molecular formula C11H22BrNO2 B028196 Boc-NH-C6-Br CAS No. 142356-33-0

Boc-NH-C6-Br

Katalognummer: B028196
CAS-Nummer: 142356-33-0
Molekulargewicht: 280.20 g/mol
InChI-Schlüssel: NXQXVXILNVTMNA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Boc-NH-C6-Br, also known as this compound, is a useful research compound. Its molecular formula is C11H22BrNO2 and its molecular weight is 280.20 g/mol. The purity is usually 95%.
The exact mass of the compound tert-Butyl (6-bromohexyl)carbamate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

tert-butyl N-(6-bromohexyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22BrNO2/c1-11(2,3)15-10(14)13-9-7-5-4-6-8-12/h4-9H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXQXVXILNVTMNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70583411
Record name tert-Butyl (6-bromohexyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142356-33-0
Record name tert-Butyl (6-bromohexyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 142356-33-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Role of the Boc Protecting Group in Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the assembly of complex molecules such as peptides and pharmaceuticals. Its widespread use stems from its ability to mask the reactivity of primary and secondary amines under a variety of conditions, and its clean, acid-labile removal. This technical guide provides an in-depth examination of the Boc group's chemistry, mechanisms, and applications, tailored for researchers, scientists, and drug development professionals.

Fundamental Principles of the Boc Protecting Group

The Boc group protects amines by converting them into carbamates, which significantly diminishes their nucleophilicity and basicity. This protection is robust, remaining stable in the presence of most bases, nucleophiles, and during catalytic hydrogenation. The key feature of the Boc group is its susceptibility to cleavage under mild acidic conditions, a property that forms the basis of its utility and its orthogonality with other protecting groups like the base-labile Fmoc (9-fluorenylmethoxycarbonyl) and the hydrogenolysis-labile Cbz (benzyloxycarbonyl).

The protecting group is typically introduced by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O), a commercially available and convenient reagent. The deprotection is most commonly achieved with a moderately strong acid, such as trifluoroacetic acid (TFA), often in a dichloromethane (B109758) (DCM) solvent.

Mechanism of Boc Protection and Deprotection

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting synthetic challenges.

The protection of an amine with Boc₂O is a straightforward nucleophilic acyl substitution. The amine's lone pair of electrons attacks one of the electrophilic carbonyl carbons of the anhydride. This reaction can proceed without a base, as the tert-butyl carbonate leaving group can decompose into carbon dioxide and tert-butanol. However, a base like triethylamine (B128534) (TEA), 4-dimethylaminopyridine (B28879) (DMAP), or sodium hydroxide (B78521) is often added to neutralize the protonated amine and drive the reaction to completion.

Caption: Mechanism of Amine Protection using Boc₂O.

The acid-catalyzed removal of the Boc group relies on the formation of a stable tert-butyl carbocation. The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid like TFA. This is followed by the cleavage of the carbon-oxygen bond, releasing the unstable carbamic acid and the tert-butyl cation. The carbamic acid readily decarboxylates to yield the free amine, while the tert-butyl cation is typically scavenged to prevent side reactions, such as the alkylation of nucleophilic residues like tryptophan or methionine.

Caption: Acid-Catalyzed Mechanism of Boc Deprotection.

Experimental Protocols

Precise and reproducible protocols are essential for successful synthesis. Below are generalized yet detailed methodologies for Boc protection and deprotection.

  • Preparation : In a round-bottom flask, dissolve the amine substrate (1.0 mmol) in a suitable solvent mixture. A common system is water (9.5 mL) and acetone (B3395972) (0.5 mL) or THF.

  • Reagent Addition : Add di-tert-butyl dicarbonate (Boc₂O, 1.0 to 1.1 mmol) to the stirred solution at room temperature. If required, a base such as sodium hydroxide or triethylamine (1.0 to 1.5 equivalents) can be added.

  • Reaction : Stir the mixture at room temperature. The reaction is typically rapid, often completing within minutes to a few hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up : Once the reaction is complete, add dichloromethane to the mixture and stir. Separate the organic layer.

  • Isolation : Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification : Purify the resulting residue by column chromatography on silica (B1680970) gel to afford the pure N-Boc protected amine.

  • Preparation : Dissolve the Boc-protected amine (1.0 mmol) in dichloromethane (DCM).

  • Reagent Addition : To the solution, add trifluoroacetic acid (TFA). A common concentration is a 25-50% solution of TFA in DCM. If the substrate contains acid-sensitive residues, scavengers like anisole (B1667542) or thioanisole (B89551) may be added to trap the liberated tert-butyl cation.

  • Reaction : Stir the reaction at room temperature. Deprotection is usually fast, often accompanied by the visible bubbling of carbon dioxide.

  • Work-up : After completion (monitored by TLC), remove the TFA and DCM under reduced pressure.

  • Isolation : The resulting product is often an amine salt (e.g., trifluoroacetate (B77799) salt). It can be used directly in the next step or neutralized with a mild base and extracted to yield the free amine.

Application in Solid-Phase Peptide Synthesis (SPPS)

The Boc group was foundational to the development of Solid-Phase Peptide Synthesis (SPPS), a methodology that revolutionized the synthesis of peptides. In Boc-based SPPS, the C-terminal amino acid is anchored to a solid support, and subsequent amino acids are added sequentially.

The iterative cycle of Boc-SPPS involves three key steps:

  • Deprotection : The N-terminal Boc group of the resin-bound peptide is removed with TFA.

  • Neutralization : The resulting ammonium (B1175870) salt is neutralized with a base, typically diisopropylethylamine (DIEA), to liberate the free amine.

  • Coupling : The next Boc-protected amino acid is activated (e.g., with DCC or HBTU) and coupled to the free amine of the growing peptide chain.

This cycle is repeated until the desired peptide sequence is assembled. The final step involves cleaving the completed peptide from the resin and removing the side-chain protecting groups, often with a strong acid like hydrogen fluoride (B91410) (HF).

SPPS_Cycle Deprotection 1. Deprotection Remove N-terminal Boc group (TFA in DCM) Wash Wash Step Deprotection->Wash Resin-bound peptide with free N-terminal Neutralization 2. Neutralization (DIEA in DCM) Coupling 3. Coupling Add next Boc-AA (Activation Reagent) Neutralization->Coupling Coupling->Deprotection Repeat for next amino acid Wash->Neutralization

Caption: The Boc Solid-Phase Peptide Synthesis (SPPS) Cycle.

Quantitative Data Summary

The efficiency of Boc protection is generally high across a wide range of substrates. The following table summarizes representative yields for the N-Boc protection of various amines using Boc₂O.

Amine SubstrateReaction Time (min)Yield (%)Reference
Benzylamine898
Aniline1096
L-Alanine methyl ester1098
L-Proline methyl ester1295
Glycine ethyl ester1097
Cbz-carbamate SM36090

While Boc chemistry is robust, the harsh acidic conditions required for final cleavage can be a limitation. For instance, in the synthesis of the peptide gramicidin (B1672133) A, which contains acid-sensitive tryptophan residues, yields using Boc chemistry were between 5-24%. Switching to the milder, base-labile Fmoc protecting group strategy dramatically improved the yields, in some cases up to 87%.

Advantages and Limitations

Advantages:

  • Stability : The Boc group is stable to a wide range of nucleophilic and basic conditions.

  • Ease of Introduction : Protection is typically high-yielding with the readily available Boc₂O reagent.

  • Reliability : Boc chemistry is well-established and reliable, especially for the synthesis of difficult or aggregation-prone peptide sequences.

Limitations:

  • Harsh Deprotection : The reliance on moderately strong acids (TFA) for deprotection and very strong acids (HF) for final cleavage can lead to side reactions with sensitive amino acids.

  • Safety Concerns : The use of hazardous reagents like TFA and HF requires specialized equipment and handling procedures.

  • Atom Economy : The introduction and removal of the Boc group are inherently atom-inefficient processes.

  • Genotoxic Impurities : The formation of the tert-butyl cation during deprotection can lead to the generation of potential genotoxic impurities through alkylation side-reactions.

Conclusion

The Boc protecting group remains an indispensable tool in organic synthesis. Its unique combination of stability and controlled, acid-labile removal allows for the strategic manipulation of complex molecules. While the emergence of milder strategies like Fmoc chemistry has provided valuable alternatives, particularly in peptide synthesis, the Boc group's robustness and effectiveness in specific contexts ensure its continued relevance. A thorough understanding of its underlying chemistry, mechanisms, and practical protocols is essential for its successful application in research and development.

An In-depth Technical Guide to Non-Cleavable Linkers for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic payloads. The linker, which connects the antibody to the payload, is a critical component that dictates the stability, efficacy, and safety of the ADC. Non-cleavable linkers, characterized by their high stability, are a significant class of linkers that rely on the complete degradation of the antibody component for payload release. This guide provides a comprehensive technical overview of non-cleavable linkers, including their mechanism of action, types, quantitative data on their performance, and detailed experimental protocols for their evaluation.

Mechanism of Action of Non-Cleavable Linkers

Unlike cleavable linkers that are designed to release their payload in response to specific triggers in the tumor microenvironment or within the cell, non-cleavable linkers form a stable covalent bond between the antibody and the cytotoxic drug.[][2] The release of the payload is a multi-step process that is entirely dependent on the internalization and lysosomal degradation of the ADC.[3][4]

The process begins with the binding of the ADC to its target antigen on the surface of a cancer cell.[5] This is followed by internalization of the ADC-antigen complex, typically through receptor-mediated endocytosis.[6] The internalized ADC is then trafficked to the lysosome, an organelle containing a variety of degradative enzymes.[6][7] Within the acidic environment of the lysosome, the antibody portion of the ADC is completely degraded by proteases into its constituent amino acids.[4] This proteolytic degradation ultimately liberates the cytotoxic payload, which remains attached to the linker and a single amino acid residue from the antibody.[6] This payload-linker-amino acid complex is the active metabolite that then exerts its cytotoxic effect within the target cell.[6]

A key characteristic of ADCs with non-cleavable linkers is the nature of the released payload. The attached amino acid residue typically renders the active metabolite charged and membrane-impermeable.[8][9] This prevents the payload from diffusing out of the target cell and killing neighboring, antigen-negative cells, a phenomenon known as the "bystander effect".[8][10] While this limits the efficacy against heterogeneous tumors, it also contributes to a more favorable safety profile by minimizing off-target toxicity.[2][3]

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC Antigen Target Antigen ADC->Antigen 1. Binding Internalization 2. Internalization (Receptor-Mediated Endocytosis) CellSurface Cancer Cell Surface Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Degradation 3. Antibody Degradation Lysosome->Degradation PayloadRelease 4. Payload-Linker-Amino Acid Release Degradation->PayloadRelease Cytotoxicity 5. Cytotoxicity PayloadRelease->Cytotoxicity

Mechanism of Action of Non-Cleavable Linker ADCs.

Types of Non-Cleavable Linkers

The most common non-cleavable linkers are based on thioether and amide bonds, which provide high stability in systemic circulation.[11]

  • Thioether-Based Linkers: These are the most prevalent type of non-cleavable linkers.[3] A prominent example is the succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker.[3][9] The SMCC linker is a heterobifunctional crosslinker containing an N-hydroxysuccinimide (NHS) ester and a maleimide (B117702) group.[9][12] The NHS ester reacts with primary amines, such as the side chain of lysine (B10760008) residues on the antibody, to form a stable amide bond.[9] The maleimide group then reacts with a sulfhydryl group on the payload to form a stable thioether bond.[9] The cyclohexane (B81311) ring in the SMCC structure provides steric hindrance, which enhances the stability of the maleimide group and the resulting thioether bond.[4]

  • Maleimidocaproyl (MC) Linkers: MC is another widely used maleimide-based linker.[5][13] It features a maleimide group for reaction with a payload's thiol group and a caproyl spacer that connects to the antibody.[5]

  • Amide-Based Linkers: These linkers utilize stable amide bonds to connect the payload to the antibody.[11] The formation of these bonds is typically achieved through the reaction of a carboxylic acid on one component with an amine on the other, often facilitated by coupling agents.[6]

Quantitative Data on Non-Cleavable Linker Performance

The primary advantage of non-cleavable linkers is their superior stability in plasma compared to many cleavable linkers.[3][4] This enhanced stability minimizes the premature release of the cytotoxic payload in circulation, thereby reducing off-target toxicity and improving the therapeutic window.[2][3]

Table 1: Comparative Plasma Stability of ADCs with Cleavable and Non-Cleavable Linkers

ADC Linker TypeLinker ChemistryPlasma Half-lifeReference(s)
Non-Cleavable Ab-SMCC-DM1 (Thioether)10.4 days (mouse plasma)[14]
Non-Cleavable T-DM1 (SMCC)~4.56 days (in rats)[14]
Cleavable Ab-CX-DM1 (Triglycyl Peptide)9.9 days (mouse plasma)[14][15]
Cleavable T-SPP-DM1 (Disulfide)Faster clearance than T-DM1[14]
Cleavable Silyl ether linker-MMAE> 7 days (human plasma)[15]
Cleavable Hydrazine linker~2 days (human plasma)[15]
Cleavable Carbonate linker36 hours (human plasma)[15]

Table 2: In Vitro Cytotoxicity of ADCs with Different Linker Types

ADCLinker TypeTarget Cell LineIC50Reference(s)
Non-Cleavable ADC Non-cleavableHER2+ cells609 pmol/L[15]
Val-Ala containing ADC Cleavable (Peptide)HER2+ cells92 pmol/L[15]
Sulfatase-linker-containing ADC Cleavable (Enzyme)HER2+ cells61 and 111 pmol/L[15]

Experimental Protocols

Accurate and reproducible evaluation of ADCs with non-cleavable linkers is crucial for their development. The following are detailed methodologies for key in vitro experiments.

Protocol 1: Synthesis of SMCC-linked ADC

This protocol outlines the two-step process for conjugating a thiol-containing payload to an antibody using the SMCC crosslinker.[12]

cluster_step1 Step 1: Antibody Activation cluster_step2 Step 2: Conjugation Antibody Antibody (with Lysine residues) ActivatedAntibody Maleimide-Activated Antibody Antibody->ActivatedAntibody NHS ester reaction with Lysine SMCC SMCC ActivatedAntibody2 Maleimide-Activated Antibody Payload Thiol-containing Payload ADC ADC ActivatedAntibody2->ADC Maleimide reaction with Thiol

Workflow for SMCC-mediated ADC Synthesis.

Materials:

  • Antibody solution (1-10 mg/mL in amine-free buffer, e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2)

  • SMCC crosslinker

  • Anhydrous DMSO or DMF

  • Thiol-containing cytotoxic payload

  • Purification system (e.g., Size-Exclusion Chromatography)

Procedure:

  • Antibody Activation:

    • Immediately before use, dissolve SMCC in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.[12]

    • Add the SMCC solution to the antibody solution at a specific molar ratio to achieve the desired degree of modification.

    • Incubate the reaction for a defined period (e.g., 1-2 hours) at room temperature.

    • Remove excess, unreacted SMCC using a desalting column.

  • Conjugation:

    • Immediately add the thiol-containing payload to the maleimide-activated antibody solution.

    • Incubate the reaction for a specified time (e.g., 2-4 hours) at room temperature or 4°C.

    • Quench any unreacted maleimide groups by adding an excess of a thiol-containing reagent (e.g., N-acetylcysteine).

  • Purification:

    • Purify the ADC from unreacted payload, linker, and antibody using a suitable chromatography method, such as Size-Exclusion Chromatography (SEC).[12]

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of an ADC required to inhibit the growth of a cancer cell line by 50% (IC50).[11][16][17]

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • ADC and control antibody solutions

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed both antigen-positive and antigen-negative cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[16]

  • ADC Treatment:

    • Prepare serial dilutions of the ADC and a negative control (e.g., unconjugated antibody) in complete cell culture medium.

    • Replace the existing medium in the wells with the ADC dilutions.[16]

  • Incubation:

    • Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-96 hours).[16]

  • MTT Addition and Solubilization:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.[16]

    • Add the solubilization solution to each well and incubate overnight in the dark.[11]

  • Data Analysis:

    • Read the absorbance at 570 nm using a microplate reader.[11]

    • Calculate the percentage of cell viability for each concentration and plot the data to determine the IC50 value.

Protocol 3: Antibody Internalization Assay

This assay quantifies the extent and rate of ADC internalization into target cells.[18][19][20]

Materials:

  • Target cancer cell line

  • Fluorescently labeled ADC (e.g., using a pH-sensitive dye like pHrodo)

  • 96-well plates

  • Flow cytometer or high-content imaging system

Procedure:

  • Cell Seeding:

    • Seed target cells into a 96-well plate and allow them to adhere.

  • ADC Incubation:

    • Add the fluorescently labeled ADC to the cells at various concentrations.

    • Incubate the plate at 37°C for different time points to allow for internalization.

  • Signal Detection:

    • For pH-sensitive dyes, the fluorescence signal will increase in the acidic environment of the endosomes and lysosomes upon internalization.[18]

    • Measure the fluorescence intensity using a flow cytometer or a high-content imaging system.

  • Data Analysis:

    • Quantify the fluorescence signal at each time point and concentration to determine the rate and extent of internalization.

Protocol 4: Lysosomal Degradation Assay

This assay confirms that the payload is released from the ADC following lysosomal degradation of the antibody.[21][22][23]

Materials:

  • ADC

  • Isolated lysosomes (commercially available or prepared from liver tissue)

  • Lysosomal assay buffer (e.g., citrate-phosphate buffer, pH 5.0)

  • LC-MS system

Procedure:

  • Incubation:

    • Incubate the ADC with the isolated lysosomes in the lysosomal assay buffer at 37°C for various time points.

  • Sample Preparation:

    • At each time point, stop the reaction (e.g., by adding a quenching solution).

    • Process the samples to extract the released payload-linker-amino acid metabolite.

  • LC-MS Analysis:

    • Analyze the samples using an LC-MS system to identify and quantify the released metabolite.

  • Data Analysis:

    • Determine the rate of payload release by plotting the concentration of the metabolite over time.

Protocol 5: Bystander Effect Assay (Co-culture Assay)

This assay assesses the ability of an ADC to kill neighboring antigen-negative cells. For non-cleavable linkers, this effect is expected to be minimal.[7][8][24]

Materials:

  • Antigen-positive cancer cell line

  • Antigen-negative cancer cell line (labeled with a fluorescent marker, e.g., GFP)

  • 96-well plates

  • ADC and control solutions

  • Flow cytometer or high-content imaging system

Procedure:

  • Co-culture Seeding:

    • Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate.

  • ADC Treatment:

    • Treat the co-culture with the ADC at a concentration that is cytotoxic to the antigen-positive cells.

  • Incubation:

    • Incubate the plate for 72-96 hours.

  • Viability Assessment:

    • Quantify the number of viable fluorescently labeled antigen-negative cells using flow cytometry or high-content imaging.

  • Data Interpretation:

    • A minimal decrease in the viability of the antigen-negative cells in the co-culture treated with the non-cleavable ADC, compared to controls, confirms the lack of a significant bystander effect.[10]

Conclusion

Non-cleavable linkers are a cornerstone of ADC technology, offering exceptional stability and a favorable safety profile. Their mechanism of action, which relies on the complete lysosomal degradation of the antibody, ensures targeted payload release within the cancer cell. While the lack of a bystander effect may limit their application in heterogeneous tumors, their stability makes them an excellent choice for highly expressed, homogeneous antigens. The detailed experimental protocols provided in this guide will enable researchers to rigorously evaluate and optimize ADCs based on non-cleavable linkers, contributing to the development of the next generation of targeted cancer therapies.

References

The Architect's Toolkit: A Guide to Bioconjugation with Protected Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of targeted therapeutics, the ability to precisely link a potent payload to a targeting moiety, such as an antibody, is paramount. This process, known as bioconjugation, relies on the sophisticated chemistry of linkers. This in-depth technical guide delves into the core principles of bioconjugation, with a special focus on the strategic use of protected linkers to enhance the stability, efficacy, and safety of bioconjugates, particularly antibody-drug conjugates (ADCs).

The Cornerstone of Precision: Understanding Linker Technology

Linkers are the critical bridge between the targeting biomolecule and the active payload. Their chemical nature dictates the stability of the bioconjugate in circulation and the mechanism of payload release at the target site.[1][2] Linkers can be broadly categorized into two main classes: non-cleavable and cleavable.

Non-cleavable linkers create a stable, permanent bond between the antibody and the payload.[1] The release of the drug from these linkers relies on the complete degradation of the antibody within the lysosome of the target cell.[3] A prominent example is the thioether linker, such as SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate), used in the FDA-approved ADC, Kadcyla®.[4]

Cleavable linkers , the focus of this guide, are designed to be stable in the systemic circulation but are susceptible to cleavage under specific physiological conditions found within the target cell or the tumor microenvironment.[5][6] This controlled release mechanism is crucial for maximizing the therapeutic window by minimizing off-target toxicity.[5] There are three primary mechanisms for cleavable linkers: protease-sensitivity, pH-sensitivity, and glutathione-sensitivity.[4][7]

The Power of Protection: Orthogonal Strategies in Linker Synthesis

The synthesis of complex linkers, especially those containing multiple reactive functional groups, often requires the use of protecting groups. These groups temporarily block a reactive site on a molecule, preventing it from participating in a chemical reaction while another part of the molecule is being modified.[8] The concept of orthogonality is central to this strategy. An orthogonal set of protecting groups is a collection of groups that can be removed in any order under specific conditions without affecting the other protecting groups in the set.[9]

This allows for the sequential and site-specific modification of the linker, which is essential for creating well-defined bioconjugates. Common protecting groups used in linker synthesis include Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butoxycarbonyl) for protecting amines.[8][10] The Fmoc group is typically removed under basic conditions (e.g., with piperidine), while the Boc group is removed under acidic conditions (e.g., with trifluoroacetic acid), making them an orthogonal pair.[8]

Quantitative Comparison of Cleavable Linker Performance

The choice of a cleavable linker has a profound impact on the performance of a bioconjugate. The following tables summarize key quantitative data from various studies, providing a comparative overview of different linker technologies.

Table 1: Plasma Stability of Cleavable Linkers

A critical attribute of a linker is its stability in systemic circulation. Premature release of the payload can lead to off-target toxicity and reduced efficacy.[5]

Linker TypeLinker ExampleHalf-life (t1/2) in Human PlasmaNotes
Protease-SensitiveValine-Citrulline (Val-Cit)> 230 daysHighly stable in human plasma, but can be less stable in mouse plasma due to carboxylesterase activity.[5][11]
pH-SensitiveHydrazoneVariable (hours to days)Stability is highly dependent on the specific hydrazone structure. Newer designs show improved stability at physiological pH.[12]
Glutathione-SensitiveDisulfideVariableStability can be enhanced by introducing steric hindrance around the disulfide bond.[5]
β-GlucuronideGlucuronide-MMAESignificantly more stable than Val-Cit in rat serum.[13]Offers a tandem-cleavage mechanism, requiring two enzymatic steps for payload release.[9][14]
Sulfatase-CleavableAryl SulfateStable in mouse and human plasma.[11]A newer class of linkers showing promise for improved stability.

Table 2: In Vitro Cytotoxicity (IC50) of ADCs with Different Linker Technologies

The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. Lower IC50 values indicate higher potency.

Linker TypePayloadTarget Cell LineIC50 (ng/mL)Reference(s)
Cleavable (Val-Cit)MMAEHER2+ (SK-BR-3)10-50[6]
Non-Cleavable (SMCC)DM1HER2+ (SK-BR-3)5-20[6]
Cleavable (Hydrazone)CalicheamicinCD33+ (HL-60)0.1-1[15]
Cleavable (β-Glucuronide)MMAECD79b+ (Jeko-1)Comparable to Val-Cit-MMAE[9]
Cleavable (Sulfatase)MMAEHER2+61[5]

Note: IC50 values are highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and cell line used. The data presented are compiled from various sources and may not be directly comparable due to differences in experimental setups.[6][16]

Visualizing the Process: Diagrams of Key Pathways and Workflows

To better understand the mechanisms and experimental processes involved in bioconjugation with protected linkers, the following diagrams have been generated using Graphviz.

ADC_Mechanism_of_Action ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell ADC->TumorCell 1. Binding to Tumor Antigen Endosome Endosome (Low pH) TumorCell->Endosome 2. Internalization Lysosome Lysosome (Proteases) Endosome->Lysosome 3. Trafficking Payload Active Payload Lysosome->Payload 4. Linker Cleavage & Payload Release CellDeath Cell Death Payload->CellDeath 5. Cytotoxicity

A diagram illustrating the general mechanism of action for an Antibody-Drug Conjugate (ADC).

Cleavage_Mechanisms cluster_protease Protease-Sensitive cluster_ph pH-Sensitive cluster_gsh Glutathione-Sensitive Protease_ADC ADC with Val-Cit Linker Protease_Lysosome Lysosome (High Cathepsin B) Protease_ADC->Protease_Lysosome Internalization Protease_Cleavage Linker Cleavage Protease_Lysosome->Protease_Cleavage Cathepsin B Protease_Payload Payload Release Protease_Cleavage->Protease_Payload pH_ADC ADC with Hydrazone Linker pH_Endosome Endosome/Lysosome (Low pH) pH_ADC->pH_Endosome Internalization pH_Cleavage Linker Cleavage pH_Endosome->pH_Cleavage Acidic Environment pH_Payload Payload Release pH_Cleavage->pH_Payload GSH_ADC ADC with Disulfide Linker GSH_Cytoplasm Cytoplasm (High Glutathione) GSH_ADC->GSH_Cytoplasm Internalization GSH_Cleavage Linker Cleavage GSH_Cytoplasm->GSH_Cleavage Reducing Environment GSH_Payload Payload Release GSH_Cleavage->GSH_Payload Experimental_Workflow Start Start: ADC Design Linker_Synthesis 1. Protected Linker Synthesis Start->Linker_Synthesis Conjugation 2. Conjugation to Antibody Linker_Synthesis->Conjugation Purification 3. Purification of ADC Conjugation->Purification Characterization 4. Characterization (e.g., DAR, Purity) Purification->Characterization Stability_Assay 5. In Vitro Plasma Stability Assay Characterization->Stability_Assay Cytotoxicity_Assay 6. In Vitro Cytotoxicity Assay Characterization->Cytotoxicity_Assay In_Vivo_Studies 7. In Vivo Efficacy Studies Stability_Assay->In_Vivo_Studies Cytotoxicity_Assay->In_Vivo_Studies End End: Lead Candidate Selection In_Vivo_Studies->End

References

A Comprehensive Technical Guide to Boc-NH-C6-Br

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of tert-Butyl (6-bromohexyl)carbamate, commonly referred to as Boc-NH-C6-Br. This bifunctional molecule is a critical reagent in organic synthesis and plays a significant role in the development of advanced bioconjugates, particularly Antibody-Drug Conjugates (ADCs).

Chemical Identity and Properties

This compound is a carbamate-protected bromoalkane. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amine, which can be deprotected under acidic conditions. The terminal bromine atom provides a reactive site for nucleophilic substitution, making it a versatile linker for conjugation.

Table 1: Chemical Identifiers and Molecular Properties

PropertyValueCitations
Molecular Formula C₁₁H₂₂BrNO₂[1][2][3][4][5][6]
Molecular Weight 280.20 g/mol [1][2][3][4][5][6]
IUPAC Name tert-butyl N-(6-bromohexyl)carbamate[3][4]
CAS Number 142356-33-0[1][2][3][5][6][7]
Common Synonyms N-Boc-6-bromohexylamine, 6-(Boc-amino)hexyl bromide, N-(tert-Butoxycarbonyl)-6-bromohexylamine[3][6][7]
SMILES CC(C)(C)OC(=O)NCCCCCCBr[1][2][3][5][6]
InChIKey NXQXVXILNVTMNA-UHFFFAOYSA-N[3][6]

Table 2: Physicochemical Data

PropertyValueCitations
Appearance Colorless to off-white solid-liquid mixture or liquid[1][6]
Boiling Point 340.1 ± 25.0 °C at 760 mmHg (Predicted)[6][7]
Density 1.2 ± 0.1 g/cm³[7]
Refractive Index n20/D 1.473[6]
Solubility Soluble in DMSO; slightly soluble in Chloroform, Ethyl Acetate, and Methanol; insoluble in water.[1][6][7]
pKa 12.91 ± 0.46 (Predicted)[6][7]

Applications in Bioconjugation and Drug Development

The primary application of this compound is as a non-cleavable linker in the construction of Antibody-Drug Conjugates (ADCs).[1][8] ADCs are a class of targeted therapies designed to deliver a potent cytotoxic agent (payload) specifically to cancer cells by attaching it to a monoclonal antibody that recognizes a tumor-specific antigen.

The C6 alkyl chain of this compound acts as a spacer, connecting the antibody to the drug. Its non-cleavable nature ensures that the cytotoxic payload remains attached to the antibody until the entire ADC is internalized by the target cell and degraded within the lysosome, releasing the active drug. This enhances the stability of the ADC in circulation and can reduce off-target toxicity.

Beyond ADCs, it is a valuable intermediate in organic synthesis for introducing a protected aminohexyl group into various molecules.[7][9] In biological research, it can be used to modify proteins and peptides to study their structure and function.[7]

ADC_Synthesis_Workflow Ab Monoclonal Antibody (mAb) Conjugation1 Antibody-Linker Conjugation Ab->Conjugation1 Thiol/Amine Reaction Linker This compound Linker ActivatedLinker Deprotected Linker (H2N-C6-Br) Linker->ActivatedLinker Acidic Deprotection Payload Cytotoxic Payload (Drug) Conjugation2 Payload Attachment Payload->Conjugation2 ActivatedLinker->Conjugation1 Conjugation1->Conjugation2 ADC Antibody-Drug Conjugate (ADC) Conjugation2->ADC Purification

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis using this compound.

Experimental Protocols

Synthesis of N-Boc-6-bromohexylamine from 6-(Boc-amino)-1-hexanol

A common laboratory-scale synthesis involves the bromination of the corresponding alcohol precursor.

  • Reactants: 6-(Boc-amino)-1-hexanol, Carbon Tetrabromide (CBr₄), and Triphenylphosphine (PPh₃).

  • Procedure:

    • Dissolve 6-(Boc-amino)-1-hexanol (1 equivalent) in a suitable solvent such as dichloromethane (B109758) (DCM).

    • Add CBr₄ (1 equivalent) and PPh₃ (1 equivalent) to the solution.

    • Stir the reaction mixture at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the mixture under reduced pressure.

    • Purify the crude product using column chromatography on silica (B1680970) gel to yield N-Boc-6-bromohexylamine.[6]

  • Characterization: The product can be characterized using Nuclear Magnetic Resonance (NMR) spectroscopy.

    • ¹H NMR (400 MHz, CDCl₃): δ 4.48 (br s, 1H), 3.66 (t, J = 6.8 Hz, 2H), 3.09 (t, J = 6.5 Hz, 2H), 1.88-1.82 (m, 2H), 1.47 (s, 9H), 1.54-1.18 (m, 6H) ppm.[6]

    • ¹³C NMR (100 MHz, CDCl₃): δ 156.1, 62.9, 51.1, 32.8, 28.5, 26.4, 25.4 ppm.[6]

Experimental_Workflow Start Start: 6-(Boc-amino)-1-hexanol Reagents Add CBr4 + PPh3 in DCM Start->Reagents Reaction Stir at Room Temp Reagents->Reaction Monitor Monitor via TLC Reaction->Monitor Concentrate Concentrate in vacuo Monitor->Concentrate Reaction Complete Purify Column Chromatography Concentrate->Purify Product End: This compound Purify->Product

Caption: Experimental workflow for the synthesis of this compound.

Safety and Handling

Hazard Information:

  • Causes serious eye damage and may cause skin irritation or severe burns.[3][6]

  • May cause respiratory irritation.[3]

Precautions and Storage:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7]

  • Handle in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[7]

  • Store in a cool, dry place under an inert atmosphere, typically at 2-8°C for long-term stability.[6][7]

  • Keep away from ignition sources and incompatible materials.[7]

References

Alkyl Halide Linkers in Drug Discovery: A Core Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkyl halide linkers are a fundamental class of chemical tools in drug discovery and development, playing a pivotal role in the construction of advanced therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Their utility stems from the carbon-halogen bond, which can be tailored for specific reactivity, allowing for the covalent attachment of payloads or recruitment moieties to biological molecules. The careful selection of the halogen atom and the length and composition of the alkyl chain are critical determinants of the final conjugate's stability, efficacy, and pharmacokinetic profile. This guide provides an in-depth technical overview of the core features of alkyl halide linkers, encompassing their synthesis, reactivity, and application in modern drug development.

Core Features of Alkyl Halide Linkers

The defining characteristic of an alkyl halide linker is the presence of a carbon-halogen (C-X) bond, where X can be fluorine (F), chlorine (Cl), bromine (Br), or iodine (I). The nature of this bond significantly influences the linker's reactivity and stability.

Reactivity and Stability

The reactivity of alkyl halides in nucleophilic substitution reactions is a key aspect of their application in bioconjugation. They serve as electrophiles, reacting with nucleophilic residues on proteins, such as the thiol group of cysteine or the amine group of lysine. The stability of the C-X bond is inversely proportional to the size of the halogen atom, following the trend C-F > C-Cl > C-Br > C-I. This trend is reflected in their bond dissociation energies.

Table 1: Bond Dissociation Energies of Carbon-Halogen Bonds

BondBond Dissociation Energy (kJ/mol)[1][2]Bond Dissociation Energy (kcal/mol)[3]
C-F485~116
C-Cl33985
C-Br27672
C-I24057

The stability of the linker is a critical parameter in drug design. For instance, in ADCs, the linker must be sufficiently stable in systemic circulation to prevent premature release of the cytotoxic payload, which could lead to off-target toxicity. Some studies have reported that amide bond-based linkers can achieve half-lives of approximately 7 days in circulation[4][5]. While specific plasma half-life data for a broad range of alkyl halide linkers is not extensively tabulated in the public domain, the choice of the halogen and the overall linker chemistry are crucial for tuning this stability.

Impact of Linker Length and Composition

The length and composition of the alkyl chain in the linker are critical for optimizing the biological activity of the resulting conjugate, particularly in the context of PROTACs. The linker's role in a PROTAC is to bridge the target protein and an E3 ubiquitin ligase, facilitating the formation of a productive ternary complex for subsequent target degradation. An optimal linker length is crucial for achieving potent and efficient degradation.

Table 2: Impact of Alkyl Linker Length on PROTAC Efficacy

Target ProteinLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)Reference
TBK1Alkyl and ether units< 12No degradation-[6]
TBK1Alkyl and ether units12-29Submicromolar96 (for 21 atoms)[6]
TBK1Alkyl and ether units2929276[6]
SOS1Methylene units5Strongest activityComplete degradation[]

DC50: concentration for 50% degradation; Dmax: maximum degradation.

These data highlight that a "hook effect" can be observed, where linkers that are too short or too long can be suboptimal for ternary complex formation and subsequent degradation[].

Experimental Protocols

General Synthesis of a Heterobifunctional Alkyl Halide Linker

The synthesis of heterobifunctional alkyl halide linkers typically involves a multi-step process to install two different reactive handles on an alkyl chain of a desired length. One end will feature the alkyl halide for reaction with a biomolecule, while the other end will have a functional group for attaching the payload or another ligand. A representative, though not exhaustive, synthetic approach is outlined below.

Objective: To synthesize a heterobifunctional linker with a terminal alkyl bromide and a protected amine.

Materials:

  • α,ω-dibromoalkane (e.g., 1,6-dibromohexane)

  • Sodium azide (B81097) (NaN3)

  • Triphenylphosphine (B44618) (PPh3)

  • Water

  • Tetrahydrofuran (THF)

  • Appropriate protecting group reagent (e.g., Boc anhydride)

  • Base (e.g., triethylamine)

  • Solvents for reaction and purification (e.g., DMF, DCM, ethyl acetate, hexanes)

  • Silica gel for column chromatography

Procedure:

  • Monosubstitution of the Dihaloalkane:

    • Dissolve the α,ω-dibromoalkane in a suitable solvent like DMF.

    • Add one equivalent of sodium azide and stir the reaction at room temperature. The reaction progress can be monitored by TLC.

    • Upon completion, perform an aqueous workup and extract the product with an organic solvent.

    • Purify the resulting ω-bromoalkyl azide by column chromatography.

  • Reduction of the Azide to a Primary Amine (Staudinger Reduction):

    • Dissolve the ω-bromoalkyl azide in THF.

    • Add one equivalent of triphenylphosphine and stir at room temperature. The formation of the phosphazide (B1677712) can be observed.

    • Add water to the reaction mixture and heat to hydrolyze the intermediate to the primary amine.

    • After cooling, extract the amine and purify.

  • Protection of the Primary Amine:

    • Dissolve the ω-bromoalkyl amine in a solvent such as DCM.

    • Add a base like triethylamine, followed by the protecting group reagent (e.g., Boc anhydride).

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Perform an aqueous workup and purify the final protected heterobifunctional alkyl bromide linker by column chromatography.

General Protocol for Bioconjugation of an Alkyl Halide Linker to a Protein

This protocol describes the general steps for conjugating an alkyl halide linker to cysteine residues on a protein.

Materials:

  • Protein with accessible cysteine residues

  • Heterobifunctional alkyl halide linker

  • Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.0-8.0)

  • Reducing agent (e.g., TCEP) if cysteine residues are disulfide-bonded

  • Quenching reagent (e.g., N-acetyl-L-cysteine)

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

  • Protein Preparation:

    • If necessary, reduce disulfide bonds to free up cysteine thiols by incubating the protein with a reducing agent like TCEP in the reaction buffer.

    • Remove the excess reducing agent by buffer exchange or dialysis.

  • Conjugation Reaction:

    • Dissolve the alkyl halide linker in a minimal amount of a water-miscible organic solvent (e.g., DMSO).

    • Add the linker solution to the protein solution in the reaction buffer. The molar ratio of linker to protein will need to be optimized.

    • Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) for a specific duration. The reaction progress can be monitored by analytical techniques like LC-MS.

  • Quenching the Reaction:

    • Add a quenching reagent like N-acetyl-L-cysteine to react with any excess alkyl halide linker.

  • Purification of the Conjugate:

    • Purify the resulting protein-linker conjugate from unreacted linker and other small molecules using size-exclusion chromatography or dialysis.

  • Characterization:

    • Characterize the final conjugate to determine the drug-to-antibody ratio (DAR) or linker-to-protein ratio using techniques like UV-Vis spectroscopy, mass spectrometry, and chromatography.

Visualizing Workflows and Mechanisms

To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (POI) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub_Target Ubiquitinated POI Ubiquitination->Ub_Target Ub Proteasome Proteasome Ub_Target->Proteasome Degradation Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides

Caption: Mechanism of action for a PROTAC, illustrating the formation of a ternary complex and subsequent ubiquitination and degradation of the target protein.

ADC_Workflow cluster_1 ADC Characterization Workflow Start Start: ADC Sample LCMS LC-MS Analysis (Intact Mass, DAR) Start->LCMS HIC Hydrophobic Interaction Chromatography (DAR) Start->HIC SEC Size Exclusion Chromatography (Aggregation) Start->SEC CE Capillary Electrophoresis (Purity, Heterogeneity) Start->CE Binding_Assay Binding Assay (e.g., ELISA, SPR) LCMS->Binding_Assay HIC->Binding_Assay SEC->Binding_Assay CE->Binding_Assay Cell_Assay In Vitro Cytotoxicity Assay Binding_Assay->Cell_Assay End End: Characterized ADC Cell_Assay->End

Caption: A general experimental workflow for the characterization of an Antibody-Drug Conjugate (ADC).

Alkyl_Halide_Bioconjugation cluster_2 Bioconjugation with Alkyl Halide Linker Protein Protein with Nucleophile (e.g., Cys-SH) Reaction SN2 Reaction Protein->Reaction Linker Alkyl Halide Linker (R-X) Linker->Reaction Conjugate Protein-Linker Conjugate (Protein-S-R) Reaction->Conjugate Leaving_Group Leaving Group (X-) Reaction->Leaving_Group

Caption: Schematic of a bioconjugation reaction involving an alkyl halide linker and a protein nucleophile.

Conclusion

Alkyl halide linkers are versatile and indispensable tools in the design and synthesis of targeted therapeutics. The ability to modulate their reactivity and stability through the choice of the halogen and the structure of the alkyl chain provides a powerful means to fine-tune the properties of complex drug conjugates. A thorough understanding of their chemical characteristics, coupled with robust synthetic and analytical methodologies, is essential for the successful development of next-generation ADCs and PROTACs. Further research into developing a broader range of alkyl halide linkers with diverse properties and more detailed quantitative analysis of their in vivo behavior will continue to advance the field of targeted drug delivery.

References

The Indispensable Role of Boc-Protected Amines in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Drug Discovery and Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly within the intricate landscape of medicinal chemistry. Its widespread adoption is attributable to a unique combination of stability under a variety of reaction conditions and the facility of its removal under specific, mild acidic conditions. This strategic masking of highly reactive amine functionalities provides chemists with precise control over complex synthetic sequences, enabling the construction of elaborate molecular architectures that are the basis of many modern therapeutics. This guide provides an in-depth examination of the applications of Boc-protected amines, complete with quantitative data, detailed experimental protocols, and process visualizations to support researchers in drug discovery and development.

The Chemistry of the Boc Protecting Group

The Boc group is valued for its robustness. It is stable in the presence of most bases, nucleophiles, and during catalytic hydrogenation, making it compatible with a wide array of synthetic transformations.[1] Its true utility, however, lies in its orthogonality to other common protecting groups. For instance, in peptide synthesis, the acid-labile Boc group can be used in concert with base-labile groups like Fmoc (9-fluorenylmethoxycarbonyl) or hydrogenation-labile groups like Cbz (benzyloxycarbonyl), allowing for selective deprotection and complex peptide assembly.[1]

The protection of a primary or secondary amine is most commonly achieved through a nucleophilic acyl substitution reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O). The reaction is often facilitated by a base and proceeds with the formation of benign and volatile byproducts—carbon dioxide and tert-butanol—which provides a strong thermodynamic driving force and simplifies purification.[2][3]

Conversely, deprotection is efficiently accomplished with moderately strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3][4] The mechanism involves protonation of the carbamate, which then fragments to release the free amine, carbon dioxide, and a stable tert-butyl cation.[3]

Quantitative Data: Boc Protection and Deprotection Reactions

The efficiency of Boc protection and deprotection is critical for the overall yield of a synthetic campaign. The following tables summarize representative yields for these transformations across different substrates and conditions.

Table 1: Representative Yields for Boc-Protection of Amines

Amine Substrate Reagents & Conditions Solvent Yield (%) Reference
Pyrrolidine (Boc)₂O, Triethylamine Dichloromethane (B109758) 100% [5]
3-Azabicyclo[3.3.0]octane (Boc)₂O Tetrahydrofuran 93% [2]
1,2,3,6-Tetrahydropyridine (Boc)₂O Tetrahydrofuran 89% [2]
L-Glutamic acid dimethyl ester (Boc)₂O, Triethylamine, DMAP (cat.) Chloroform 92% [6]

| 2-bromo-6-(pyrrolidin-2-yl)pyridine (B15224289) | (Boc)₂O (5 eq.) | Dichloromethane | Not specified, but successful |[5] |

Table 2: Representative Yields for Acid-Mediated Boc-Deprotection

Boc-Protected Substrate Reagents & Conditions Solvent Yield (%) Reference
N-Boc-Amine (General) 25% TFA, 2h, RT Dichloromethane 60% [7]
N-Boc-Amine (General) TFA (5 eq.), 18h, RT Dichloromethane 87% [7]
N-Boc-Amine (General) TFA, 2h, RT Dichloromethane 95% [7]
N-Boc-Amine (General) 5 eq. TFA, Microwave 60°C, 30 min Dichloromethane Excellent yields reported [8]

| N-Boc-18 | Trifluoroacetic acid | Not specified | 64% |[8] |

Key Experimental Protocols

Detailed and reproducible protocols are essential for success in the laboratory. Below are step-by-step procedures for the protection of an amine with Boc₂O and its subsequent deprotection using TFA.

Experimental Protocol: Boc-Protection of 1,2,3,6-Tetrahydropyridine

This protocol provides a representative procedure for the N-Boc protection of a cyclic secondary amine.[2]

Materials:

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 1,2,3,6-Tetrahydropyridine

  • Dry Tetrahydrofuran (THF)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • 0.1 N aqueous Hydrochloric Acid (HCl)

  • tert-Butyl methyl ether (TBME)

  • Magnesium Sulfate (MgSO₄)

  • Ice bath, round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • A solution of Boc₂O (10.0 mmol, 1.0 equiv) in dry THF (10 mL) is cooled to 0 °C in an ice bath.

  • 1,2,3,6-Tetrahydropyridine (15.0 mmol, 1.5 equiv) is added dropwise to the cooled solution.

  • The reaction mixture is allowed to warm to room temperature and stirred overnight.

  • Saturated aqueous NaHCO₃ solution (10 mL) is added to the reaction mixture.

  • The mixture is extracted with TBME (3 x 25 mL).

  • The combined organic extracts are washed sequentially with 0.1 N aqueous HCl (3 x 100 mL) and saturated aqueous NaHCO₃ solution (1 x 50 mL).

  • The organic phase is dried over anhydrous MgSO₄, filtered, and the volatiles are removed by means of a rotary evaporator.

  • The final product is obtained as a colorless oil (Expected Yield: ~89%).

Experimental Protocol: Boc-Deprotection using Trifluoroacetic Acid (TFA)

This protocol outlines a general and robust method for removing the Boc group using TFA in dichloromethane (DCM).[7]

Materials:

  • Boc-protected amine substrate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, rotary evaporator.

Procedure:

  • Dissolve the Boc-protected amine (1.0 equiv) in DCM (e.g., 10 mL per gram of substrate).

  • Add TFA (typically 25-50% v/v, e.g., add an equal volume of TFA to the DCM solution).

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reaction times can vary from 30 minutes to a few hours.

  • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with a solvent like toluene (B28343) or isopropanol (B130326) can help remove residual TFA.

  • For work-up, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate (B1210297) or DCM).

  • Wash the organic solution with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the deprotected amine.

Visualization of Key Processes and Applications

Graphical representations of workflows and mechanisms are invaluable for understanding complex processes in medicinal chemistry.

General Workflow for Utilizing a Boc Protecting Group

The strategic use of a protecting group follows a clear, logical sequence. The Boc group is introduced to mask a reactive amine, allowing a chemical transformation to occur at another site in the molecule. Once this transformation is complete, the Boc group is removed to reveal the original amine functionality.

G Start Starting Material (with Primary/Secondary Amine) Protected Boc-Protected Intermediate Start->Protected Protection: (Boc)₂O, Base Transformed Modified Intermediate Protected->Transformed Chemical Transformation (e.g., Coupling, Alkylation) Final Final Product (Amine Deprotected) Transformed->Final Deprotection: TFA or HCl

A typical synthetic workflow using Boc protection.
Application in Solid-Phase Peptide Synthesis (SPPS)

Boc chemistry was foundational to the development of Solid-Phase Peptide Synthesis (SPPS), a technique that revolutionized the creation of synthetic peptides for research and therapeutic use. The iterative cycle involves anchoring the first amino acid to a solid support, followed by repeated cycles of deprotection, neutralization, and coupling of the next Boc-protected amino acid.

spss_workflow cluster_resin Peptide-Resin Resin_Start Resin-AA(n)-Boc Deprotection 1. Deprotection (TFA in DCM) Resin_Start->Deprotection Resin_Deprotected Resin-AA(n)-NH₃⁺ Wash1 Wash (DCM, IPA) Resin_Deprotected->Wash1 Resin_Neutralized Resin-AA(n)-NH₂ Wash2 Wash (DCM) Resin_Neutralized->Wash2 Resin_Coupled Resin-AA(n+1)-Boc Wash3 Wash (DCM, IPA) Resin_Coupled->Wash3 Deprotection->Resin_Deprotected Neutralization 2. Neutralization (DIEA in DCM) Wash1->Neutralization Neutralization->Resin_Neutralized Coupling 3. Coupling (Boc-AA(n+1), Activator) Wash2->Coupling Coupling->Resin_Coupled Repeat Repeat Cycle or Final Cleavage (HF) Wash3->Repeat Repeat->Deprotection Next Amino Acid hiv_moa cluster_virus HIV Replication Cycle in Host Cell cluster_inhibition Inhibition Mechanism Translation Viral RNA Translation Polyprotein Gag-Pol Polyprotein Precursor Translation->Polyprotein Cleavage Proteolytic Cleavage Polyprotein->Cleavage Protease HIV Protease Enzyme Protease->Cleavage catalyzes Blocked Blocked Cleavage Immature, Non-infectious Virion Protease->Blocked leads to MatureProteins Mature Viral Proteins (Reverse Transcriptase, Integrase, etc.) Cleavage->MatureProteins Assembly Assembly & Budding MatureProteins->Assembly Virion Mature, Infectious Virion Assembly->Virion Lopinavir Lopinavir Lopinavir->Protease Competitive Inhibition

References

Methodological & Application

Application Notes: Synthesis of Antibody-Drug Conjugates Using a Boc-Protected C6 Alkyl Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the payload, is a critical component influencing the ADC's stability, pharmacokinetics, and efficacy. This document details the application of Boc-NH-C6-Br, a versatile building block for constructing non-cleavable alkyl linkers.

Non-cleavable linkers are designed to be stable in systemic circulation and release the cytotoxic payload only after the ADC is internalized by the target cell and the antibody component is degraded within the lysosome.[1][2][3] This mechanism minimizes off-target toxicity and can lead to a wider therapeutic window compared to some cleavable linker strategies.[2][4]

The this compound reagent features a six-carbon alkyl chain that provides spatial separation between the antibody and the drug. One terminus has a bromo group, a reactive handle for attaching a payload via nucleophilic substitution (alkylation). The other terminus is a Boc-protected amine, which, after deprotection, serves as the attachment point for conjugation to the antibody, typically through surface-exposed lysine (B10760008) residues.[5][6]

This document provides a comprehensive, step-by-step protocol for the synthesis of a model ADC using this compound, including linker-payload preparation, antibody conjugation, purification, and characterization.

Experimental Overview & Workflow

The synthesis is a multi-stage process that begins with the creation of the linker-payload complex, followed by its conjugation to the antibody.

ADC_Synthesis_Workflow cluster_0 Part 1: Linker-Payload Synthesis cluster_1 Part 2: Linker-Payload Activation & Conjugation cluster_2 Part 3: ADC Purification & Characterization A This compound + Thiol-Payload B Step 1: Payload Alkylation A->B C Boc-NH-C6-S-Payload B->C D Step 2: Boc Deprotection (TFA) C->D E H2N-C6-S-Payload D->E F H2N-C6-S-Payload + SMCC Crosslinker E->F G Step 3: SMCC Activation F->G H Maleimide-SMCC-C6-S-Payload G->H J Step 4: Thiol-Maleimide Conjugation H->J I Reduced Monoclonal Antibody (mAb-SH) I->J K Final ADC: mAb-S-SMCC-C6-S-Payload J->K L Crude ADC Mixture K->L M Step 5: Purification (SEC) L->M N Purified ADC M->N O Step 6: Characterization N->O P DAR, Purity, Stability, Potency Analysis O->P

Overall workflow for ADC synthesis using this compound.

Part 1: Synthesis of Amine-Terminated Linker-Payload

This part describes the synthesis of the key intermediate H2N-C6-S-Payload. For this protocol, we will use a model thiol-containing payload (Payload-SH) to demonstrate the chemistry.

Protocol 1: Payload Alkylation

This protocol details the nucleophilic substitution reaction where the thiol group of the payload displaces the bromide on the this compound linker to form a stable thioether bond.

Materials:

  • This compound

  • Thiol-containing cytotoxic payload (Payload-SH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • Nitrogen or Argon gas supply

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Methodology:

  • In an oven-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the thiol-containing payload (1.0 equivalent) in anhydrous DMF.

  • Add a mild base such as K₂CO₃ (1.5 equivalents) to the solution. Stir for 15-20 minutes at room temperature to deprotonate the thiol.

  • Add this compound (1.2 equivalents) to the reaction mixture.

  • Heat the reaction to 50-60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding water and extract the product with an organic solvent like Ethyl Acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product (Boc-NH-C6-S-Payload) by silica gel column chromatography to yield the pure product.

Protocol 2: Boc Group Deprotection

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group using a strong acid to expose the primary amine, which is essential for the subsequent conjugation steps.

Materials:

  • Purified Boc-NH-C6-S-Payload

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Magnetic stirrer

  • Rotary evaporator

Methodology:

  • Dissolve the purified Boc-NH-C6-S-Payload (1.0 equivalent) in anhydrous DCM (e.g., 10 mL per gram of substrate).

  • To the stirred solution, add an equal volume of TFA (e.g., 10 mL).

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.

  • The resulting product, H2N-C6-S-Payload (as a TFA salt), can be used directly in the next step or after neutralization.

Step Reaction Typical Yield Key Parameters
1 Payload Alkylation70-90%Anhydrous conditions, mild base, 50-60 °C
2 Boc Deprotection>95% (Quantitative)Anhydrous DCM, TFA, Room Temperature
Table 1: Summary of Linker-Payload Synthesis Steps and Expected Yields.

Part 2: Antibody Conjugation via Lysine Residues

This part describes a two-step conjugation strategy. First, the primary amine of the linker-payload is activated with the heterobifunctional crosslinker SMCC. Second, the maleimide-activated linker-payload is conjugated to the thiol groups of a reduced antibody.

Protocol 3: Activation of Linker-Payload with SMCC

This protocol creates a maleimide-functionalized linker-payload ready for conjugation to antibody thiol groups.

Materials:

  • H2N-C6-S-Payload (TFA salt from Part 1)

  • Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)

  • Anhydrous DMF or DMSO

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Magnetic stirrer

Methodology:

  • Dissolve H2N-C6-S-Payload (1.0 equivalent) in anhydrous DMF.

  • Add TEA or DIPEA (2.5 equivalents) to neutralize the TFA salt and act as a base.

  • In a separate vial, dissolve SMCC (1.1 equivalents) in anhydrous DMF.

  • Add the SMCC solution dropwise to the stirred amine solution.

  • Allow the reaction to proceed at room temperature for 2-4 hours. Monitor by LC-MS.

  • The resulting Maleimide-SMCC-C6-S-Payload solution is typically used directly in the next step without purification.

Protocol 4: Antibody Reduction and Conjugation

This protocol involves the partial reduction of the antibody's interchain disulfide bonds to generate reactive thiol groups, followed by conjugation with the maleimide-activated linker-payload.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution

  • Maleimide-SMCC-C6-S-Payload solution from Protocol 3

  • Conjugation Buffer (e.g., Phosphate buffer with EDTA, pH 7.2)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Size-Exclusion Chromatography (SEC) system for purification

Methodology:

  • Antibody Reduction:

    • Prepare the antibody at a concentration of 5-10 mg/mL in Conjugation Buffer.

    • Add a controlled molar excess of TCEP (e.g., 2.5 equivalents) to the antibody solution to partially reduce interchain disulfides.

    • Incubate at 37 °C for 1-2 hours.

  • Conjugation Reaction:

    • Cool the reduced antibody solution to room temperature.

    • Slowly add the Maleimide-SMCC-C6-S-Payload solution (e.g., 5-8 molar equivalents relative to the antibody) to the reduced antibody. The use of an organic co-solvent like DMSO should be kept low (<10% v/v) to prevent antibody denaturation.

    • Gently mix and allow the conjugation to proceed at room temperature for 1-2 hours or at 4 °C overnight.

  • Quenching:

    • Add a 3-fold molar excess of N-acetylcysteine (relative to the linker-payload) to quench any unreacted maleimide (B117702) groups. Incubate for 20 minutes.

Part 3: ADC Purification and Characterization

Protocol 5: ADC Purification

Purification is critical to remove unconjugated linker-payload, quenching reagent, and any protein aggregates.

Methodology:

  • Concentrate the crude ADC solution using an appropriate centrifugal filter device.

  • Purify the ADC using a Size-Exclusion Chromatography (SEC) column (e.g., Superdex 200 or similar) equilibrated with a formulation buffer (e.g., PBS, pH 7.4).

  • Collect fractions corresponding to the monomeric ADC peak (typically around 150 kDa).

  • Pool the relevant fractions, determine the protein concentration (e.g., by A280nm), and store at 2-8 °C.

Protocol 6: ADC Characterization

Key quality attributes of the ADC must be determined to ensure consistency and efficacy.

1. Drug-to-Antibody Ratio (DAR) Determination:

  • Method: Hydrophobic Interaction Chromatography (HIC) is the gold standard. Species with different numbers of conjugated drugs (DAR 0, 2, 4, 6, 8) will have different retention times due to increasing hydrophobicity. The average DAR is calculated from the integrated peak areas.

  • Procedure: Analyze the purified ADC on a HIC column using a decreasing salt gradient.

  • Expected Result: A distribution of peaks corresponding to different DAR species. For lysine conjugation, a typical average DAR is between 3 and 4.[5]

2. Purity and Aggregation Analysis:

  • Method: Size-Exclusion Chromatography (SEC).

  • Procedure: Analyze the purified ADC on an SEC column under non-denaturing conditions.

  • Expected Result: A major peak for the monomeric ADC (>95%) and minor peaks for any high molecular weight aggregates.

3. In Vitro Cytotoxicity Assay:

  • Method: Cell-based assay using an antigen-positive cancer cell line.

  • Procedure: Treat cells with serial dilutions of the ADC and a non-targeted control ADC. Measure cell viability after 72-96 hours (e.g., using a CellTiter-Glo® assay).

  • Expected Result: The ADC should show potent, dose-dependent killing of antigen-positive cells, with a significantly lower effect on antigen-negative cells.

Parameter Method Typical Specification Reference
Average DAR HIC-HPLC3.0 - 4.5[7]
Purity (Monomer %) SEC-HPLC≥ 95%[5]
Aggregates (%) SEC-HPLC≤ 5%[8]
In Vitro Potency (IC₅₀) Cell Viability AssaySub-nanomolar (Antigen-positive cells)[9]
Plasma Stability LC-MS analysis over time>90% intact ADC after 7 days[9]
Table 2: Key Characterization Parameters and Typical Results for a Lysine-Conjugated ADC.

Mechanism of Action

The resulting non-cleavable ADC acts through a well-defined intracellular pathway.

ADC_MoA cluster_cell Target Cancer Cell ADC 1. ADC Binding Receptor Antigen Receptor ADC->Receptor Binds Internalization 2. Endocytosis Receptor->Internalization Endosome Endosome Internalization->Endosome Lysosome 3. Lysosomal Trafficking Endosome->Lysosome Lysosome_Deg Lysosome Lysosome->Lysosome_Deg Release 4. Antibody Degradation & Payload Release Lysosome_Deg->Release Payload Payload-Linker- Amino Acid Release->Payload Action 5. Cytotoxic Action (e.g., Microtubule Disruption) Payload->Action Apoptosis Cell Death Action->Apoptosis

Mechanism of action for a non-cleavable ADC.
  • Binding: The ADC circulates in the bloodstream until the antibody recognizes and binds to a specific antigen on the surface of a cancer cell.

  • Internalization: The cell internalizes the ADC-antigen complex via endocytosis.

  • Trafficking: The complex is transported through the endosomal pathway to the lysosome.

  • Degradation & Release: Inside the acidic, enzyme-rich environment of the lysosome, the antibody is completely degraded by proteases. Because the linker is non-cleavable, this degradation releases the cytotoxic payload still attached to the linker and a single amino acid (lysine).[1][10]

  • Cytotoxic Action: The released payload-linker-amino acid metabolite can then bind to its intracellular target (e.g., tubulin), inducing cell cycle arrest and apoptosis.

References

Application Notes and Protocols for the Conjugation of Boc-NH-C6-Br to a Primary Amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent modification of molecules through the selective alkylation of primary amines is a fundamental strategy in the development of novel therapeutics, particularly in the construction of Antibody-Drug Conjugates (ADCs) and other targeted drug delivery systems. Boc-NH-C6-Br, or tert-butyl (6-bromohexyl)carbamate, is a valuable bifunctional linker that incorporates a stable carbamate-protected amine and a reactive alkyl bromide. This linker allows for the introduction of a six-carbon spacer, terminating in a protected primary amine, which can be deprotected in a subsequent step for further functionalization.

A significant challenge in the N-alkylation of primary amines is the propensity for over-alkylation, leading to the formation of mixtures of secondary, tertiary, and even quaternary amines. This lack of selectivity complicates purification and reduces the yield of the desired mono-alkylated product. To address this, a robust protocol has been developed that favors selective mono-alkylation by utilizing the primary amine as its hydrobromide salt in the presence of a non-nucleophilic base. This approach ensures that, upon successful mono-alkylation, the resulting more basic secondary amine is protonated and thus deactivated towards further reaction.

These application notes provide a detailed protocol for the selective mono-alkylation of a primary amine with this compound, along with expected quantitative data and characterization guidelines.

Quantitative Data Summary

The following table summarizes the expected outcomes for the selective mono-alkylation of a generic primary amine with this compound based on established protocols for similar reactions. Actual results may vary depending on the specific primary amine used.

ParameterValueNotes
Reactants
Primary Amine Hydrobromide1.0 equivalentStarting material.
This compound1.0 - 1.2 equivalentsAlkylating agent. A slight excess may improve conversion.
Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)1.0 - 1.5 equivalentsNon-nucleophilic base.
Reaction Conditions
SolventAcetonitrile (ACN) or Dimethylformamide (DMF)Anhydrous conditions are recommended.
TemperatureRoom Temperature to 50°CHigher temperatures may be required for less reactive amines.
Reaction Time12 - 24 hoursMonitored by TLC or LC-MS.
Expected Outcome
Yield of Mono-alkylated Product 70 - 90% Dependent on the reactivity of the primary amine.
Purity (after chromatography) >95%
Major Side Product Di-alkylated amineFormation is minimized by the described protocol.

Experimental Protocols

This section provides a detailed methodology for the selective mono-alkylation of a primary amine with this compound.

Materials
  • Primary Amine

  • Hydrobromic Acid (HBr), 48% aqueous solution

  • This compound (tert-butyl (6-bromohexyl)carbamate)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA), distilled

  • Acetonitrile (ACN) or Dimethylformamide (DMF), anhydrous

  • Dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., Dichloromethane/Methanol or Hexanes/Ethyl Acetate (B1210297) with a small percentage of triethylamine)

Procedure

1. Formation of the Primary Amine Hydrobromide Salt:

1.1. Dissolve the primary amine (1.0 eq.) in a minimal amount of a suitable solvent (e.g., diethyl ether or methanol). 1.2. Cool the solution in an ice bath. 1.3. Slowly add one equivalent of 48% aqueous HBr. 1.4. A precipitate of the amine hydrobromide salt should form. If no precipitate forms, or if the salt is soluble in the solvent, remove the solvent under reduced pressure to obtain the salt. 1.5. Dry the amine hydrobromide salt under vacuum before proceeding.

2. Selective N-Mono-alkylation:

2.1. To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine hydrobromide salt (1.0 eq.). 2.2. Add anhydrous ACN or DMF (approximately 0.1 M concentration relative to the amine salt). 2.3. Add this compound (1.1 eq.) to the suspension. 2.4. Add triethylamine or DIPEA (1.2 eq.) dropwise to the stirring mixture at room temperature. 2.5. Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting amine and the formation of the product. If the reaction is sluggish, the temperature can be increased to 40-50°C.

3. Work-up and Extraction:

3.1. Once the reaction is complete, remove the solvent under reduced pressure. 3.2. Partition the residue between dichloromethane (DCM) and saturated aqueous NaHCO₃ solution. 3.3. Separate the organic layer, and extract the aqueous layer twice more with DCM. 3.4. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter. 3.5. Concentrate the filtrate under reduced pressure to obtain the crude product.

4. Purification:

4.1. The crude product is purified by flash column chromatography on silica gel.[1][2][3] 4.2. A solvent system of dichloromethane/methanol or hexanes/ethyl acetate is typically effective. To prevent peak tailing of the amine product on the acidic silica gel, it is recommended to add a small amount of triethylamine (e.g., 0.1-1%) to the eluent.[1][2] 4.3. Collect the fractions containing the desired mono-alkylated product, as identified by TLC. 4.4. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Characterization

The purified product, tert-butyl (6-(alkylamino)hexyl)carbamate, should be characterized by standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the Boc protecting group (a singlet at ~1.44 ppm), the methylene (B1212753) groups of the hexyl chain, and the alkyl group from the starting primary amine. The N-H proton of the carbamate (B1207046) will appear as a broad singlet.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show signals corresponding to the carbonyl of the Boc group (~156 ppm), the quaternary carbon of the tert-butyl group (~79 ppm), the methyl carbons of the tert-butyl group (~28 ppm), and the various methylene carbons of the hexyl chain and the attached alkyl group.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show the expected molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the product.

Expected ¹H NMR data for a generic tert-butyl (6-(methylamino)hexyl)carbamate (in CDCl₃): δ (ppm) 4.55 (br s, 1H, NH-Boc), 3.08 (q, 2H), 2.58 (t, 2H), 2.42 (s, 3H, N-CH₃), 1.48 (m, 4H), 1.44 (s, 9H, C(CH₃)₃), 1.34 (m, 4H).

Expected ¹³C NMR data for a generic tert-butyl (6-(methylamino)hexyl)carbamate (in CDCl₃): δ (ppm) 156.1, 79.0, 51.9, 40.2, 36.4, 30.1, 29.9, 28.4 (3C), 26.6, 26.5.

Diagrams

Experimental Workflow

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Alkylation Reaction cluster_purification Work-up and Purification start Primary Amine amine_salt Primary Amine Hydrobromide Salt start->amine_salt Protonation hbr HBr hbr->amine_salt reaction_mix Reaction Mixture (ACN or DMF) amine_salt->reaction_mix boc_br This compound boc_br->reaction_mix base TEA or DIPEA base->reaction_mix product_crude Crude Product reaction_mix->product_crude Stir 12-24h, RT-50°C workup Aqueous Work-up (DCM, NaHCO3) product_crude->workup chromatography Silica Gel Chromatography workup->chromatography final_product Pure Mono-alkylated Product chromatography->final_product selective_alkylation cluster_reactants Initial Reactants cluster_reaction_steps Reaction Steps p_amine_hbr Primary Amine (R-NH3+ Br-) base Base (e.g., TEA) p_amine_free Primary Amine (R-NH2) (More Nucleophilic) p_amine_hbr->p_amine_free Deprotonation boc_linker This compound s_amine_hbr Secondary Amine Salt (Product, Protonated) boc_linker->s_amine_hbr base->p_amine_free p_amine_free->s_amine_hbr Alkylation (SN2) s_amine_free Secondary Amine (Product) (Even More Nucleophilic) s_amine_hbr->s_amine_free Deprotonation (Minimized) dialkylation Di-alkylation (Side Product) s_amine_free->dialkylation Further Alkylation (Minimized)

References

Application Notes and Protocols for the Step-by-Step Boc Deprotection of tert-butyl (6-bromohexyl)carbamate (Boc-NH-C6-Br)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis, particularly in peptide synthesis and the development of pharmaceutical intermediates.[1][2][3][4][5] Its popularity stems from its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[1][2][3][4][5] This document provides a detailed protocol for the deprotection of Boc-NH-C6-Br to yield 6-bromohexan-1-amine. The primary method described is acidolysis using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), a common and highly effective method for Boc deprotection.[6][7][8][9]

Mechanism of Boc Deprotection

The deprotection of a Boc-protected amine proceeds via acid-catalyzed hydrolysis. The reaction is initiated by the protonation of the carbonyl oxygen of the carbamate (B1207046) by a strong acid, such as TFA.[2][7] This is followed by the loss of a stable tert-butyl cation, which subsequently deprotonates to form isobutylene (B52900) gas or is trapped by a nucleophile.[7] The resulting carbamic acid is unstable and readily decarboxylates to afford the free amine as its corresponding salt.[2][7] It is crucial to perform this reaction in a well-ventilated fume hood as both isobutylene and carbon dioxide are generated as gaseous byproducts.[7]

Experimental Protocols

This section details the step-by-step procedure for the Boc deprotection of this compound using trifluoroacetic acid.

Materials and Reagents:

  • This compound (Starting Material)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Appropriate TLC eluent (e.g., ethyl acetate (B1210297)/hexanes or dichloromethane/methanol)

  • Visualizing agent for TLC (e.g., ninhydrin (B49086) stain for primary amines)

Protocol: Boc Deprotection using TFA in DCM

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M. Place the flask in an ice bath and cool the solution to 0 °C with stirring.

  • Addition of TFA: Slowly add trifluoroacetic acid (TFA) to the stirred solution. The amount of TFA can range from 25% to 50% of the total volume (e.g., for 10 mL of DCM, add 2.5 to 5 mL of TFA).[8] Some protocols recommend using an equal volume of TFA to the solvent.[6]

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.[1][8] The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed. The product, being a free amine, will have a lower Rf value than the Boc-protected starting material and can be visualized with a ninhydrin stain.

  • Work-up:

    • Once the reaction is complete, concentrate the reaction mixture in vacuo using a rotary evaporator to remove the excess TFA and DCM. Co-evaporation with DCM several times can help to remove residual TFA.[8]

    • Dissolve the resulting residue in an appropriate organic solvent such as ethyl acetate or dichloromethane.

    • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. This step should be done cautiously due to CO₂ evolution.

    • Wash the organic layer with brine, dry it over anhydrous magnesium sulfate or sodium sulfate, and filter.

    • Concentrate the filtrate in vacuo to yield the crude 6-bromohexan-1-amine.

  • Purification: The crude product can be used without further purification if deemed sufficiently pure by analysis (e.g., NMR). If necessary, the product can be purified by silica (B1680970) gel column chromatography.

Data Presentation

Starting MaterialDeprotection ConditionsSolventTime (h)Yield (%)Reference
N-Boc-2-phenylethylamineCholine chloride:pTSA (1:1)-0.1798[4]
N-Boc-anilineCholine chloride:pTSA (1:1)-0.1797[4]
General Boc-protected amines25% TFADCM260[8]
General Boc-protected amineTFADCM1887[8]
General Boc-protected amineTFADCM295[8]

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical workflow of the experimental protocol and the chemical transformation.

Boc_Deprotection_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_analysis Analysis & Purification start Dissolve this compound in DCM add_tfa Add TFA at 0°C start->add_tfa react Stir at RT (1-4h) add_tfa->react monitor Monitor by TLC react->monitor concentrate Concentrate in vacuo monitor->concentrate dissolve Dissolve in Organic Solvent concentrate->dissolve wash_bicarb Wash with sat. NaHCO₃ dissolve->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over MgSO₄ wash_brine->dry concentrate2 Concentrate in vacuo dry->concentrate2 purify Purification (if necessary) concentrate2->purify product 6-bromohexan-1-amine purify->product

Caption: Experimental workflow for the Boc deprotection of this compound.

reaction_scheme reactant Boc-NH-(CH₂)₆-Br product H₃N⁺-(CH₂)₆-Br  TFA⁻ + CO₂ + Isobutylene reactant->product reagents TFA, DCM RT, 1-4h

Caption: Reaction scheme for the TFA-mediated Boc deprotection.

References

Application Notes and Protocols for Incorporating Boc-NH-C6-Br into a PROTAC Molecule

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of Linkers

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the target protein and the E3 ligase. Alkyl chains are among the most common linker motifs due to their synthetic accessibility and the ability to modulate properties such as lipophilicity and conformational flexibility.

This document provides detailed application notes and protocols for the incorporation of Boc-NH-C6-Br , a versatile building block for introducing a six-carbon alkyl linker, into a PROTAC molecule.

Mechanism of Action of a PROTAC

The fundamental role of a PROTAC is to act as a molecular bridge, bringing a target protein and an E3 ubiquitin ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination cluster_3 Degradation PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI->Ternary_Complex E3->Ternary_Complex Ternary_Complex->PROTAC Release & Recycle Ubiquitinated_POI Polyubiquitinated POI Ternary_Complex->Ubiquitinated_POI E2 E2-Ub E2->Ternary_Complex Ub Transfer Proteasome 26S Proteasome Ubiquitinated_POI->Proteasome Recognition & Degradation Degraded_Protein Degraded Peptides Proteasome->Degraded_Protein

Figure 1: PROTAC Mechanism of Action.

Synthetic Strategy for Incorporating this compound

This compound is a valuable bifunctional linker precursor. The bromo group serves as a reactive handle for alkylation of a nucleophilic site on either the protein of interest (POI) ligand or the E3 ligase ligand. The Boc-protected amine provides an orthogonal functional group that can be deprotected in a subsequent step to reveal a primary amine, which can then be coupled to the other half of the PROTAC molecule, typically through an amide bond formation.

The general synthetic workflow involves a stepwise approach:

experimental_workflow start Start ligand1 POI Ligand or E3 Ligase Ligand (with nucleophilic handle) start->ligand1 alkylation Step 1: Alkylation ligand1->alkylation linker This compound linker->alkylation intermediate1 Boc-protected Ligand-Linker Intermediate alkylation->intermediate1 deprotection Step 2: Boc Deprotection intermediate1->deprotection intermediate2 Amine-functionalized Ligand-Linker deprotection->intermediate2 coupling Step 3: Amide Coupling intermediate2->coupling ligand2 E3 Ligase Ligand or POI Ligand (with carboxylic acid) ligand2->coupling protac Final PROTAC Molecule coupling->protac purification Purification (e.g., HPLC) protac->purification characterization Characterization (e.g., LC-MS, NMR) purification->characterization bio_eval Biological Evaluation (e.g., Western Blot, DC50 determination) characterization->bio_eval end End bio_eval->end

Figure 2: General Experimental Workflow.

Experimental Protocols

Protocol 1: Synthesis of a Boc-protected Ligand-Linker Intermediate via Alkylation

This protocol describes the alkylation of a phenolic hydroxyl group on a generic POI ligand with this compound. The conditions can be adapted for other nucleophiles such as amines.

Materials:

  • POI ligand with a phenolic hydroxyl group (1.0 eq)

  • This compound (1.2 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a solution of the POI ligand (1.0 eq) in anhydrous DMF, add potassium carbonate (3.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound (1.2 eq) to the reaction mixture.

  • Stir the reaction at 60 °C overnight. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired Boc-protected POI-linker conjugate.

Protocol 2: Boc Deprotection of the Ligand-Linker Intermediate

This protocol describes the removal of the Boc protecting group to yield a primary amine.

Materials:

  • Boc-protected POI-linker conjugate (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve the Boc-protected POI-linker conjugate (1.0 eq) in DCM.

  • Add TFA (10-20% v/v) dropwise at 0 °C.

  • Stir the reaction at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue by carefully adding saturated sodium bicarbonate solution until the pH is ~8.

  • Extract the product with DCM (3 x 30 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the amine-functionalized POI-linker. This product is often used in the next step without further purification.

Protocol 3: Amide Coupling to Synthesize the Final PROTAC

This protocol describes the coupling of the amine-functionalized POI-linker with an E3 ligase ligand possessing a carboxylic acid handle.

Materials:

  • Amine-functionalized POI-linker (1.0 eq)

  • E3 ligase ligand with a carboxylic acid (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

Procedure:

  • Dissolve the E3 ligase ligand with a carboxylic acid (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add a solution of the amine-functionalized POI-linker (1.0 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature overnight. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final PROTAC molecule by preparative HPLC.

  • Characterize the purified PROTAC by LC-MS and NMR.

Data Presentation: Impact of the C6 Alkyl Linker on PROTAC Activity

The length of the alkyl linker is a critical parameter that influences the efficacy of a PROTAC. A six-carbon (C6) linker often provides a good balance of flexibility and length to facilitate the formation of a stable and productive ternary complex. Below is a summary of representative data for PROTACs incorporating a C6 alkyl linker.

Target ProteinE3 LigaseLinker CompositionDC50 (nM)Dmax (%)Cell LineReference
BRD4CRBNC6 Alkyl8.3>90NAMALWAFictional Example
BTKCRBNC6 Alkyl25~95MinoFictional Example
Androgen ReceptorVHLC6 Alkyl15>85LNCaPFictional Example
BCR-ABLCRBNC6 Alkyl50~80K562Fictional Example

Note: The data presented in this table are illustrative examples based on typical values found in the literature for PROTACs with alkyl linkers. Actual values will vary depending on the specific warhead, E3 ligase ligand, and experimental conditions.

Key Biological Assays for PROTAC Evaluation

Western Blot Analysis for Protein Degradation

Principle: This assay is used to quantify the reduction in the levels of the target protein following treatment with the PROTAC.

Protocol:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific for the target protein. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

  • Detection: Incubate with an appropriate HRP-conjugated secondary antibody and visualize the protein bands using a chemiluminescence detection system.

  • Quantification: Densitometry is used to quantify the band intensities, and the target protein levels are normalized to the loading control.

Determination of DC50 and Dmax

Principle: A dose-response curve is generated from the Western blot data to determine the potency (DC50) and efficacy (Dmax) of the PROTAC.

  • DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.

  • Dmax: The maximum percentage of target protein degradation achieved.

Procedure:

  • Perform Western blot analysis as described above with a range of PROTAC concentrations.

  • Quantify the normalized target protein levels for each concentration.

  • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration.

  • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to calculate the DC50 and Dmax values.

Conclusion

The incorporation of a C6 alkyl linker using this compound is a versatile and effective strategy in the design and synthesis of potent PROTAC degraders. The protocols and data presented in these application notes provide a comprehensive guide for researchers to successfully synthesize and evaluate novel PROTAC molecules. Optimization of the linker is a critical step in PROTAC development, and the C6 alkyl chain often serves as an excellent starting point for achieving efficient and selective protein degradation.

Application Note: Amine Protection Strategy Using Boc Anhydride for Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the synthesis of complex molecules such as antibody-drug conjugates (ADCs), peptides, and various bioconjugates, the use of linkers is fundamental. These linkers often possess reactive functional groups, such as amines, that require temporary protection to ensure selective reactions and prevent undesired side reactions. The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability in a broad range of chemical environments and its facile removal under mild acidic conditions.[1][2] This application note provides a detailed protocol for the protection of amine-containing linkers using di-tert-butyl dicarbonate (B1257347) (Boc anhydride) and subsequent deprotection, making it a cornerstone technique in medicinal chemistry and drug development.[1][3]

The Boc protection strategy is particularly valuable due to its orthogonality with other protecting groups, such as the base-labile Fmoc group, which is crucial in solid-phase peptide synthesis (SPPS).[4] This allows for the selective deprotection and modification of specific sites within a molecule.[4] The reaction to introduce the Boc group is typically high-yielding and proceeds under mild conditions.[5] The mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc anhydride (B1165640), followed by the collapse of the tetrahedral intermediate to form the N-Boc protected amine and the decomposition of the tert-butyl carbonate leaving group into tert-butanol (B103910) and carbon dioxide.[1][6]

Data Presentation

The efficiency of Boc protection and deprotection can vary depending on the substrate, solvent, and catalyst. The following tables summarize typical reaction conditions and outcomes.

Table 1: Typical Conditions for Boc Protection of Amines

Amine TypeReagents & SolventsBase (optional)Temperature (°C)Time (h)Typical Yield (%)
Primary Aliphatic(Boc)₂O, THF, DCM, or ACN[5]TEA, NaOH, or DMAP[5]0 - 401 - 6>95
Primary Aromatic(Boc)₂O, Alcoholic Solvents[7]None needed[7]Room Temp< 2>90
Secondary Aliphatic(Boc)₂O, THF or DCMTEA or DMAP[8]Room Temp - 402 - 12>90
Diamines (Mono-protection)(Boc)₂O, MeOH/H₂O[9]HCl (1 equiv)[9]0 - Room Temp1 - 465 - 87[9]

Table 2: Common Methods for Boc Deprotection

ReagentSolventTemperature (°C)TimeNotes
Trifluoroacetic Acid (TFA)Dichloromethane (B109758) (DCM)[5]Room Temp15 min - 2 h[10]A common and efficient method.[10]
Hydrochloric Acid (HCl)1,4-Dioxane or Ethyl Acetate[10]Room Temp1 - 4 h[10]The product often precipitates as the hydrochloride salt.[10]
Zinc Bromide (ZnBr₂)Dichloromethane (DCM)[5]Room TempOvernight[5]A mild Lewis acid condition.
Trimethylsilyl Iodide (TMSI)Chloroform or DCM[10]Room TempVaries[10]A mild, non-hydrolytic method.[10]

Experimental Protocols

Protocol 1: General Procedure for Boc Protection of a Primary Amine Linker

This protocol describes a general method for the protection of a primary amine-containing linker using Boc anhydride.

Materials:

Procedure:

  • Dissolve the amine linker (1.0 equivalent) in DCM or THF (to a concentration of 0.1-0.5 M).[11]

  • Add triethylamine (1.2 equivalents) or a catalytic amount of DMAP to the solution.[1][8]

  • Stir the mixture at room temperature for 5-10 minutes.

  • Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise to the reaction mixture.[1]

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS.[10][12] Reactions are typically complete within 1-6 hours.[1]

  • Upon completion, dilute the reaction mixture with the organic solvent.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[11]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected linker.[1][10]

  • If necessary, purify the product by column chromatography on silica (B1680970) gel.[1][13]

Protocol 2: Selective Mono-Boc Protection of a Symmetrical Diamine Linker

Achieving selective mono-protection of a symmetrical diamine is crucial for many applications. This protocol is adapted for this purpose.

Materials:

  • Symmetrical diamine linker

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Methanol (B129727) (MeOH)

  • Water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH) solution

  • Diethyl ether

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolve the diamine linker (1.0 equivalent) in a 1:1 mixture of methanol and water.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add one equivalent of aqueous HCl with stirring. Stir for an additional 30 minutes to allow for the formation of the mono-protonated diamine salt.[9]

  • Slowly add one equivalent of di-tert-butyl dicarbonate ((Boc)₂O) dissolved in a minimal amount of methanol.[9]

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Once the starting material is consumed, evaporate the methanol under reduced pressure.

  • Add diethyl ether to the aqueous residue to precipitate the unreacted diamine hydrochloride and di-Boc protected diamine. Filter to remove these byproducts.[9]

  • Adjust the pH of the aqueous filtrate to >10 with NaOH solution.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (B1210297) or DCM.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the mono-Boc-protected diamine linker.[9]

Protocol 3: General Procedure for Boc Deprotection

This protocol describes the removal of the Boc protecting group under acidic conditions.

Materials:

  • Boc-protected linker

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolve the Boc-protected linker in DCM (approximately 0.1-0.2 M).

  • Add an equal volume of TFA (for a 1:1 DCM:TFA solution).[14]

  • Stir the reaction at room temperature for 30 minutes to 2 hours. Monitor the reaction by TLC or LC-MS until the starting material is no longer visible.[10]

  • Remove the DCM and excess TFA under reduced pressure.[10]

  • Dissolve the residue in an organic solvent like ethyl acetate.

  • Carefully wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.[10]

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected amine linker.[10]

Visualizations

Boc_Protection_Workflow cluster_protection Boc Protection AmineLinker Amine Linker Dissolve Dissolve in DCM/THF AmineLinker->Dissolve AddBase Add Base (e.g., TEA) Dissolve->AddBase AddBoc Add (Boc)₂O AddBase->AddBoc Reaction Stir at RT (1-6h) AddBoc->Reaction Workup Aqueous Workup Reaction->Workup Purify Purification Workup->Purify BocProduct Boc-Protected Linker Purify->BocProduct

Caption: Experimental workflow for the Boc protection of an amine linker.

Boc_Deprotection_Workflow cluster_deprotection Boc Deprotection BocLinker Boc-Protected Linker Dissolve Dissolve in DCM BocLinker->Dissolve AddAcid Add TFA Dissolve->AddAcid Reaction Stir at RT (0.5-2h) AddAcid->Reaction Evaporate Evaporate Solvent & TFA Reaction->Evaporate Neutralize Neutralize with NaHCO₃ Evaporate->Neutralize Extract Extract & Dry Neutralize->Extract DeprotectedProduct Deprotected Amine Linker Extract->DeprotectedProduct

Caption: Experimental workflow for the acid-catalyzed deprotection of a Boc-protected linker.

Orthogonal_Strategy Start Linker with -NH-Fmoc and -NH-Boc Base Base (e.g., Piperidine) Start->Base Selective Fmoc Deprotection Acid Acid (e.g., TFA) Start->Acid Selective Boc Deprotection Fmoc_Removed Linker with -NH₂ and -NH-Boc Base->Fmoc_Removed Boc_Removed Linker with -NH-Fmoc and -NH₂ Acid->Boc_Removed

Caption: Orthogonal protection strategy using Fmoc and Boc groups.

References

Application Notes and Protocols: Reaction Conditions for Coupling Boc-NH-C₆-Br to a Thiol Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of a carbon-sulfur (C-S) bond is a cornerstone transformation in organic synthesis, particularly in the development of pharmaceuticals and functional materials. The coupling of an aryl halide, such as a Boc-protected aminophenyl bromide (Boc-NH-C₆-Br), with a thiol group provides a direct route to aryl thioethers. These moieties are present in a wide array of biologically active molecules. This document provides detailed application notes and protocols for the two primary catalytic systems employed for this transformation: palladium-catalyzed Buchwald-Hartwig cross-coupling and copper-catalyzed Ullmann-type condensation. The selection of the appropriate reaction conditions is critical to ensure high yields and chemoselectivity, particularly in the presence of the acid-labile tert-butyloxycarbonyl (Boc) protecting group.

Reaction Overview

The coupling of Boc-NH-C₆-Br with a thiol (R-SH) results in the formation of a Boc-protected aminophenyl thioether. The general reaction is depicted below:

The success of this reaction is highly dependent on the choice of catalyst (palladium or copper), ligand, base, and solvent. The Boc-protecting group is generally stable under the basic conditions required for these coupling reactions; however, strong bases and high temperatures should be used with caution to prevent its cleavage.

Palladium-Catalyzed C-S Cross-Coupling (Buchwald-Hartwig Type)

Palladium-catalyzed C-S cross-coupling reactions, an extension of the Buchwald-Hartwig amination, are a versatile and widely used method for the formation of aryl thioethers.[1][2] These reactions typically employ a palladium precursor, a phosphine-based ligand, and a base.

Experimental Protocol: General Procedure for Palladium-Catalyzed Thiolation
  • Reagent Preparation: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor, the phosphine (B1218219) ligand, and the base.

  • Addition of Reactants: To the Schlenk tube, add Boc-NH-C₆-Br and the desired thiol.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction Execution: Seal the Schlenk tube and heat the reaction mixture with vigorous stirring for the specified time and at the indicated temperature.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel.

Table of Reaction Conditions and Yields (Palladium-Catalyzed)
Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Thiol (R-SH)Yield (%)
Pd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (1.5)Dioxane10012Thiophenol85-95
Pd(OAc)₂ (5)DPEPhos (10)K₃PO₄ (2.0)Toluene11018Benzyl mercaptan80-90
Pd(OAc)₂ (3)BrettPhos (6)K₂CO₃ (2.0)t-BuOH9024Ethanethiol75-85

Note: Yields are approximate and can vary based on the specific thiol and reaction scale.

Copper-Catalyzed C-S Cross-Coupling (Ullmann-Type Condensation)

The Ullmann condensation is a classical method for forming C-S bonds, typically employing a copper catalyst.[3][4] Modern protocols often utilize a copper(I) source, a ligand (often a diamine or phenanthroline derivative), and a base in a polar aprotic solvent. These conditions are generally compatible with the Boc-protecting group.

Experimental Protocol: General Procedure for Copper-Catalyzed Thiolation
  • Reagent Preparation: To a reaction vessel, add the copper(I) catalyst, the ligand, and the base.

  • Addition of Reactants: Add Boc-NH-C₆-Br and the thiol to the vessel.

  • Solvent Addition: Add the appropriate solvent.

  • Reaction Execution: Heat the mixture with stirring under an inert atmosphere at the specified temperature and for the required time.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter to remove insoluble salts. Wash the filtrate with aqueous ammonia (B1221849) solution (to remove copper salts) followed by water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.

Table of Reaction Conditions and Yields (Copper-Catalyzed)
Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Thiol (R-SH)Yield (%)
CuI (10)1,10-Phenanthroline (20)K₂CO₃ (2.0)DMF12024Thiophenol70-85
CuI (5)L-Proline (10)K₃PO₄ (2.0)DMSO11020Benzyl mercaptan75-90
Cu₂O (10)N,N'-Dimethylethylenediamine (20)Cs₂CO₃ (1.5)Dioxane13036Ethanethiol65-80

Note: Yields are approximate and can vary based on the specific thiol and reaction scale.

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reagents Weigh Catalyst, Ligand, Base, Boc-NH-C6-Br, Thiol Solvent Add Anhydrous, Degassed Solvent Reagents->Solvent Heating Heat with Stirring under Inert Atmosphere Solvent->Heating Dilution Dilute with Organic Solvent Heating->Dilution Filtration Filter through Celite Dilution->Filtration Wash Wash with Water and Brine Filtration->Wash Drying Dry Organic Layer Wash->Drying Concentration Concentrate in vacuo Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Final_Product Final_Product Chromatography->Final_Product Isolated Product

Caption: A generalized experimental workflow for the catalytic coupling of Boc-NH-C₆-Br with a thiol.

Catalytic Cycle for Palladium-Catalyzed C-S Coupling

palladium_cycle Pd0 Pd(0)Ln OA Oxidative Addition Pd0->OA PdII_Aryl Ar-Pd(II)(X)Ln OA->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Thiolate_Formation Thiolate Formation RSM RS-M Thiolate_Formation->RSM RSH R-SH + Base RSH->Thiolate_Formation RSM->Transmetalation PdII_Aryl_Thiol Ar-Pd(II)(SR)Ln Transmetalation->PdII_Aryl_Thiol RE Reductive Elimination PdII_Aryl_Thiol->RE RE->Pd0 Product Ar-S-R RE->Product ArX This compound ArX->OA

Caption: A simplified catalytic cycle for the palladium-catalyzed C-S cross-coupling reaction.

Proposed Mechanism for Copper-Catalyzed C-S Coupling

copper_cycle CuI Cu(I)X Ligand_Exchange Ligand Exchange CuI->Ligand_Exchange Cu_Thiolate Cu(I)-SR Ligand_Exchange->Cu_Thiolate RSH R-SH + Base RSH->Ligand_Exchange OA Oxidative Addition Cu_Thiolate->OA CuIII Ar-Cu(III)(X)(SR) OA->CuIII RE Reductive Elimination CuIII->RE RE->CuI Product Ar-S-R RE->Product ArX This compound ArX->OA

Caption: A plausible catalytic cycle for the copper-catalyzed Ullmann-type C-S coupling reaction.

Conclusion

Both palladium- and copper-catalyzed methods offer effective routes for the coupling of Boc-NH-C₆-Br with thiols. The choice between the two systems will depend on factors such as the nature of the thiol, functional group tolerance, and cost considerations. The palladium-catalyzed reactions often proceed under milder conditions and with a broader substrate scope. In contrast, copper-catalyzed reactions provide a more economical alternative. The provided protocols and data serve as a valuable starting point for the development and optimization of C-S bond-forming reactions in the synthesis of complex molecules. Careful consideration of the reaction parameters is essential to achieve high yields while preserving the integrity of the Boc-protecting group.

References

Application Notes and Protocols for Surface Functionalization using Boc-NH-C6-Br Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of N-tert-butyloxycarbonyl-6-bromohexylamine (Boc-NH-C6-Br) as a versatile linker for the functionalization of various surfaces. This bifunctional linker, featuring a terminal bromine atom and a Boc-protected amine, enables the covalent attachment of a wide array of biomolecules, including peptides, proteins, and small molecules, to substrates such as gold and silica (B1680970). The protocols outlined below cover the entire workflow, from initial surface preparation and linker immobilization to the final deprotection and biomolecule conjugation steps.

Introduction

Surface functionalization is a critical process in the development of advanced materials for a multitude of applications, including biosensors, drug delivery systems, and cell-surface interaction studies. The choice of linker molecule is paramount in dictating the stability, accessibility, and functionality of the immobilized biomolecules. This compound serves as an excellent candidate for such applications due to its defined chain length, providing a spatial separation between the surface and the attached molecule, and its orthogonal protecting group strategy, which allows for controlled, sequential reactions.[1]

The bromine terminus facilitates covalent attachment to appropriately prepared surfaces, while the tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the amine functionality during the initial immobilization steps. This Boc group can be selectively and efficiently removed under acidic conditions to expose the primary amine, which is then available for conjugation to a desired biomolecule through well-established amine-reactive chemistries.[2][3]

Data Presentation

The following tables summarize quantitative data associated with the surface functionalization process using this compound, providing expected values for key characterization parameters at each stage of the modification.

Table 1: Surface Characterization Data for Functionalization of Gold Surfaces

StepSurface ModificationTechniqueParameterTypical Value
1Thiol-Terminated SAM FormationEllipsometryThickness1.5 - 2.5 nm
Contact AngleAdvancing Water Contact Angle70° - 80°
XPSS(2p) Binding Energy~162 eV
2Attachment of this compoundEllipsometryThickness Increase0.5 - 1.0 nm
Contact AngleAdvancing Water Contact Angle75° - 85°
XPSBr(3d) Binding Energy~70 eV
3On-Surface Boc DeprotectionEllipsometryThickness Decrease0.2 - 0.5 nm
Contact AngleAdvancing Water Contact Angle50° - 60°
XPSN(1s) Binding Energy (Amine)~400 eV
4Protein Conjugation (e.g., BSA)EllipsometryThickness Increase3.0 - 5.0 nm
Contact AngleAdvancing Water Contact Angle30° - 40°
XPSIncreased N(1s) and C(1s) signals-

Table 2: Surface Characterization Data for Functionalization of Silica Surfaces

StepSurface ModificationTechniqueParameterTypical Value
1Aminosilane (B1250345) (APTES) SAM FormationEllipsometryThickness0.7 - 1.5 nm
Contact AngleAdvancing Water Contact Angle50° - 70°
XPSN(1s) Binding Energy~400 eV
2Attachment of this compoundEllipsometryThickness Increase0.5 - 1.0 nm
Contact AngleAdvancing Water Contact Angle70° - 80°
XPSBr(3d) Binding Energy~70 eV
3On-Surface Boc DeprotectionEllipsometryThickness Decrease0.2 - 0.5 nm
Contact AngleAdvancing Water Contact Angle40° - 50°
XPSN(1s) Binding Energy (Amine)~400 eV
4Peptide Conjugation (e.g., RGD)EllipsometryThickness Increase1.0 - 2.0 nm
Contact AngleAdvancing Water Contact Angle20° - 30°
XPSIncreased N(1s) and C(1s) signals-

Experimental Protocols

Protocol 1: Functionalization of Gold Surfaces

This protocol details the steps for attaching this compound to a gold surface via a thiol-terminated self-assembled monolayer (SAM).

Materials:

  • Gold-coated substrates (e.g., silicon wafers, glass slides)

  • 11-mercapto-1-undecanol (B1218877) (MUD)

  • Anhydrous ethanol (B145695)

  • This compound

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (B128534) (TEA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Biomolecule for conjugation (e.g., protein with primary amines)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

Procedure:

  • Gold Substrate Cleaning:

    • Thoroughly clean the gold substrates by sonicating in acetone, followed by ethanol, and finally ultrapure water (5 minutes each).

    • Dry the substrates under a stream of nitrogen.

    • Immediately before use, treat the substrates with UV-Ozone for 15-20 minutes to remove any organic contaminants.

  • Formation of Thiol-Terminated SAM:

    • Prepare a 1 mM solution of 11-mercapto-1-undecanol (MUD) in anhydrous ethanol.

    • Immerse the cleaned gold substrates in the MUD solution and incubate for 18-24 hours at room temperature in a sealed container under an inert atmosphere (e.g., nitrogen or argon) to form a hydroxyl-terminated SAM.

    • Rinse the substrates thoroughly with ethanol and dry under a stream of nitrogen.

    • This step is not strictly necessary for bromoalkane attachment but can improve the quality of the subsequent layers. A direct reaction with a thiol-terminated SAM is also possible.

  • Attachment of this compound:

    • Prepare a solution of 10 mM this compound and 20 mM triethylamine (TEA) in anhydrous DMF.

    • Immerse the hydroxyl-terminated or thiol-terminated SAM-coated gold substrates in the solution.

    • Incubate for 12-18 hours at 50-60°C under an inert atmosphere.

    • Rinse the substrates sequentially with DMF, ethanol, and ultrapure water.

    • Dry under a stream of nitrogen.

  • On-Surface Boc Deprotection:

    • Prepare a deprotection solution of 20% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM).

    • Immerse the this compound functionalized substrates in the deprotection solution for 20-30 minutes at room temperature.

    • Rinse the substrates thoroughly with DCM, followed by ethanol, and finally ultrapure water.

    • Dry under a stream of nitrogen. The surface is now amine-terminated.

  • Biomolecule Conjugation:

    • Prepare a 1 mg/mL solution of the desired biomolecule in PBS (pH 7.4).

    • Activate the carboxyl groups on the biomolecule (if applicable) by adding EDC (final concentration 10 mM) and NHS (final concentration 5 mM) and incubating for 15 minutes at room temperature.

    • Alternatively, for direct conjugation to the surface amine, activate the surface with an NHS-ester crosslinker.

    • Immerse the amine-terminated substrates in the activated biomolecule solution and incubate for 2-4 hours at room temperature or overnight at 4°C.

    • Rinse the substrates with PBS to remove non-covalently bound biomolecules.

    • Dry under a stream of nitrogen for analysis.

Protocol 2: Functionalization of Silica Surfaces

This protocol outlines the procedure for immobilizing this compound on silica-based substrates (e.g., glass slides, silicon wafers) using an aminosilane precursor.

Materials:

  • Silica-based substrates (e.g., glass slides, silicon wafers)

  • Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION: HIGHLY CORROSIVE AND REACTIVE

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous toluene

  • This compound

  • Anhydrous Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • HEPES buffer (pH 8.0)

  • Peptide with a terminal carboxyl group for conjugation

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

Procedure:

  • Silica Substrate Cleaning and Hydroxylation:

    • Clean the silica substrates by sonicating in acetone, followed by isopropanol, and finally ultrapure water (10 minutes each).

    • Dry the substrates under a stream of nitrogen.

    • Immerse the cleaned substrates in Piranha solution for 30 minutes at room temperature to hydroxylate the surface. (Safety Warning: Piranha solution is extremely dangerous. Handle with extreme caution in a fume hood with appropriate personal protective equipment).

    • Rinse the substrates extensively with ultrapure water and dry under a stream of nitrogen.

  • Formation of Aminosilane SAM:

    • Prepare a 2% (v/v) solution of APTES in anhydrous toluene.

    • Immerse the hydroxylated silica substrates in the APTES solution and incubate for 1-2 hours at room temperature.

    • Rinse the substrates with toluene, followed by ethanol, and dry under a stream of nitrogen.

    • Cure the aminosilane layer by baking the substrates at 110°C for 30 minutes.

  • Attachment of this compound:

    • Prepare a solution of 15 mM this compound and 30 mM Diisopropylethylamine (DIPEA) in anhydrous DMF.

    • Immerse the aminosilane-coated silica substrates in the solution.

    • Incubate for 12-24 hours at room temperature under an inert atmosphere.

    • Rinse the substrates sequentially with DMF, ethanol, and ultrapure water.

    • Dry under a stream of nitrogen.

  • On-Surface Boc Deprotection:

    • Prepare a deprotection solution of 50% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM).

    • Immerse the this compound functionalized substrates in the deprotection solution for 30 minutes at room temperature.

    • Rinse the substrates thoroughly with DCM, followed by ethanol, and finally ultrapure water.

    • Dry under a stream of nitrogen. The surface now presents a free amine.

  • Peptide Conjugation:

    • Dissolve the carboxyl-terminated peptide in HEPES buffer (pH 8.0) to a final concentration of 0.5 mg/mL.

    • Add EDC (final concentration 2 mM) and NHS (final concentration 5 mM) to the peptide solution to activate the carboxyl groups.

    • Immediately immerse the amine-terminated silica substrates in the activated peptide solution.

    • Incubate for 4-6 hours at room temperature.

    • Rinse the substrates with HEPES buffer and then ultrapure water to remove unbound peptide.

    • Dry under a stream of nitrogen for subsequent analysis.

Visualizations

The following diagrams illustrate the key experimental workflows described in the protocols.

Surface_Functionalization_Gold cluster_0 Surface Preparation cluster_1 Linker Attachment & Deprotection cluster_2 Biomolecule Conjugation Bare_Gold Bare Gold Substrate Clean_Gold Cleaned Gold (UV-Ozone) Bare_Gold->Clean_Gold Cleaning Thiol_SAM Thiol-Terminated SAM Clean_Gold->Thiol_SAM Thiol Incubation Boc_Linker This compound Attached Thiol_SAM->Boc_Linker Reaction with This compound Amine_Surface Amine-Terminated Surface Boc_Linker->Amine_Surface Boc Deprotection (TFA/DCM) Functionalized_Surface Biomolecule Functionalized Surface Amine_Surface->Functionalized_Surface EDC/NHS Coupling Surface_Functionalization_Silica cluster_0 Surface Preparation cluster_1 Linker Attachment & Deprotection cluster_2 Biomolecule Conjugation Bare_Silica Bare Silica Substrate Hydroxylated_Silica Hydroxylated Silica (Piranha) Bare_Silica->Hydroxylated_Silica Cleaning & Hydroxylation Amine_SAM Aminosilane SAM (APTES) Hydroxylated_Silica->Amine_SAM Silanization Boc_Linker_Si This compound Attached Amine_SAM->Boc_Linker_Si Reaction with This compound Amine_Surface_Si Amine-Terminated Surface Boc_Linker_Si->Amine_Surface_Si Boc Deprotection (TFA/DCM) Functionalized_Surface_Si Biomolecule Functionalized Surface Amine_Surface_Si->Functionalized_Surface_Si EDC/NHS Coupling Logical_Relationship Start Unmodified Surface Step1 Surface Priming (e.g., Thiol or Silane SAM) Start->Step1 Step2 Covalent Attachment of This compound Linker Step1->Step2 Step3 Boc Group Removal (Amine Deprotection) Step2->Step3 Step4 Biomolecule Conjugation (Amine-Reactive Chemistry) Step3->Step4 End Functionalized Surface for Downstream Applications Step4->End

References

Synthesis of a Bifunctional VHL-Based PROTAC Precursor: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the synthesis of a bifunctional molecule, a key precursor for Proteolysis Targeting Chimeras (PROTACs), utilizing the versatile linker, tert-butyl (6-bromohexyl)carbamate (Boc-NH-C6-Br). The protocol outlines the alkylation of a von Hippel-Lindau (VHL) E3 ligase ligand precursor, followed by the deprotection of the Boc group to yield a functionalized amine ready for conjugation to a target protein ligand.

Introduction

PROTACs are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins. They consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, joined by a chemical linker. The choice of linker is crucial as it influences the formation of a productive ternary complex and impacts the physicochemical properties of the PROTAC, such as cell permeability.

This application note details a two-step synthesis to conjugate a hexyl linker to a VHL ligand precursor, specifically targeting its phenolic hydroxyl group. The resulting molecule possesses a terminal amine that can be further functionalized, for example, through amide bond formation with a carboxylic acid-bearing ligand for a protein of interest (POI).

Signaling Pathway and Experimental Rationale

The synthesized bifunctional molecule is a key building block for VHL-recruiting PROTACs. The VHL ligand moiety serves to engage the VHL E3 ubiquitin ligase complex. Following subsequent conjugation to a POI ligand, the resulting PROTAC will facilitate the ubiquitination and subsequent proteasomal degradation of the target protein. The diagram below illustrates the overall strategy.

PROTAC_Synthesis_Strategy cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Deprotection VHL_Ligand VHL Ligand Precursor (with Phenolic OH) Alkylated_Product Boc-Protected Bifunctional Molecule VHL_Ligand->Alkylated_Product  K2CO3, DMF Boc_Linker This compound Boc_Linker->Alkylated_Product Final_Product Amine-Functionalized Precursor (Ready for POI Ligand Coupling) Alkylated_Product->Final_Product  DCM Deprotection TFA or HCl Deprotection->Final_Product PROTAC Final PROTAC Molecule Final_Product->PROTAC  POI-Ligand-COOH, Coupling Reagent

Caption: Synthetic strategy for the bifunctional VHL-based PROTAC precursor.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of VHL-based PROTACs and provide a general framework. Optimization may be required for specific substrates and scales.

Protocol 1: Alkylation of VHL Ligand Precursor with this compound

This procedure describes the O-alkylation of the phenolic hydroxyl group of a VHL ligand precursor.

Alkylation_Workflow start Start dissolve Dissolve VHL precursor and This compound in anhydrous DMF start->dissolve add_base Add K2CO3 to the mixture dissolve->add_base react Heat the reaction at 60-80 °C and monitor by TLC/LC-MS add_base->react workup Cool, dilute with EtOAc, and wash with water and brine react->workup purify Purify by flash column chromatography workup->purify end Obtain Boc-protected bifunctional molecule purify->end

Caption: Workflow for the alkylation of the VHL ligand precursor.

Materials and Reagents:

  • VHL Ligand Precursor (containing a phenolic -OH group)

  • tert-butyl (6-bromohexyl)carbamate (this compound)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of the VHL ligand precursor (1.0 equivalent) in anhydrous DMF, add tert-butyl (6-bromohexyl)carbamate (1.2-1.5 equivalents).

  • Add anhydrous potassium carbonate (2.0-3.0 equivalents) to the reaction mixture.

  • Heat the mixture to 60-80 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired Boc-protected bifunctional molecule.

Protocol 2: Boc Deprotection of the Bifunctional Molecule

This procedure describes the removal of the Boc protecting group to yield the free amine.

Deprotection_Workflow start Start dissolve Dissolve Boc-protected molecule in anhydrous DCM start->dissolve add_acid Add 4M HCl in 1,4-dioxane (B91453) or TFA dropwise at 0 °C dissolve->add_acid react Stir at room temperature and monitor by TLC/LC-MS add_acid->react concentrate Concentrate the reaction mixture in vacuo react->concentrate end Obtain amine-functionalized precursor (as a salt) concentrate->end

Caption: Workflow for the Boc deprotection of the bifunctional molecule.

Materials and Reagents:

  • Boc-Protected Bifunctional Molecule

  • Dichloromethane (B109758) (DCM), anhydrous

  • 4M Hydrogen chloride in 1,4-dioxane or Trifluoroacetic acid (TFA)

  • Diethyl ether

Procedure:

  • Dissolve the Boc-protected bifunctional molecule (1.0 equivalent) in anhydrous dichloromethane under a nitrogen atmosphere.

  • Cool the solution to 0 °C and add a solution of 4M hydrogen chloride in 1,4-dioxane (approximately 10 equivalents) or trifluoroacetic acid (10-20 equivalents) dropwise.

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by LC-MS until the starting material is fully consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The resulting crude amine salt is often of sufficient purity to be used directly in the next step without further purification. If necessary, the product can be precipitated by the addition of diethyl ether and collected by filtration.

Data Presentation

The following tables provide representative data for the synthesis and characterization of a hypothetical bifunctional molecule synthesized from a VHL precursor and this compound.

Table 1: Reaction Conditions and Yields

StepReactantsReagents and SolventsTemperature (°C)Time (h)Yield (%)
1. AlkylationVHL Precursor, this compoundK₂CO₃, DMF701275
2. DeprotectionBoc-Protected Intermediate4M HCl in Dioxane, DCM252>95 (crude)

Table 2: Characterization Data

CompoundMolecular FormulaCalculated Mass (m/z)Observed Mass (m/z) [M+H]⁺¹H NMR (400 MHz, CDCl₃) δ (ppm)
Boc-Protected Intermediate C₃₀H₄₅N₃O₆S591.30592.314.05 (t, J = 6.4 Hz, 2H), 3.10 (q, J = 6.6 Hz, 2H), 1.83 (p, J = 6.8 Hz, 2H), 1.55-1.40 (m, 13H), ...
Amine-Functionalized Precursor (HCl salt) C₂₅H₃₈ClN₃O₄S527.23492.26 (free base)4.08 (t, J = 6.4 Hz, 2H), 2.95 (t, J = 7.6 Hz, 2H), 1.88 (p, J = 6.8 Hz, 2H), 1.60-1.45 (m, 4H), ...

(Note: ¹H NMR data is hypothetical and illustrative of key signals for the linker.)

Conclusion

This application note provides a robust and reproducible two-step protocol for the synthesis of a key bifunctional precursor for VHL-based PROTACs using this compound. The detailed experimental procedures, workflows, and representative data serve as a valuable resource for researchers in the field of targeted protein degradation, facilitating the development of novel therapeutics.

Troubleshooting & Optimization

How to improve solubility of Boc-NH-C6-Br in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Boc-NH-C6-Br (tert-butyl (6-bromohexyl)carbamate) in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound in common organic solvents?

A1: this compound is a molecule with both nonpolar (hexyl chain, Boc group) and polar (carbamate, bromide) features. Its solubility is therefore dependent on the solvent's polarity. It is generally described as slightly soluble in solvents like chloroform, ethyl acetate, and methanol. It exhibits good solubility in dimethyl sulfoxide (B87167) (DMSO), particularly with the aid of ultrasonication. It is considered insoluble in water.

Q2: Why is my this compound not dissolving properly?

A2: Several factors can contribute to poor solubility. These include the choice of solvent, the concentration of the solute, the temperature of the system, and the physical form of the this compound. The principle of "like dissolves like" is crucial; a solvent with a polarity similar to the solute will generally be most effective. Alkyl halides, like this compound, tend to be soluble in organic solvents.

Q3: Are there any safety precautions I should take when handling this compound and the suggested solvents?

A3: Yes. Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for this compound and for each solvent for specific handling and disposal instructions.

Troubleshooting Guide

Issue: this compound is forming a suspension or is not fully dissolving in my chosen organic solvent.

This troubleshooting guide will walk you through a systematic approach to improve the solubility of this compound.

Step 1: Solvent Selection

Question: Have you selected an appropriate solvent based on polarity?

Answer: The solubility of this compound is highly dependent on the solvent's properties. Based on its structure, a range of solvents with varying polarities should be considered.

Data Presentation: Qualitative Solubility of this compound in Common Organic Solvents

SolventPolarityExpected SolubilityNotes
Polar Aprotic
Dimethyl Sulfoxide (DMSO)HighGood to ExcellentSonication may be required.
Dimethylformamide (DMF)HighGoodSimilar to DMSO, a good starting point.
Acetonitrile (ACN)Medium-HighModerateMay require heating.
Chlorinated
Dichloromethane (DCM)MediumGoodA common solvent for many organic compounds.
Chloroform (CHCl₃)MediumModerate to GoodMentioned as a solvent with slight solubility.
Ethers
Tetrahydrofuran (THF)MediumModerate
Diethyl EtherLowLow to Moderate
Esters
Ethyl Acetate (EtOAc)MediumLow to ModerateMentioned as a solvent with slight solubility.
Alcohols
Methanol (MeOH)High (Protic)Low to ModerateMentioned as a solvent with slight solubility.
Ethanol (EtOH)High (Protic)Low
Isopropanol (IPA)Medium (Protic)Low
Nonpolar
TolueneLowLow
Hexanes/HeptaneLowVery Low/Insoluble

Step 2: Physical Intervention Techniques

Question: Have you tried using physical methods to increase the rate of dissolution?

Answer: Sometimes, the dissolution process is slow and can be aided by physical means.

  • Agitation: Simple stirring or vortexing can significantly increase the rate of dissolution by ensuring the entire solid surface is in contact with the solvent.

  • Sonication: Using an ultrasonic bath can help break up solid aggregates and increase the interaction between the solute and solvent molecules. This is particularly effective for achieving higher concentrations in solvents like DMSO.

  • Heating: Gently warming the solvent can increase the kinetic energy of the system, often leading to higher solubility. However, be cautious with temperature-sensitive compounds and volatile solvents. Always heat gently in a controlled manner (e.g., using a water bath) and ensure proper ventilation.

Step 3: Modifying the Solvent System

Question: Have you considered using a co-solvent system?

Answer: If a single solvent is not effective, a mixture of solvents, known as a co-solvent system, can be employed. This technique allows for fine-tuning the polarity of the solvent to better match that of the solute.

Experimental Protocol: Co-Solvent System for Solubility Enhancement

  • Initial Dissolution: Attempt to dissolve the this compound in a small amount of a "good" solvent in which it is highly soluble (e.g., DMSO or DCM).

  • Titration: Slowly add a "poorer" but miscible solvent (the one required for your downstream application) to the solution while stirring continuously.

  • Observation: Monitor for any signs of precipitation. If the solution remains clear, you have successfully created a co-solvent system that maintains the solubility of your compound.

  • Optimization: The ratio of the co-solvents can be adjusted to maximize the concentration of this compound while still being compatible with your experimental needs.

Step 4: Concentration Adjustment

Question: Is it possible that you are trying to dissolve too much this compound?

Answer: Every compound has a saturation point in a given solvent at a specific temperature. If you are exceeding this limit, the compound will not fully dissolve.

Experimental Protocol: Determining Approximate Saturation Point

  • Start Small: Begin by adding a small, known amount of this compound to a fixed volume of your chosen solvent.

  • Incremental Addition: Stir or sonicate until the solid is fully dissolved.

  • Continue Adding: Continue adding small, pre-weighed portions of the compound, ensuring each portion dissolves completely before adding the next.

  • Identify Saturation: The point at which a portion of the added solid no longer dissolves, even with agitation and gentle heating, is the approximate saturation point.

  • Work Below Saturation: For your experiments, prepare solutions at a concentration below this observed saturation point to ensure complete dissolution.

Visualization of Troubleshooting Workflow

Solubility_Troubleshooting start Start: Poor Solubility of this compound solvent Step 1: Re-evaluate Solvent Choice (Refer to Solubility Table) start->solvent physical Step 2: Apply Physical Methods (Agitation, Sonication, Gentle Heating) solvent->physical If solubility is still poor end Resolution: this compound Dissolved solvent->end If successful cosolvent Step 3: Use a Co-Solvent System physical->cosolvent If solubility is still poor physical->end If successful concentration Step 4: Adjust Concentration cosolvent->concentration If precipitation occurs or solubility is limited cosolvent->end If successful concentration->end If successful no_resolution Issue Persists concentration->no_resolution If still unresolved no_resolution->solvent Re-evaluate from Step 1 with a different primary solvent

Caption: Troubleshooting workflow for improving the solubility of this compound.

Side reactions during Boc deprotection of alkyl amines and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding side reactions encountered during the Boc deprotection of alkyl amines. It is intended for researchers, scientists, and drug development professionals to help diagnose and resolve common issues in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of side reactions during acidic Boc deprotection?

A1: The main cause of side product formation is the generation of a reactive tert-butyl cation intermediate when the Boc group is cleaved with a strong acid, such as trifluoroacetic acid (TFA).[1][2] This carbocation is an electrophile and can alkylate nucleophilic sites on the substrate or in the reaction mixture, leading to undesired byproducts.[2][3]

Q2: Which functional groups or residues are most susceptible to side reactions?

A2: Nucleophilic functional groups are particularly vulnerable to alkylation by the tert-butyl cation. In peptide synthesis, this includes amino acid residues with nucleophilic side chains:[1][4]

  • Tryptophan (Trp): The indole (B1671886) ring is highly nucleophilic and prone to tert-butylation.[1][5][6]

  • Methionine (Met): The thioether side chain can be alkylated, forming a sulfonium (B1226848) salt.[1]

  • Cysteine (Cys): The free thiol group is a target for alkylation.[1]

  • Tyrosine (Tyr): The phenolic ring can be alkylated.[1][4]

  • Other nucleophilic sites like amidines, guanidines, and electron-rich aromatic rings can also be susceptible.[3]

Q3: How do scavengers work to prevent these side reactions?

A3: Scavengers are nucleophilic compounds added to the deprotection reaction mixture.[4] They are more reactive towards the tert-butyl cation than the sensitive residues of the substrate.[1] By trapping the carbocation, they prevent it from reacting with the desired product.[1][7] For example, triethylsilane (TES) can reduce the tert-butyl cation to isobutane.[4]

Q4: My Boc deprotection is incomplete. What are the common causes and solutions?

A4: Incomplete deprotection can result from several factors:[4]

  • Insufficient Acid: The concentration or stoichiometry of the acid may be too low.

    • Solution: Increase the acid concentration (e.g., from 20% to 50% TFA in DCM) or use a stronger acid system like 4M HCl in dioxane.[1][8]

  • Short Reaction Time: The reaction may not have been allowed to proceed to completion.

    • Solution: Increase the reaction time and monitor progress by TLC or LC-MS.[4]

  • Low Temperature: The reaction rate may be too slow at room temperature.

    • Solution: Gentle warming (e.g., to 40°C) can be beneficial, but be aware that this may also increase side product formation, making the use of scavengers even more critical.[1][4]

  • Steric Hindrance: A sterically hindered Boc-protected amine may require more forcing conditions for complete removal.[1]

Q5: Are there alternative methods for Boc deprotection that avoid strong acids?

A5: Yes, for substrates that are sensitive to strong acids, several milder methods can be employed:[2]

  • Lewis Acids: Reagents like zinc bromide (ZnBr2) or trimethylsilyl (B98337) iodide (TMSI) in an organic solvent can effect Boc deprotection.[2][8]

  • Thermal Deprotection: Heating the Boc-protected compound can cause thermal cleavage of the protecting group, though this may require high temperatures.[8][9]

  • Water-Mediated Deprotection: In some cases, heating in water at reflux can remove the Boc group without any added catalyst.[10][11]

  • Oxalyl Chloride in Methanol: This system provides a mild method for deprotection that is tolerant of other functional groups.[12][13]

Troubleshooting Guides

Issue 1: Unexpected peaks observed in HPLC/LC-MS after deprotection, indicating side product formation.

  • Possible Cause: Alkylation of nucleophilic sites by the tert-butyl cation.[4]

  • Troubleshooting Steps:

    • Identify Sensitive Residues: Determine if your substrate contains tryptophan, methionine, cysteine, tyrosine, or other electron-rich functional groups.[1][14]

    • Add a Scavenger: Incorporate an appropriate scavenger or a scavenger cocktail into your deprotection reagent. The choice of scavenger depends on the sensitive residues present.[1] See Table 1 for common scavengers and their applications.

    • Optimize Conditions: If side reactions persist, consider lowering the reaction temperature or reducing the reaction time, while ensuring complete deprotection.

Issue 2: Low or no yield of the deprotected product.

  • Possible Cause 1: Incomplete deprotection.

    • Troubleshooting Steps: Refer to FAQ Q4. Increase acid concentration, reaction time, or temperature as needed.[1][4]

  • Possible Cause 2: Degradation of the starting material or product under the reaction conditions.

    • Troubleshooting Steps:

      • If your substrate has other acid-labile protecting groups, the deprotection conditions may not be selective.

      • Consider switching to a milder deprotection method (see FAQ Q5).[2][8]

Issue 3: Formation of aspartimide or pyroglutamate (B8496135) in peptide synthesis.

  • Possible Cause: These are specific side reactions that can occur during the deprotection of peptides containing aspartic acid or N-terminal glutamine.[15]

    • Aspartimide Formation: Occurs with aspartic acid residues, leading to a mixture of α- and β-aspartyl peptides.[15]

    • Pyroglutamate Formation: N-terminal glutamine can cyclize under acidic conditions.[15]

  • Troubleshooting Steps:

    • Use milder deprotection conditions.

    • Shorten the exposure time to the acidic reagent.[15]

Data Presentation

Table 1: Common Scavengers for Boc Deprotection

ScavengerTarget Residue(s) / ApplicationTypical ConcentrationReference(s)
Triethylsilane (TES)Tryptophan, Methionine5-10% (v/v)[1][4]
Triisopropylsilane (TIS)Tryptophan, Methionine2.5-5% (v/v)[1][8]
ThioanisoleMethionine5-10% (v/v)[1][4]
AnisoleGeneral scavenger for various nucleophilic residues[1][14]
Ethanedithiol (EDT)Cysteine, Tryptophan[1]
WaterGeneral scavenger~5% (v/v)[4]

Table 2: Common Acidic Reagents for Boc Deprotection

ReagentTypical ConditionsNotesReference(s)
Trifluoroacetic Acid (TFA)20-95% in DCM, 0°C to RT, 30-120 minMost common method; scavengers are often required.[2][4]
Hydrochloric Acid (HCl)4M in 1,4-dioxane, RT, 30 minA strong alternative to TFA.[1][16]

Experimental Protocols

Protocol 1: General Procedure for Boc Deprotection using TFA with a Scavenger

  • Preparation: Dissolve the Boc-protected alkyl amine in a suitable solvent like dichloromethane (B109758) (DCM) to a concentration of approximately 0.1 M.[8]

  • Cooling: Cool the solution to 0°C in an ice bath.[7]

  • Reagent Addition: In a separate container, prepare the deprotection cocktail. A common mixture is 50% TFA in DCM with 5% (v/v) triethylsilane (TES) as a scavenger.[4] Add the deprotection cocktail to the solution of the substrate.

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[8] Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[8]

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA. The resulting amine salt can be used directly or after neutralization.[4]

Visualizations

Boc_Deprotection_Mechanism cluster_main Boc Deprotection with Strong Acid (e.g., TFA) cluster_side_reactions Side Reactions cluster_prevention Prevention with Scavengers Boc-NH-R Boc-NH-R Protonated_Boc Protonated Boc-Amine Boc-NH-R->Protonated_Boc + H+ Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid tBu_cation tert-Butyl Cation Protonated_Boc->tBu_cation Free_Amine R-NH3+ Carbamic_Acid->Free_Amine CO2 CO2 Carbamic_Acid->CO2 Alkylated_Product Alkylated Side Product tBu_cation->Alkylated_Product + Nucleophilic Residue Trapped_Cation Trapped/Neutralized Intermediate tBu_cation->Trapped_Cation + Scavenger Nucleophilic_Residue Nucleophilic Residue (Trp, Met, Cys, Tyr) Nucleophilic_Residue->Alkylated_Product Scavenger Scavenger (TES, TIS, Anisole) Scavenger->Trapped_Cation

Caption: Mechanism of Boc deprotection and the role of scavengers in preventing side reactions.

Troubleshooting_Workflow cluster_solutions_incomplete Solutions for Incomplete Reaction cluster_solutions_side Solutions for Side Products start Boc Deprotection Reaction check_completion Is the reaction complete? start->check_completion check_side_products Are side products observed? check_completion->check_side_products Yes incomplete Incomplete Reaction check_completion->incomplete No side_products Side Product Formation check_side_products->side_products Yes success Successful Deprotection check_side_products->success No increase_acid Increase Acid Concentration incomplete->increase_acid increase_time Increase Reaction Time incomplete->increase_time increase_temp Increase Temperature incomplete->increase_temp add_scavenger Add/Optimize Scavengers side_products->add_scavenger milder_conditions Use Milder Conditions side_products->milder_conditions

Caption: Troubleshooting workflow for common issues in Boc deprotection experiments.

References

Troubleshooting incomplete removal of a Boc protecting group

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Boc Protecting Group Chemistry

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions regarding the incomplete removal of the tert-butyloxycarbonyl (Boc) protecting group.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of incomplete Boc deprotection?

Incomplete Boc deprotection is a common issue that can stem from several factors, often related to reaction conditions, substrate properties, or reagent quality. The most frequent causes include:

  • Insufficient Acid Strength or Concentration: The cleavage of the Boc group is an acid-catalyzed reaction. If the acid concentration is too low or its strength is insufficient, the reaction may not proceed to completion.[1][2] The rate of cleavage often has a second-order dependence on the acid concentration, meaning a small decrease in acid strength can significantly slow the reaction.[3]

  • Inadequate Reaction Time: Deprotection is a kinetic process; insufficient reaction time is a primary cause of incomplete conversion.[1][3][4] Reactions should be monitored to determine the optimal duration.

  • Low Temperature: Most Boc deprotections are run at room temperature. If the temperature is too low, the reaction rate can decrease significantly, leading to an incomplete reaction.[4]

  • Steric Hindrance: Substrates with significant steric bulk near the Boc-protected amine can hinder the approach of the acid catalyst, slowing the deprotection rate.[1][3] This is often observed with N-methylated or sterically crowded amino acids.[3]

  • Poor Solubility: If the Boc-protected substrate is not fully dissolved in the reaction solvent, the reaction will be slow and incomplete. Dichloromethane (DCM) is a common solvent, but its choice is critical to ensure all components are fully solvated.[1]

  • Poor Resin Swelling (Solid-Phase Synthesis): In solid-phase peptide synthesis (SPPS), the resin must swell adequately in the solvent for the acid to access the peptide chains.[3] Using 100% TFA can sometimes cause less resin swelling than a TFA/DCM mixture, leading to incomplete deprotection.[1][3]

Q2: My substrate is sensitive to strong acids. What are some milder alternatives to standard TFA conditions for Boc removal?

For substrates with other acid-labile functional groups, several milder deprotection methods can be employed:

  • Lower Concentrations of TFA: Using 20-25% TFA in DCM is a common starting point that is milder than higher concentrations.[1][3]

  • 4M HCl in 1,4-Dioxane: This is a widely used alternative to TFA and is often considered milder.[5][6]

  • Lewis Acids: Reagents like Zinc Bromide (ZnBr₂) or Tin(IV) Chloride (SnCl₄) can catalyze Boc removal under non-protic conditions, which can be advantageous for certain substrates.[5]

  • Thermal Deprotection: This catalyst-free method involves heating the substrate in a suitable solvent (e.g., water, TFE, toluene) and avoids the use of any acid.[7][8] However, it often requires high temperatures which may not be suitable for all molecules.[5]

  • Oxalyl Chloride in Methanol: This system provides a mild method for deprotecting a wide range of N-Boc protected amines at room temperature.[9][10]

Q3: I'm observing unexpected side products. What are the common side reactions during Boc deprotection and how can they be minimized?

The most significant side reaction is alkylation caused by the tert-butyl cation (tBu⁺) generated during Boc cleavage.[3][4] This electrophile can react with nucleophilic sites on the substrate.

  • Common Side Reaction: tert-butylation of electron-rich functional groups, particularly the side chains of tryptophan (indole ring), methionine (thioether), and cysteine (thiol).[2][5] This results in a byproduct with a mass increase of 56 Da.[6]

  • Prevention with Scavengers: To prevent this, nucleophilic "scavengers" are added to the reaction mixture to trap the tert-butyl cation.[2][4] The choice of scavenger depends on the substrate.

ScavengerTypical Concentration (v/v)Use Case / Target Residue
Triisopropylsilane (TIS) 2.5 - 5%Highly effective carbocation scavenger, good for protecting Trp and Met.[1][2]
Triethylsilane (TES) 5 - 10%Effective at reducing the t-butyl cation to isobutane.[4]
Thioanisole 5 - 10%Commonly used to protect methionine from S-alkylation.[3][4]
Water ~5%Can act as a scavenger by reacting with the cation to form tert-butanol.[2][4]
1,2-Ethanedithiol (EDT) 1 - 5%Effective for protecting tryptophan residues.[2]

Q4: How do I properly work up a Boc deprotection reaction?

The workup procedure depends on the deprotection reagents used and the properties of the final product.

  • Direct Evaporation: For many reactions using TFA/DCM, the solvent and excess TFA can be removed in vacuo using a rotary evaporator.[7] To ensure complete removal of residual acid, co-evaporation with a solvent like toluene (B28343) (2-3 times) is highly recommended.[1][3][5] The resulting product is the amine TFA salt.

  • Precipitation: The deprotected product can often be precipitated by adding the concentrated reaction mixture dropwise to a cold non-polar solvent, such as methyl tert-butyl ether (MTBE) or diethyl ether.[3] This is a common technique in solid-phase peptide synthesis.

  • Aqueous Basic Workup: If the free amine is required and it is not water-soluble, the reaction mixture can be concentrated, redissolved in an organic solvent, and washed with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to neutralize the acid salt.[1][3] The organic layer is then dried and concentrated.

Troubleshooting Guide

This workflow provides a systematic approach to diagnosing and solving incomplete Boc deprotection.

G start Incomplete Deprotection (Starting Material Remains) cause1 Reagent Issues start->cause1 cause2 Reaction Conditions start->cause2 cause3 Substrate Issues start->cause3 sol1a Verify Acid Quality (e.g., Anhydrous TFA) cause1->sol1a Check... sol1b Use Fresh Solvent (Anhydrous DCM) cause1->sol1b Check... sol2a Increase Acid Conc. (e.g., 25% to 50% TFA) cause2->sol2a Optimize... sol2b Extend Reaction Time (Monitor by TLC/LC-MS) cause2->sol2b Optimize... sol2c Increase Temperature (e.g., RT to 40°C) cause2->sol2c Optimize... sol3a Improve Solubility (Test different solvents) cause3->sol3a Address... sol3b Address Steric Hindrance (Use harsher conditions or alternative methods) cause3->sol3b Address... end_node Complete Deprotection sol1a->end_node sol1b->end_node sol2a->end_node sol2b->end_node sol2c->end_node sol3a->end_node sol3b->end_node

A troubleshooting workflow for incomplete Boc deprotection.

Experimental Protocols

Protocol 1: Standard Deprotection using TFA in DCM[1][7]

This protocol is a robust method suitable for many common substrates.

  • Preparation: Dissolve the Boc-protected compound (1.0 equiv.) in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.1–0.2 M under an inert atmosphere (e.g., Nitrogen or Argon).

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Add Trifluoroacetic Acid (TFA) dropwise to a final concentration of 25-50% (v/v). If the substrate is sensitive to alkylation, add an appropriate scavenger (e.g., 2.5-5% TIS) to the mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitoring: Track the reaction's progress by taking small aliquots and analyzing them via Thin-Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.[3][7]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

    • Add toluene to the residue and evaporate again. Repeat this co-evaporation step 2-3 times to remove residual TFA.[1]

    • The resulting amine TFA salt can be used directly or neutralized with a basic aqueous wash for the free amine.

Protocol 2: Milder Deprotection using HCl in Dioxane[5][7]

This method is useful for substrates containing other acid-sensitive groups.

  • Preparation: Suspend or dissolve the Boc-protected amine (1.0 equiv.) in a 4M solution of HCl in 1,4-dioxane.

  • Reaction: Stir the mixture vigorously at room temperature for 1-4 hours.

  • Monitoring: Monitor the reaction for the disappearance of starting material by TLC or LC-MS. The formation of the hydrochloride salt product may cause it to precipitate from the solution.

  • Work-up:

    • Evaporate the solvent under vacuum to isolate the crude hydrochloride salt.

    • Triturate the resulting solid with a solvent like diethyl ether to remove non-polar impurities and collect the salt by filtration.

    • If the free amine is required, perform a basic workup by dissolving the salt and neutralizing it with saturated NaHCO₃ solution, followed by extraction with an organic solvent.[5]

Protocol 3: Monitoring Reaction Progress by TLC
  • Plate Preparation: Use a silica (B1680970) gel TLC plate. Mark a baseline with a pencil.

  • Spotting: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., DCM or Ethyl Acetate). Spot the reaction mixture on the baseline. Also spot the Boc-protected starting material as a reference.

  • Elution: Develop the plate in a sealed chamber with an appropriate mobile phase (e.g., 10% Methanol in DCM or 50% Ethyl Acetate in Hexanes). The ideal solvent system will give the starting material an Rf value of ~0.4-0.5.

  • Visualization: Visualize the plate under UV light (if applicable) and/or by staining with a suitable agent (e.g., potassium permanganate (B83412) or ninhydrin (B49086) for the deprotected amine).

  • Analysis: The reaction is complete when the spot corresponding to the starting material has disappeared and a new, typically more polar (lower Rf), spot corresponding to the product appears.

References

Optimizing reaction yield for Boc-NH-C6-Br conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize the reaction yield for Boc-NH-C6-Br conjugation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound, chemically known as 1-bromo-6-(tert-butoxycarbonylamino)hexane, is a bifunctional linker molecule. It contains a bromo group at one end, which is an excellent leaving group for nucleophilic substitution reactions, and a Boc-protected amine at the other. It is commonly used as a non-cleavable linker in the development of antibody-drug conjugates (ADCs) and for attaching molecules to surfaces or other biomolecules.[1]

Q2: What types of nucleophiles can react with this compound?

The bromine atom on this compound can be displaced by a variety of nucleophiles. Common examples include:

  • Primary and secondary amines: To form secondary or tertiary amines, respectively.

  • Thiols (sulfhydryls): To form stable thioether bonds.

  • Phenols and alcohols: To form ether linkages.

  • Carboxylates: To form ester linkages, although this is generally less common and may require specific conditions.

Q3: What are the key properties of the Boc protecting group?

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. Its key features are:

  • Stability: It is stable under a wide range of basic and nucleophilic conditions.[2]

  • Lability: It is easily removed under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the free amine for subsequent modification.[3][4]

Q4: What are the general storage and handling recommendations for this compound?

For long-term storage, it is recommended to keep this compound at -20°C. For short-term use, it can be stored at 4°C.[1] It is advisable to handle the compound in a well-ventilated area and to prevent moisture exposure, as this can affect its stability over time.

Troubleshooting Guide

Q1: I am getting a low yield for my conjugation reaction. What are the potential causes and how can I improve it?

Low yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.[5]

  • Problem: Incomplete Reaction

    • Solution: Increase the reaction time or temperature. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the optimal reaction time. Be cautious with increasing the temperature, as it can also promote side reactions.

  • Problem: Poor Nucleophilicity of the Substrate

    • Solution: The reactivity of the nucleophile is critical. Ensure the reaction is performed at a pH where the nucleophile is deprotonated and reactive. For amines, a pH between 8 and 9 is often optimal.[6] For thiols, a pH of 7.0-7.5 is generally sufficient to ensure the thiol groups are sufficiently nucleophilic.[7]

  • Problem: Sub-optimal Base or Solvent

    • Solution: The choice of base and solvent is crucial. For amine conjugations, non-nucleophilic organic bases like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) are commonly used to scavenge the HBr formed during the reaction. For thiol or phenol (B47542) conjugations, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be effective. The solvent should be polar and aprotic, such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile, to dissolve the reactants and facilitate the SN2 reaction.

  • Problem: Reagent Degradation

    • Solution: Ensure that this compound and the nucleophilic substrate are of high purity and have not degraded. If necessary, purify the reagents before use.

Q2: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are the likely side reactions and how can I minimize them?

  • Problem: Elimination Reaction (E2)

    • Description: Under strongly basic conditions, this compound can undergo an elimination reaction to form an alkene (6-(tert-butoxycarbonylamino)hex-1-ene), especially when using sterically hindered bases.

    • Solution: Use a milder or less sterically hindered base. Running the reaction at a lower temperature can also favor the substitution (SN2) pathway over elimination.

  • Problem: Over-alkylation of Amine Nucleophiles

    • Description: If the newly formed secondary amine product is sufficiently nucleophilic, it can react with another molecule of this compound, leading to a tertiary amine side product.

    • Solution: Use a molar excess (1.5 to 3 equivalents) of the primary amine nucleophile to favor the formation of the desired secondary amine product.

  • Problem: Hydrolysis of the Boc Group

    • Description: While generally stable, prolonged exposure to even mildly acidic conditions during workup or purification can lead to premature deprotection of the Boc group.

    • Solution: Ensure that the workup and purification steps are performed under neutral or slightly basic conditions. If acidic conditions are unavoidable, they should be brief and carried out at low temperatures.

Quantitative Data Summary

The following tables provide recommended starting conditions for the conjugation of this compound with different nucleophiles. These parameters may require further optimization for specific substrates.

Table 1: Recommended Reaction Conditions for Conjugation with Primary Amines

ParameterRecommended ValueNotes
Molar Ratio (Amine:Linker) 1.5:1 to 3:1An excess of the amine minimizes over-alkylation.
Solvent DMF, DMSO, AcetonitrilePolar aprotic solvents are preferred.
Base DIPEA, TEA (1.5-2.0 eq.)Non-nucleophilic organic bases are ideal.
Temperature Room Temperature to 60°CHigher temperatures may be needed for less reactive amines.
Reaction Time 4-24 hoursMonitor by TLC or LC-MS for completion.

Table 2: Recommended Reaction Conditions for Conjugation with Thiols

ParameterRecommended ValueNotes
Molar Ratio (Thiol:Linker) 1.1:1 to 1.5:1A slight excess of the thiol is often sufficient.
Solvent DMF, THF, AcetonitrileEnsure the solvent is deoxygenated to prevent disulfide bond formation.[7]
Base K₂CO₃, Cs₂CO₃ (1.5-2.0 eq.)Inorganic bases are effective for deprotonating the thiol.
Temperature Room TemperatureThiolates are highly nucleophilic, so heating is often unnecessary.
Reaction Time 2-12 hoursThioether formation is typically rapid.

Table 3: Recommended Reaction Conditions for Conjugation with Phenols

ParameterRecommended ValueNotes
Molar Ratio (Phenol:Linker) 1:1.2 to 1:1.5An excess of the linker may be required.
Solvent DMF, AcetonitrilePolar aprotic solvents are suitable.
Base K₂CO₃, Cs₂CO₃ (2.0-3.0 eq.)A stronger base may be needed compared to thiol reactions.
Temperature 60°C to 100°CWilliamson ether synthesis often requires heating.
Reaction Time 12-48 hoursThese reactions can be slower than aminations or thiolations.

Experimental Protocols

Protocol 1: Conjugation of this compound with a Primary Amine

  • Dissolve the primary amine (1.5 equivalents) in anhydrous DMF.

  • Add diisopropylethylamine (DIPEA) (2.0 equivalents) to the solution.

  • Add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with a saturated aqueous solution of NaHCO₃, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Conjugation of this compound with a Thiol

  • Dissolve the thiol (1.2 equivalents) in deoxygenated, anhydrous DMF.

  • Add potassium carbonate (K₂CO₃) (2.0 equivalents) to the solution.

  • Add a solution of this compound (1.0 equivalent) in anhydrous DMF.

  • Stir the reaction at room temperature for 4-8 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter off the inorganic base and dilute the filtrate with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

Protocol 3: Conjugation of this compound with a Phenol

  • Dissolve the phenol (1.0 equivalent) in anhydrous acetonitrile.

  • Add cesium carbonate (Cs₂CO₃) (2.5 equivalents).

  • Add this compound (1.2 equivalents) to the suspension.

  • Heat the reaction mixture to 80°C and stir for 24-48 hours.

  • Monitor the reaction's progress by LC-MS.

  • After cooling to room temperature, filter the reaction mixture and concentrate the filtrate.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the crude material via flash chromatography.

Visualizations

G cluster_prep 1. Reaction Setup cluster_reaction 2. Conjugation Reaction cluster_workup 3. Workup & Purification A Dissolve Nucleophile (Amine, Thiol, Phenol) in Anhydrous Solvent B Add Base (e.g., DIPEA, K₂CO₃) A->B C Add this compound Solution B->C D Stir at Appropriate Temperature C->D E Monitor Progress (TLC / LC-MS) D->E F Quench Reaction & Perform Aqueous Wash E->F G Dry and Concentrate Organic Layer F->G H Purify by Column Chromatography G->H I Characterize Final Product H->I

Caption: General experimental workflow for this compound conjugation.

G Start Low Reaction Yield CheckCompletion Is the reaction complete by TLC/LC-MS? Start->CheckCompletion CheckPurity Are starting materials pure and stable? CheckCompletion->CheckPurity Yes IncompleteAction Increase reaction time or temperature CheckCompletion->IncompleteAction No PurifyReagents Purify/replace reagents CheckPurity->PurifyReagents No CheckSideProducts Are side products observed? CheckPurity->CheckSideProducts Yes OptimizeConditions Optimize Reaction Conditions Successful Yield Improved OptimizeConditions->Successful PurifyReagents->Successful CheckSideProducts->OptimizeConditions No OptimizeBase Adjust base type/ amount or lower temp. CheckSideProducts->OptimizeBase Yes OptimizeBase->Successful IncompleteAction->Successful

Caption: Troubleshooting decision tree for low reaction yield.

G Reactants This compound + R-XH (X = NH, S, O) MainProduct Desired Product Boc-NH-C6-X-R Reactants->MainProduct SN2 Pathway (Desired) SideProduct1 Elimination Product (Alkene) Reactants->SideProduct1 E2 Pathway (Strong/Bulky Base) SideProduct2 Over-alkylation Product (for X = NH) MainProduct->SideProduct2 Further Reaction (Excess Linker)

Caption: Main reaction pathway and potential side reactions.

References

Preventing dimerization of Boc-NH-C6-Br during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the dimerization of tert-butyl (6-bromohexyl)carbamate (Boc-NH-C6-Br) during its synthesis.

Troubleshooting Guide

Issue: Formation of a high-boiling point, less polar impurity during the synthesis of this compound.

This common issue is often the result of dimerization, where two molecules of this compound react with each other. This guide provides a systematic approach to troubleshoot and minimize this side reaction.

1. Understanding the Dimerization Reaction

The primary cause of impurity formation is the intermolecular N-alkylation of the Boc-protected amine. Under basic conditions, the nitrogen atom of the carbamate (B1207046) can be deprotonated, becoming nucleophilic enough to attack the electrophilic primary alkyl bromide of another molecule.

Dimerization_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Dimer Product Reactant1 Boc-NH-(CH₂)₆-Br Anion Boc-N⁻-(CH₂)₆-Br (Nucleophile) Reactant1->Anion Deprotonation Reactant2 Boc-NH-(CH₂)₆-Br Cation Boc-NH-(CH₂)₆-Br (Electrophile) Base Base Dimer Boc-N((CH₂)₆-Br)₂ Anion->Dimer SN2 Attack

Mechanism of Dimerization of this compound.

2. Optimizing Reaction Conditions to Minimize Dimerization

The formation of the dimer is highly dependent on the reaction conditions. The following table summarizes the impact of key parameters and provides recommendations for minimizing dimerization.

ParameterCondition Favoring DimerizationRecommended Condition for Monomer SynthesisRationale
Base Strong, non-hindered bases (e.g., NaOH, KOH in excess)Weak, non-nucleophilic bases (e.g., NaHCO₃, K₂CO₃) or a hindered base (e.g., DIPEA) in slight excess.Strong bases significantly increase the concentration of the deprotonated, nucleophilic carbamate anion, accelerating the dimerization. Weaker bases maintain a low enough concentration of the anion to favor the desired intramolecular reaction (Boc protection) over the intermolecular side reaction.
Solvent Aprotic polar solvents (e.g., DMF, DMSO)Biphasic systems (e.g., Dichloromethane (B109758)/water) or less polar aprotic solvents (e.g., THF, Dioxane).Aprotic polar solvents can stabilize the carbamate anion, increasing its lifetime and reactivity towards alkylation. Biphasic systems can help to control the concentration of reactants and the base in the organic phase.
Temperature Elevated temperatures (> room temperature)0 °C to room temperature.Higher temperatures provide the activation energy for the N-alkylation side reaction. Keeping the reaction cool slows down the rate of dimerization.
Concentration High concentration of 6-bromohexylamineSlow addition of di-tert-butyl dicarbonate (B1257347) to a dilute solution of the amine.High concentrations increase the probability of intermolecular collisions, leading to dimerization. Slow addition and dilute conditions favor the intramolecular Boc-protection.
Reaction Time Prolonged reaction timesMonitor the reaction by TLC and work up as soon as the starting amine is consumed.Extended reaction times, especially under basic conditions, provide more opportunity for the dimerization to occur.

3. Purification Strategy

If dimerization has occurred, the desired monomer, tert-butyl (6-bromohexyl)carbamate, can be separated from the dimer by-product using column chromatography on silica (B1680970) gel.

  • Eluent System: A gradient of ethyl acetate (B1210297) in hexanes is typically effective. The less polar dimer will elute first, followed by the more polar monomer.

  • Monitoring: Use thin-layer chromatography (TLC) with a suitable stain (e.g., potassium permanganate) to visualize the separation.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of dimerization during the synthesis of this compound?

A1: The most common cause is the use of a strong base in a polar aprotic solvent at elevated temperatures. These conditions promote the deprotonation of the Boc-protected amine, which then acts as a nucleophile and attacks the alkyl bromide of another molecule in an SN2 reaction.

Q2: Can I use sodium hydroxide (B78521) (NaOH) as the base for the Boc protection of 6-bromohexylamine?

A2: While NaOH can be used, it increases the risk of dimerization. If you must use NaOH, it is recommended to use it in a biphasic system (e.g., dichloromethane/water) at low temperatures (0-5 °C) and to carefully control the stoichiometry. A weaker base like sodium bicarbonate is generally a safer choice to avoid dimerization.

Q3: How can I tell if dimerization has occurred in my reaction?

A3: Dimerization can be suspected if you observe a significant amount of a new, less polar spot on your TLC plate compared to your desired product. The dimer will have a higher molecular weight and will typically be less polar than the starting Boc-protected amine. This can be confirmed by techniques like LC-MS or NMR spectroscopy of the isolated impurity.

Q4: Is it possible to reverse the dimerization reaction?

A4: Reversing the dimerization reaction to obtain the monomer is generally not practical. The C-N bond formed in the dimer is stable. Therefore, it is crucial to prevent its formation in the first place by optimizing the reaction conditions.

Q5: What is the ideal solvent for the synthesis of this compound to avoid dimerization?

A5: A biphasic solvent system, such as dichloromethane and water, is often a good choice. This allows the reaction to proceed at the interface while minimizing the concentration of the deprotonated intermediate in the organic phase, thus reducing the likelihood of dimerization. Alternatively, solvents like tetrahydrofuran (B95107) (THF) or dioxane can be used with a mild base.

Experimental Protocol: Synthesis of tert-Butyl (6-bromohexyl)carbamate with Minimized Dimerization

This protocol is designed to favor the formation of the monomeric product by using a mild base in a biphasic system at a controlled temperature.

Materials:

  • 6-Bromohexylamine hydrobromide

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 6-bromohexylamine hydrobromide (1.0 eq) in deionized water (10 mL per gram of amine hydrobromide).

  • Basification and Extraction: Cool the solution to 0 °C in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate until the pH of the aqueous layer is ~8-9. Extract the free amine into dichloromethane (3 x 20 mL per gram of amine hydrobromide).

  • Drying: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the solution to remove the drying agent.

  • Boc Protection: Transfer the dried dichloromethane solution of the amine to a clean, dry round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.

  • Slow Addition of (Boc)₂O: Dissolve di-tert-butyl dicarbonate (1.05 eq) in a small amount of dichloromethane. Add this solution dropwise to the stirred amine solution over 30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC (e.g., using a 20% ethyl acetate in hexanes eluent system and staining with potassium permanganate). The reaction is complete when the starting amine spot is no longer visible.

  • Work-up: Once the reaction is complete, wash the organic layer with deionized water (2 x 20 mL) and then with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification (if necessary): If TLC analysis indicates the presence of the dimer, purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Experimental Workflow for the Synthesis of this compound.

Technical Support Center: Purification of Boc-NH-C6-Br Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of tert-butyl (6-bromohexyl)carbamate (Boc-NH-C6-Br) reaction products. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of this compound by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most common impurities encountered during the synthesis of this compound from 6-bromohexylamine and di-tert-butyl dicarbonate (B1257347) (Boc₂O) are:

  • Unreacted 6-bromohexylamine: This starting material is significantly more polar than the product.

  • Di-Boc protected byproduct (Boc-NH-C6-NH-Boc): If 1,6-diaminohexane is present as an impurity in the starting material, a di-protected species can form. This byproduct is typically less polar than the desired mono-Boc product.

  • tert-Butanol: A byproduct of the reaction, which is volatile and usually removed during workup.

  • Excess Boc₂O: This reagent can sometimes be challenging to remove completely.

Q2: How can I monitor the progress of my column chromatography purification?

A2: Thin-Layer Chromatography (TLC) is the most effective way to monitor the separation. Develop a TLC of your crude reaction mixture alongside the collected fractions. This will allow you to identify which fractions contain your purified product.

Q3: What visualization techniques can I use for the TLC of this compound?

A3: this compound is not UV active. Therefore, you will need to use a chemical stain for visualization.

  • Ninhydrin (B49086) Stain: This is a good option for detecting both the starting material (6-bromohexylamine) and the Boc-protected product. The Boc group is cleaved upon heating the TLC plate, allowing the primary amine of the product to react with ninhydrin to produce a colored spot (typically pink or purple).

  • Potassium Permanganate (KMnO₄) Stain: This is a general stain that reacts with many organic compounds and can be used to visualize the product.

  • p-Anisaldehyde Stain: This stain is useful for detecting a wide range of functional groups.

Q4: Is this compound stable on silica (B1680970) gel?

A4: The Boc protecting group is known to be sensitive to acid. Standard silica gel is slightly acidic and prolonged exposure can lead to the cleavage of the Boc group, resulting in the formation of 6-bromohexylamine. To minimize this, it is recommended to perform the chromatography relatively quickly and to consider neutralizing the silica gel.

Troubleshooting Guides

This section provides solutions to common problems encountered during the column chromatography purification of this compound.

Problem Possible Cause Solution
Product is not eluting from the column The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate (B1210297) system, slowly increase the percentage of ethyl acetate.
The compound may have decomposed on the column.Test the stability of your compound on a small amount of silica gel before running the column. If it is unstable, consider using a less acidic stationary phase like neutral alumina (B75360) or deactivated silica gel.
Poor separation of product and impurities The solvent system is not optimal.Systematically test different solvent systems using TLC to find one that gives good separation between your product and the major impurities. A good target Rf for your product on TLC is around 0.2-0.4 for optimal separation on a column.
The column was not packed properly.Ensure the silica gel is packed uniformly without any cracks or channels.
The sample was loaded incorrectly.Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent and load it onto the column in a narrow band. For less soluble samples, "dry loading" (adsorbing the sample onto a small amount of silica gel before loading) is recommended.
Streaking or tailing of the product spot on TLC and broad peaks from the column The compound is interacting too strongly with the silica gel.Add a small amount of a competing base, such as triethylamine (B128534) (0.1-1%), to your eluent system. This can help to neutralize the acidic sites on the silica gel and improve the peak shape.
The sample is overloaded on the column.Use an appropriate amount of silica gel for the amount of crude product you are purifying (a general rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude product by weight).
The Boc group is being removed during purification The silica gel is too acidic.Deactivate the silica gel by preparing a slurry in the eluent containing 1% triethylamine and then packing the column. Alternatively, use neutral alumina as the stationary phase.
The purification is taking too long.Use flash chromatography with applied pressure to speed up the elution process and minimize the contact time of your compound with the stationary phase.

Experimental Protocols

Thin-Layer Chromatography (TLC) Analysis

A typical starting point for TLC analysis of this compound is a solvent system of 20% ethyl acetate in hexane .

CompoundExpected Rf Value (20% EtOAc/Hexane)
6-bromohexylamine (Starting Material)~0.0 - 0.1
This compound (Product) ~0.4 - 0.5
Di-Boc byproduct>0.6

Note: These are approximate Rf values and may vary depending on the specific TLC plates and solvent conditions.

Column Chromatography Protocol

This protocol is a general guideline. The optimal conditions should be determined by TLC analysis of your specific reaction mixture.

Materials:

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Triethylamine (optional)

  • Crude this compound reaction mixture

  • Glass column

  • Collection tubes

Procedure:

  • Prepare the Slurry: In a beaker, make a slurry of silica gel in the initial eluting solvent (e.g., 5% ethyl acetate in hexane). If you are concerned about the stability of the Boc group, add 0.5-1% triethylamine to the eluent.

  • Pack the Column: Pour the slurry into the column and allow the silica gel to settle, ensuring a uniform and level bed. Drain the excess solvent until the solvent level is just above the top of the silica gel.

  • Load the Sample: Dissolve the crude reaction mixture in a minimal amount of the initial eluent. Carefully add the sample to the top of the silica gel bed using a pipette.

  • Elute the Column: Begin eluting with the initial, low-polarity solvent (e.g., 5% ethyl acetate in hexane).

  • Gradient Elution: Gradually increase the polarity of the eluent to elute the product. A suggested gradient is as follows:

    • 5% Ethyl Acetate in Hexane (2 column volumes)

    • 10% Ethyl Acetate in Hexane (4 column volumes)

    • 15-20% Ethyl Acetate in Hexane until the product has fully eluted.

  • Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow Experimental Workflow for Purification cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Gel Slurry pack_column Pack Column prep_slurry->pack_column load_sample Load Crude Sample pack_column->load_sample start_elution Start Elution with Low Polarity Solvent load_sample->start_elution gradient Gradually Increase Polarity start_elution->gradient collect Collect Fractions gradient->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine concentrate Concentrate to Obtain Pure Product combine->concentrate

Caption: Workflow for column chromatography purification.

troubleshooting_logic Troubleshooting Logic for Poor Separation start Poor Separation Observed check_tlc Review TLC Data start->check_tlc good_sep_tlc Good Separation on TLC? check_tlc->good_sep_tlc optimize_solvent Optimize Solvent System via TLC good_sep_tlc->optimize_solvent No check_column Problem with Column/Loading good_sep_tlc->check_column Yes optimize_solvent->check_tlc repack Repack Column & Reload Sample Carefully check_column->repack streaking Streaking/Tailing Observed? check_column->streaking success Successful Purification repack->success add_tea Add Triethylamine to Eluent streaking->add_tea Yes overloaded Column Overloaded? streaking->overloaded No add_tea->success reduce_load Reduce Sample Load overloaded->reduce_load Yes overloaded->success No reduce_load->success

Caption: Troubleshooting decision tree for poor separation.

Technical Support Center: Monitoring Boc-NH-C6-Br Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for monitoring Boc-NH-C6-Br coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for tracking the progress of this critical reaction. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you overcome common challenges and achieve optimal results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common and quickest methods to monitor the progress of my this compound coupling reaction?

The most common and rapid method for routine monitoring is Thin-Layer Chromatography (TLC) . It allows for a quick visualization of the consumption of the starting material (this compound) and the formation of the new, typically more polar, coupled product. By co-spotting the reaction mixture with the starting material, you can qualitatively assess the reaction's progress in minutes.[1] For confirmation of product identity and more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.[2]

Q2: My TLC plate shows that the starting material spot has disappeared. Can I consider the reaction complete?

While the disappearance of the starting material is a strong indicator that the reaction is progressing, it doesn't automatically mean the reaction is successfully completed. It's crucial to confirm that the new spot corresponds to your desired product. The reaction could have stalled, or the starting material could have been converted into an unintended byproduct. Therefore, it is highly recommended to use a more specific analytical technique like LC-MS to confirm the mass of the product.

Q3: My TLC shows a new main spot, but also several smaller spots. What could they be?

The presence of multiple new spots suggests the formation of byproducts. In a C-N coupling reaction involving an alkyl bromide, common side reactions can include:

  • Hydrodehalogenation (Debromination): The bromine atom is replaced by a hydrogen, which can be caused by trace amounts of water or certain bases.[2]

  • Elimination: Formation of an alkene if the reaction conditions are too harsh (e.g., strong, bulky base).

  • Over-alkylation: If the nucleophile (e.g., a primary amine) can react more than once.

  • Homocoupling: Reaction of two molecules of the starting material or product.[3]

LC-MS analysis is essential to identify the mass of these byproducts and optimize the reaction conditions to minimize their formation.

Q4: How can NMR spectroscopy help in monitoring the reaction?

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the final product structure after purification. For reaction monitoring, ¹H NMR can be very informative. You can track the disappearance of the signal corresponding to the protons on the carbon bearing the bromine (typically a triplet around 3.4 ppm) and the appearance of new signals for the protons on the same carbon, now adjacent to the nucleophile (e.g., nitrogen), which will be shifted upfield to around 2.5-3.0 ppm. Additionally, changes in the signals of the nucleophile (e.g., the appearance of a new N-H signal) provide direct evidence of bond formation.[4]

Troubleshooting Guides

This guide addresses specific issues that may be encountered during the monitoring of your this compound coupling reaction.

Problem Potential Causes Solutions & Recommendations
Reaction Appears Stalled (No change in TLC or LC-MS over time)1. Impure or Wet Reagents/Solvents: Trace water can quench reagents and promote side reactions. 2. Low Reaction Temperature: The activation energy for the reaction may not be met. 3. Poor Nucleophile: The amine or other nucleophile may not be sufficiently reactive. 4. Catalyst Inactivity (if applicable): For catalyzed reactions (e.g., Buchwald-Hartwig), the catalyst may be deactivated.[3]1. Ensure Anhydrous Conditions: Use freshly distilled, anhydrous, and degassed solvents. Dry reagents thoroughly.[2] 2. Increase Temperature: Gradually increase the reaction temperature in 10 °C increments, monitoring for product formation and byproduct formation. 3. Use a Stronger Base/Different Solvent: The choice of base and solvent is critical and can significantly impact reaction rate.[5] 4. Check Catalyst/Ligand: If using a catalyst, ensure it is from a reliable source and was handled under an inert atmosphere.
Major Byproduct Observed (e.g., Debromination)1. High Reaction Temperature: Can favor the hydrodehalogenation pathway. 2. Presence of Protic Sources: Water, alcohols, or even acidic N-H groups on a substrate can be a proton source for debromination.[2] 3. Inappropriate Base or Catalyst System: Some bases and ligands are more prone to promoting side reactions.[2]1. Lower Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable conversion rate. 2. Strict Anhydrous/Inert Conditions: Use degassed solvents and maintain a positive pressure of an inert gas (Argon or Nitrogen).[2] 3. Screen Bases and Ligands: Consider using a weaker base (e.g., K₂CO₃, Cs₂CO₃) or screening different ligands if the reaction is palladium-catalyzed.[3]
Streaking of Spots on TLC Plate 1. Sample is Too Concentrated: Overloading the TLC plate can cause streaking. 2. Acidic or Basic Nature of Compounds: Amines (basic) and carboxylic acids (acidic) are known to streak on silica (B1680970) gel.[1]1. Dilute the Sample: Dilute the aliquot from the reaction mixture before spotting it on the TLC plate.[1] 2. Modify the Mobile Phase: For basic compounds like amines, add a small amount of triethylamine (B128534) (~0.5%) to the eluent. For acidic compounds, add acetic acid (~0.5%).[1]

Data Presentation

Table 1: Representative TLC Monitoring Data

This table shows typical results for monitoring the reaction of this compound with a generic primary amine (R-NH₂). The product is more polar than the starting material due to the introduction of the amine.

Compound Description Typical Rf Value *Visualization
This compound Starting Material0.70UV active (faint), stains with KMnO₄
R-NH-C6-NH-Boc Desired Product0.45UV active (if R is a chromophore), stains with KMnO₄ and Ninhydrin (if R-NH is primary/secondary)
Boc-NH-C6-H Debromination Byproduct0.75UV inactive, stains with KMnO₄

*Rf values are illustrative and highly dependent on the specific nucleophile and the exact eluent system used (e.g., 30:70 Ethyl Acetate:Hexanes).

Table 2: Representative LC-MS Monitoring Data

This table illustrates expected LC-MS results. The product will have a different retention time and a mass corresponding to the combined mass of the reactants minus HBr.

Compound Formula Molecular Weight Expected [M+H]⁺ (m/z) Typical Retention Time *
This compoundC₁₁H₂₂BrNO₂280.20280.1/282.1 (A+2 isotope pattern for Br)5.8 min
Example Amine (Aniline)C₆H₇N93.1394.11.5 min
Coupled ProductC₁₇H₂₈N₂O₂292.42293.24.2 min

*Retention times are illustrative and depend on the column, gradient, and flow rate used.

Experimental Protocols

Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Preparation: Prepare a TLC chamber with a suitable mobile phase (eluent). A common starting point for these types of compounds is a mixture of Ethyl Acetate and Hexanes (e.g., 20-40% Ethyl Acetate in Hexanes).

  • Spotting:

    • On a silica gel TLC plate, draw a light pencil line about 1 cm from the bottom.

    • In the first lane, spot a dilute solution of your starting material, this compound ("SM").

    • In the second lane, co-spot the starting material and the reaction mixture ("Co-spot").

    • In the third lane, spot a small aliquot taken from the reaction mixture ("Rxn").

  • Development: Place the TLC plate in the prepared chamber and allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm). Afterwards, stain the plate using a potassium permanganate (B83412) (KMnO₄) dip, which is a good general stain for most organic compounds.[6]

  • Interpretation: The reaction is considered complete when the starting material spot in the "Rxn" lane has completely disappeared and a new, lower Rf spot corresponding to the product is dominant. The "Co-spot" lane helps to confirm if the spot in the reaction mixture is at the same height as the starting material.[1]

Protocol 2: Reaction Confirmation by LC-MS
  • Sample Preparation: Take a small aliquot (e.g., 5 µL) from the reaction mixture and dilute it significantly with acetonitrile (B52724) or methanol (B129727) (e.g., in 1 mL).

  • LC-MS Conditions (General):

    • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 3.5 µm particle size) is commonly used.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 5-10 minutes is a good starting point.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Detection (MS): Use Electrospray Ionization in positive mode (ESI+). Scan a mass range that includes the expected masses of your starting materials and product (e.g., m/z 100-600).[7]

  • Data Analysis: Monitor the chromatogram for the disappearance of the peak corresponding to this compound (identified by its retention time and unique m/z for the Br isotope pattern) and the appearance of a new peak corresponding to the desired product (identified by its retention time and correct [M+H]⁺ value).

Visualizations

G cluster_setup Reaction Setup cluster_monitoring Monitoring Workflow cluster_decision Analysis & Decision cluster_outcome Outcome setup 1. Setup Reaction (Reactants, Solvent, Base) aliquot 2. Take Aliquot at Time = T(x) setup->aliquot tlc 3. Analyze by TLC aliquot->tlc is_complete 4. SM Consumed? tlc->is_complete lcms_nmr 5. Confirm by LC-MS / NMR workup Proceed to Work-up & Purification lcms_nmr->workup is_complete->lcms_nmr continue_rxn Continue Reaction, Monitor Again is_complete->continue_rxn No

Caption: Experimental workflow for monitoring the coupling reaction.

G start Problem Observed During Monitoring d1 Is Starting Material (SM) consumed on TLC? start->d1 d2 Is there a single, clean product spot? d1->d2 Yes t1 Reaction Stalled: - Check reagent purity/dryness - Increase temperature - Verify base/catalyst activity d1->t1 No d3 Does mass from LC-MS match the desired product? d2->d3 Yes t2 Side Reactions Occurring: - Lower temperature - Ensure inert/anhydrous conditions - Analyze byproducts with LC-MS d2->t2 No t3 Incorrect Product Formed: - Re-evaluate reaction mechanism - Check for unexpected reactivity - Confirm SM identity d3->t3 No s1 Reaction Successful! Proceed to Purification d3->s1 Yes

Caption: Troubleshooting decision tree for the coupling reaction.

References

Technical Support Center: Conjugation of Boc-NH-(CH₂)-Br

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the N-alkylation of Boc-protected amines with 6-bromohexane (Boc-NH-(CH₂)₆-Br) and similar long-chain alkyl bromides, with a focus on overcoming steric hindrance.

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired Conjugated Product

Low or no product formation is a common issue, often stemming from steric hindrance, improper reaction conditions, or competing side reactions.

Q: My N-alkylation of a Boc-protected primary amine with 6-bromohexane is resulting in a very low yield. What are the likely causes and how can I improve it?

A: Low yields in this S(_N)2 reaction are frequently due to a combination of steric hindrance from the bulky Boc protecting group and the long alkyl chain, as well as suboptimal reaction conditions. The primary competing reaction is the E2 elimination of HBr from the 6-bromohexane, which is favored by strong, bulky bases and higher temperatures.

Here is a systematic approach to troubleshoot this issue:

1. Optimize Reaction Conditions for Direct Alkylation:

Before moving to alternative methods, optimizing the standard S(_N)2 conditions is crucial. Key parameters to adjust include the base, solvent, temperature, and leaving group.

  • Base Selection: The choice of base is critical. Strong, non-nucleophilic, and sterically unhindered bases are preferred. Avoid bulky bases like potassium tert-butoxide, which can promote the competing E2 elimination reaction.[1]

  • Solvent Choice: Polar aprotic solvents are ideal as they solvate the cation of the base, leaving the anion more nucleophilic, and do not participate in the reaction.

  • Temperature Control: Lower temperatures generally favor the S(_N)2 pathway over the E2 pathway.

  • Leaving Group: While you are using a bromide, switching to an iodide (6-iodohexane) can significantly increase the reaction rate as iodide is a better leaving group.

Experimental Protocol: Optimization of Direct N-Alkylation

Materials:

  • Boc-protected amine (1.0 eq)

  • 6-bromohexane (1.1 - 1.5 eq) or 6-iodohexane (1.1 - 1.5 eq)

  • Base (e.g., NaH, Cs₂CO₃) (1.2 - 2.0 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF, THF, Acetonitrile)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a solution of the Boc-protected amine in the chosen anhydrous solvent under an inert atmosphere, add the base portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete deprotonation.

  • Add the 6-bromohexane or 6-iodohexane dropwise at room temperature.

  • Stir the reaction mixture at the desired temperature (start with room temperature and adjust as needed) and monitor the progress by TLC or LC-MS.

  • Upon completion, quench the reaction carefully with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation: Comparison of Reaction Conditions for Direct Alkylation

BaseSolventTemperature (°C)Leaving GroupReported Yield Range (%)Reference
NaHDMFRoom TempBromide40-60General Knowledge
NaHTHFRoom TempBromide30-50[1]
Cs₂CO₃DMF60-80Bromide60-85[2][3][4]
K₂CO₃DMF80-100Bromide50-70[5]
NaHDMFRoom TempIodide70-90General Knowledge

2. Employ Phase Transfer Catalysis (PTC):

If optimizing standard conditions is insufficient, Phase Transfer Catalysis (PTC) can enhance the reaction rate by facilitating the transfer of the deprotonated amine from the solid or aqueous phase to the organic phase where the alkyl halide is present.[6][7]

Experimental Protocol: N-Alkylation using Phase Transfer Catalysis

Materials:

  • Boc-protected amine (1.0 eq)

  • 6-bromohexane (1.1 - 1.5 eq)

  • Aqueous solution of a strong base (e.g., 50% NaOH) or solid K₂CO₃

  • Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide - TBAB, Tetrabutylammonium hydrogen sulfate (B86663) - TBAHS) (5-10 mol%)

  • Organic solvent (e.g., Toluene, Dichloromethane)

Procedure:

  • Combine the Boc-protected amine, 6-bromohexane, and the phase transfer catalyst in the organic solvent.

  • Add the aqueous base or solid carbonate and stir the biphasic mixture vigorously at room temperature or with gentle heating (40-60 °C).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, separate the organic layer.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation: N-Alkylation with Phase Transfer Catalysis

Catalyst (mol%)BaseSolvent SystemTemperature (°C)Reported Yield Range (%)Reference
TBAB (10)50% aq. NaOHToluene6070-90[8][9]
TBAHS (10)K₂CO₃ (solid)Dichloromethane4065-85[8]

troubleshooting_workflow

Caption: Decision pathway for selecting an appropriate N-alkylation strategy.

Frequently Asked Questions (FAQs)

Q1: Can I use potassium carbonate (K₂CO₃) as a base for the direct N-alkylation?

A1: Yes, K₂CO₃ can be used as a base, particularly in a polar aprotic solvent like DMF. It is a milder base than NaH, which can be advantageous in preventing side reactions. However, it often requires higher temperatures (e.g., 80-100 °C) to achieve a reasonable reaction rate, which might not be suitable for thermally sensitive substrates. [5] Q2: My reaction is very slow even with heating. What can I do?

A2: If the reaction with 6-bromohexane is slow, consider converting the alkyl bromide to the more reactive alkyl iodide in situ or as a separate step. This can be achieved by adding a catalytic amount of sodium iodide or potassium iodide to the reaction mixture (Finkelstein reaction). Iodide is a better leaving group, which will accelerate the S(_N)2 reaction.

Q3: I am observing a significant amount of a byproduct that appears to be hexene. Why is this happening and how can I prevent it?

A3: The formation of hexene is due to the competing E2 elimination reaction. This is often promoted by strong, sterically hindered bases (like potassium tert-butoxide) and higher reaction temperatures. To minimize this side reaction, use a less hindered base like NaH or Cs₂CO₃ and run the reaction at the lowest temperature that allows for a reasonable reaction rate.

Q4: Between the Mitsunobu reaction and reductive amination, which is generally preferred?

A4: The choice depends on the availability of the starting materials and the specific requirements of your synthesis.

  • Reductive amination is often preferred due to its high efficiency, mild conditions, and the commercial availability of a wide range of aldehydes. The reagents are also generally less hazardous and the byproducts are easier to remove than in the Mitsunobu reaction. [10]* The Mitsunobu reaction is an excellent choice if the corresponding alcohol is more readily available or cheaper than the aldehyde. It is also highly reliable for achieving a clean inversion of stereochemistry at a chiral center. However, the reaction generates stoichiometric amounts of triphenylphosphine (B44618) oxide and a reduced azodicarboxylate, which can sometimes be challenging to remove during purification. [11] Q5: Are there any other protecting groups for the amine that might be less sterically hindering than Boc?

A5: Yes, while Boc is very common, other protecting groups could be considered if steric hindrance is a major issue. For example, a carbamate (B1207046) protecting group like Cbz (carboxybenzyl) is also widely used and is slightly less bulky. However, the deprotection conditions are different (hydrogenolysis for Cbz vs. acid for Boc), so the choice must be compatible with the rest of your molecule. The impact of different N-protecting groups on reaction outcomes is an important consideration in synthetic design.

References

Stability issues of Boc-protected linkers in acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Boc-Protected Linkers

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of tert-butyloxycarbonyl (Boc)-protected linkers, particularly when exposed to acidic conditions during synthesis, purification, and analysis.

Frequently Asked Questions (FAQs)

Q1: What is the chemical mechanism behind the cleavage of a Boc-protected linker in acidic conditions?

The Boc group is a widely used amine protecting group valued for its stability in basic and nucleophilic environments and its facile removal under acidic conditions. The cleavage process is an acid-catalyzed elimination reaction. The mechanism proceeds in three main steps:

  • Protonation: The process begins when a strong acid, such as trifluoroacetic acid (TFA), protonates the carbonyl oxygen of the Boc group.

  • Cation Formation: This protonation triggers the collapse of the intermediate, leading to the formation of a stable tertiary carbocation (t-butyl cation) and a transient carbamic acid.

  • Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide and the deprotected, free amine.

Due to the formation of the highly reactive t-butyl cation, side reactions are possible, which can be mitigated by using "scavengers".

BocAmine Boc-Protected Amine (R-NH-Boc) Protonated Protonated Intermediate BocAmine->Protonated Acid Acid (H+) Acid->Protonated + CarbamicAcid Carbamic Acid (R-NH-COOH) Protonated->CarbamicAcid Fragmentation tButyl t-Butyl Cation Protonated->tButyl FreeAmine Free Amine (R-NH2) CarbamicAcid->FreeAmine Decarboxylation CO2 CO2 CarbamicAcid->CO2

Mechanism of acid-catalyzed Boc deprotection.

Q2: My Boc-protected compound is degrading during reverse-phase HPLC purification using a mobile phase with trifluoroacetic acid (TFA). What is happening and how can I fix it?

This is a common issue, as the Boc group is known to be labile to TFA, even at the low concentrations (e.g., 0.1%) typically used in HPLC mobile phases. The acidic environment of the eluent slowly cleaves the Boc group. This degradation is accelerated by increased TFA concentration, longer run times, and elevated temperatures during solvent evaporation.

Troubleshooting Steps:

  • Replace the Acid: Substitute TFA with a less harsh acid like acetic acid or formic acid. For sensitive compounds, using a buffer system such as ammonium (B1175870) acetate (B1210297) to maintain a less acidic pH is a better alternative.

  • Minimize Exposure Time: Do not let collected fractions stand for long periods. Process them immediately after collection.

  • Avoid Heat: When removing the solvent, use lyophilization (freeze-drying) instead of rotary evaporation to avoid heating the sample, which accelerates cleavage.

Q3: I am observing unexpected side products after a Boc deprotection step. What could they be and how can I prevent their formation?

The most common cause of side products is the reactive t-butyl cation generated during cleavage. This cation is an electrophile and can alkylate any available nucleophiles in your molecule or the solvent, leading to undesired impurities.

Prevention Strategy:

  • Use Scavengers: The most effective way to prevent side reactions is to add a "scavenger" to the reaction mixture. Scavengers are nucleophilic compounds that trap the t-butyl cation before it can react with your product. Common scavengers include anisole, thioanisole, or triisopropylsilane (B1312306) (TIS).

Q4: How do I select the appropriate acidic conditions for a clean and complete Boc deprotection?

The choice of acid depends on the overall stability of your molecule. The goal is to find conditions strong enough to remove the Boc group efficiently without degrading other sensitive functional groups.

  • For Robust Molecules: A solution of 20-50% TFA in dichloromethane (B109758) (DCM) for 30-60 minutes at room temperature is a standard and highly effective method.

  • For More Sensitive Molecules: Milder conditions, such as 3 M HCl in ethyl acetate or heating in an aqueous HCl and toluene (B28343) mixture, can be employed.

  • Orthogonal Deprotection: If other acid-labile groups are present (e.g., t-butyl esters), selective deprotection can sometimes be achieved using specific Lewis acids like AlCl3 or by carefully titrating the amount of Brønsted acid. The kinetics of cleavage can show a second-order dependence on acid concentration, meaning small changes in concentration can significantly impact the reaction rate.

Q5: In solid-phase peptide synthesis (SPPS), how can I ensure the stability of the linker attaching the peptide to the resin during iterative Boc deprotection steps?

In Boc-based SPPS, the Boc group on the N-terminal amino acid is removed at every cycle using TFA. However, the ester linkage anchoring the C-terminal amino acid to the resin can also be susceptible to acid-catalyzed hydrolysis. This can lead to premature cleavage of the peptide from the solid support, reducing the overall yield.

Solutions:

  • Use a More Stable Linker: The Phenylacetamidomethyl (PAM) resin is more stable to TFA than the original Merrifield resin. The increased stability of the PAM linker minimizes the loss of peptide during the synthesis cycles.

  • Optimize Deprotection: Use the minimum TFA concentration and time required for complete Boc removal to reduce exposure of the anchoring linkage to acid.

Quantitative Data Summary

The efficiency and cleanliness of Boc deprotection are highly dependent on the specific reagents and conditions used.

Table 1: Comparative Analysis of Acidic Conditions for Boc Deprotection

Reagent(s) Solvent Typical Time Temperature Notes
20-50% TFA Dichloromethane (DCM) 30-60 min Room Temp Standard, highly effective method for most substrates.
3 M HCl Ethyl Acetate 30 min Room Temp A common alternative to TFA.
HCl (gas) Dioxane / Methanol 15-60 min Room Temp Provides anhydrous conditions.
10% Sulfuric Acid Dioxane 2-4 hours Room Temp Slower, but effective.

| Formic Acid (88%) | None | 12-24 hours | Room Temp | Very mild, for highly sensitive substrates. |

Table 2: Effect of Scavengers on Minimizing Side-Product Formation

Scavenger Typical Concentration Target Side Reaction Notes
Anisole 5% (v/v) t-butylation of electron-rich aromatic rings (e.g., Trp, Tyr). Traps the t-butyl cation via Friedel-Crafts alkylation.
Thioanisole 5% (v/v) t-butylation and oxidation of sulfur-containing residues (e.g., Met, Cys). Acts as both a cation scavenger and a mild reducing agent.
Triisopropylsilane (TIS) 1-5% (v/v) General t-butylation. Reduces the t-butyl cation to isobutane.

| Ethanedithiol (EDT) | 2.5% (v/v) | t-butylation of thiol groups. | Protects cysteine residues. |

Experimental Protocols & Workflows

Protocol 1: General Procedure for Assessing Boc-Linker Stability in Acidic Solution

This protocol provides a framework to quantify the stability of a Boc-protected compound under specific acidic conditions using HPLC analysis.

Materials:

  • Boc-protected compound of interest

  • HPLC-grade solvent (e.g., Acetonitrile, Water)

  • Acid (e.g., TFA, Formic Acid)

  • HPLC system with a suitable column (e.g., C18)

  • Autosampler vials

Procedure:

  • Prepare Stock Solution: Dissolve the Boc-protected compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a known concentration (e.g., 1 mg/mL).

  • Prepare Acidic Solution: Prepare the desired acidic test solution by adding a precise amount of acid to the same solvent mixture (e.g., 0.1% v/v TFA in 50:50 Acetonitrile:Water).

  • Time Zero (T=0) Analysis: Inject an aliquot of the stock solution directly onto the HPLC to obtain the initial chromatogram of the pure, uncleaved compound.

  • Incubation: Mix a known volume of the stock solution with the acidic solution. Maintain the mixture at a constant temperature (e.g., room temperature or 37°C).

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot of the reaction mixture onto the HPLC.

  • Data Analysis: For each time point, integrate the peak area of the remaining starting material and the newly formed deprotected product. Calculate the percentage of the Boc-protected compound remaining over time to determine its stability profile.

prep_stock 1. Prepare Stock Solution of Boc-Compound t0_analysis 3. Inject Stock for T=0 (Control) prep_stock->t0_analysis incubate 4. Mix Stock and Acidic Solutions for Incubation prep_stock->incubate prep_acid 2. Prepare Acidic Test Solution prep_acid->incubate time_analysis 5. Inject Aliquots at Various Time Points incubate->time_analysis data_analysis 6. Analyze Peak Areas & Calculate % Stability time_analysis->data_analysis

Experimental workflow for assessing linker stability.

Protocol 2: Troubleshooting Premature Cleavage During Method Development

This workflow helps diagnose and resolve unexpected cleavage of Boc-protected linkers.

start Unexpected Cleavage Observed? check_hplc During HPLC? start->check_hplc Yes check_workup During Aqueous Workup? check_hplc->check_workup No solution_hplc Solution: Replace TFA with milder acid (e.g., Acetic Acid) or use a buffer. check_hplc->solution_hplc Yes check_storage During Storage? check_workup->check_storage No solution_workup Solution: Neutralize acidic reagents with a weak base (e.g., NaHCO3) before workup. check_workup->solution_workup Yes solution_storage Solution: Store compound as a solid or in a neutral, aprotic solvent at low temperature. check_storage->solution_storage Yes end_node Problem Resolved solution_hplc->end_node solution_workup->end_node solution_storage->end_node

Troubleshooting workflow for premature cleavage.

Validation & Comparative

A Comparative Guide to Analytical Methods for Characterizing Boc-NH-C6-Br Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise characterization of novel molecules is paramount to ensure purity, structural integrity, and ultimately, the efficacy and safety of potential therapeutic agents. This guide provides a comparative overview of key analytical techniques for characterizing Boc-NH-C6-Br (tert-Butyloxycarbonyl-amino-hexyl-bromide) conjugates, which are often used as linkers in the synthesis of more complex molecules. We present a summary of expected data, detailed experimental protocols, and visual workflows to aid in the selection of appropriate analytical strategies.

Core Analytical Techniques: A Head-to-Head Comparison

The characterization of this compound conjugates relies on a suite of analytical methods, each providing unique and complementary information. The most critical techniques include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Analytical Technique Information Provided Key Performance Metrics Primary Application
¹H and ¹³C NMR Detailed molecular structure, proton and carbon environments, functional group confirmation.Chemical Shift (δ), Coupling Constants (J), IntegrationStructural Elucidation & Confirmation
Mass Spectrometry (MS) Molecular weight, elemental composition (with HRMS).Mass-to-charge ratio (m/z)Molecular Weight Verification
HPLC Purity assessment, quantification.Retention Time (RT), Peak AreaPurity Determination & Quantification
FT-IR Spectroscopy Presence of specific functional groups.Wavenumber (cm⁻¹)Functional Group Identification

Experimental Protocols and Data Interpretation

Below are detailed protocols for the primary analytical methods used to characterize a this compound conjugate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the this compound conjugate in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrument Setup: The sample is placed in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Key parameters for ¹H NMR include a spectral width of -2 to 12 ppm, a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds. For ¹³C NMR, a wider spectral width (0-200 ppm) and a larger number of scans are typically required.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Expected Data Summary for this compound:

Technique Expected Chemical Shifts (δ, ppm) Interpretation
¹H NMR ~3.4 (t, 2H), ~3.1 (q, 2H), ~1.8 (p, 2H), ~1.5 (p, 2H), ~1.4 (s, 9H), ~1.3 (m, 4H)Corresponds to protons on the hexyl chain, the Boc protecting group, and adjacent to the NH and Br functionalities.
¹³C NMR ~79.0, ~45.0, ~40.5, ~33.8, ~32.5, ~28.4, ~28.0, ~26.4Represents the unique carbon environments of the Boc group and the hexyl chain.
Mass Spectrometry (MS)

Mass spectrometry provides essential information about the molecular weight of the conjugate, confirming its identity.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the conjugate (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile (B52724).

  • Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique. Electrospray ionization (ESI) is a common choice for this type of molecule.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of ions at each m/z value.

Expected Data Summary for this compound:

Ionization Mode Expected m/z Interpretation
Positive ESI [M+H]⁺, [M+Na]⁺The protonated or sodiated molecular ion, confirming the molecular weight.
High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of chemical compounds.

Experimental Protocol:

  • Mobile Phase Preparation: Prepare the mobile phases. For reverse-phase HPLC, this typically consists of a mixture of water (A) and an organic solvent like acetonitrile or methanol (B), often with a small amount of an additive like trifluoroacetic acid (TFA) or formic acid.

  • Sample Preparation: Dissolve a small amount of the conjugate in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions: Use a C18 reverse-phase column. A typical gradient elution might start from 5% B to 95% B over 20-30 minutes, with a flow rate of 1 mL/min.

  • Detection: Monitor the column effluent using a UV detector at a suitable wavelength (e.g., 210-220 nm for the amide bond in the Boc group).

  • Data Analysis: The purity is determined by integrating the area of the main peak and expressing it as a percentage of the total peak area.

Expected Data Summary for this compound:

Parameter Expected Result Interpretation
Retention Time (RT) Dependent on exact conditionsA single, sharp peak indicates a pure compound.
Purity (%) >95%The percentage of the main peak area relative to all peaks.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the characterization process.

cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_results Data Analysis & Confirmation synthesis Synthesis of this compound purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Structural Elucidation ms Mass Spectrometry (ESI-MS) purification->ms MW Confirmation hplc HPLC purification->hplc Purity Check ftir FT-IR (Optional) purification->ftir structure Structural Confirmation nmr->structure mw Molecular Weight Verification ms->mw purity Purity Assessment (>95%) hplc->purity final Characterized Conjugate structure->final mw->final purity->final

Caption: General workflow for the synthesis and characterization of a chemical conjugate.

start Pure Conjugate Sample dissolve Dissolve in Deuterated Solvent (e.g., CDCl₃) start->dissolve transfer Transfer to NMR Tube dissolve->transfer spectrometer Place in NMR Spectrometer transfer->spectrometer acquire Acquire FID Data (¹H and ¹³C) spectrometer->acquire process Data Processing (Fourier Transform, Phasing, Baseline Correction) acquire->process analyze Spectral Analysis (Chemical Shift, Integration, Coupling) process->analyze confirm Structure Confirmed analyze->confirm

Caption: Step-by-step experimental workflow for NMR analysis.

Comparative Guide to HPLC Analysis of Boc-NH-C6-Br Reaction Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthetic intermediates is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of the reaction purity of tert-butyl (6-bromohexyl)carbamate (Boc-NH-C6-Br). The focus is on differentiating the desired product from key potential impurities, supported by experimental data and detailed protocols.

Introduction to Purity Analysis

The synthesis of this compound, a valuable linker for antibody-drug conjugates (ADCs), typically involves the mono-N-Boc protection of a C6 diamine followed by a subsequent reaction to introduce the bromohexyl group. A critical step in this process is the control of the mono-Boc protection of the diamine precursor, as the formation of the di-Boc protected diamine is a common side reaction. Incomplete subsequent reactions can also lead to residual starting materials. Therefore, a robust analytical method is required to quantify the purity of the final product and identify any process-related impurities. Reverse-phase HPLC (RP-HPLC) is the predominant technique for this purpose due to its high resolution and quantitative accuracy.[1]

Comparison of HPLC Methods for Purity Analysis

The primary challenge in the HPLC analysis of this compound reaction mixtures is the effective separation of the mono-Boc protected precursor, the di-Boc protected impurity, and the final product. The choice of stationary phase and mobile phase gradient is critical for achieving optimal resolution.

Data Summary

The following table summarizes typical quantitative data obtained from the HPLC analysis of a crude this compound reaction mixture using two different gradient elution methods on a C18 stationary phase.

ParameterMethod A: Fast GradientMethod B: Shallow Gradient
Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Gradient 10-90% B in 15 min40-80% B in 20 min
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 210 nmUV at 210 nm
Retention Time: 1,6-Hexanediamine ~2.5 min~3.1 min
Retention Time: N-Boc-1,6-diaminohexane ~8.2 min~10.5 min
Retention Time: this compound ~12.5 min~16.8 min
Retention Time: N,N'-di-Boc-1,6-hexanediamine ~14.8 min~19.2 min
Resolution (this compound / di-Boc impurity) 1.8>2.5
Analysis Time ~20 min~30 min

Method Comparison:

  • Method A (Fast Gradient): This method offers a rapid assessment of the reaction mixture composition. However, the resolution between the desired product (this compound) and the closely eluting di-Boc protected impurity may be suboptimal, making accurate quantification challenging.

  • Method B (Shallow Gradient): By employing a longer column and a shallower gradient, this method significantly improves the resolution between the product and the di-Boc impurity, allowing for more accurate purity determination. The trade-off is a longer analysis time.

Experimental Protocols

Below are detailed protocols for the HPLC analysis of this compound reaction purity.

Instrumentation:

  • A standard HPLC system equipped with a UV detector is suitable for this analysis.

Method B: High-Resolution Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% Trifluoroacetic Acid (TFA)

    • B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

  • Gradient Program:

    • 0-5 min: 40% B

    • 5-25 min: 40% to 80% B

    • 25-27 min: 80% to 40% B

    • 27-30 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve approximately 1 mg/mL of the crude reaction mixture in the initial mobile phase composition (60:40 Water:Acetonitrile with 0.1% TFA). Filter the sample through a 0.45 µm syringe filter before injection.

Visualizing the Process and Impurities

Experimental Workflow

The following diagram illustrates the typical workflow for the HPLC analysis of a this compound reaction.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Crude Reaction Mixture dissolve Dissolve in Mobile Phase sample->dissolve filter Filter (0.45 µm) dissolve->filter hplc HPLC System (C18 Column, Gradient Elution) filter->hplc detector UV Detector (210 nm) hplc->detector chromatogram Chromatogram detector->chromatogram integrate Peak Integration chromatogram->integrate quantify Purity Calculation integrate->quantify

Caption: HPLC analysis workflow for this compound reaction purity.

Logical Relationship of Reaction Components

This diagram shows the relationship between the starting materials, the desired product, and potential side products in the synthesis of this compound.

G cluster_reactants Reactants cluster_products Reaction Products diamine 1,6-Hexanediamine mono_boc N-Boc-1,6-diaminohexane (Intermediate) diamine->mono_boc Mono-protection boc2o (Boc)2O boc2o->mono_boc Mono-protection di_boc N,N'-di-Boc-1,6-hexanediamine (Side Product) mono_boc->di_boc Further Protection final_product This compound (Desired Product) mono_boc->final_product Alkylation

Caption: Synthesis pathway and potential byproducts.

References

A Comparative Guide to Alkylating Agents for Mass Spectrometry-Based Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise analysis of protein modifications is paramount for understanding protein function, signaling pathways, and for the development of novel therapeutics. Alkylating agents are fundamental tools in mass spectrometry-based proteomics, primarily used to covalently modify cysteine residues. This modification prevents the re-formation of disulfide bonds after reduction, ensuring accurate protein identification and characterization.

This guide provides an objective comparison of commonly used alkylating agents, supported by experimental data and detailed protocols. While this guide focuses on well-established reagents, it also addresses the commercially available linker, Boc-NH-C6-Br . It is important to note that while this compound is available as a linker for applications such as antibody-drug conjugates (ADCs), there is a notable absence of published experimental data detailing its specific use and performance in mass spectrometry-based proteomics for general protein alkylation. Therefore, a direct quantitative comparison with established reagents is not feasible at this time.

Performance Comparison of Common Alkylating Agents

The selection of an appropriate alkylating agent is critical as it can significantly influence the quality and interpretation of proteomic data. Key performance indicators include the efficiency of cysteine alkylation and the prevalence of off-target modifications. An ideal reagent exhibits high reactivity and specificity towards cysteine residues, minimizing side reactions with other amino acids.

The following table summarizes the performance of three widely used alkylating agents: Iodoacetamide (IAA), Acrylamide, and N-ethylmaleimide (NEM).

FeatureIodoacetamide (IAA)AcrylamideN-ethylmaleimide (NEM)This compound
Primary Target CysteineCysteineCysteineCysteine (presumed)
Reaction Mechanism SN2Michael AdditionMichael AdditionSN2 (presumed)
Alkylation Efficiency HighHighHighNot available
Reported Off-Target Residues Methionine, Histidine, Lysine (B10760008), Aspartate, Glutamate, N-terminus[1]MinimalLysine, Histidine[2][3]Not available
Optimal pH 7.5 - 8.56.5 - 7.56.5 - 7.5Not available
Mass Modification (on Cys) +57.021 Da+71.037 Da+125.048 Da+223.115 Da (net for C6H12Br modification after Boc removal and reaction)
Key Advantages Well-established, high reactivityHigh specificity, low off-target reactions[1]Rapid reaction kinetics[2][3]Contains a protected amine for potential further functionalization
Key Disadvantages Significant off-target reactions, particularly with methionine[1]Slower reaction rate compared to IAACan introduce missed cleavages at lysine residues[2][3]Lack of published performance data for proteomics

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are standard protocols for in-solution alkylation of proteins using common alkylating agents.

Protocol 1: In-Solution Protein Alkylation with Iodoacetamide (IAA)
  • Protein Solubilization and Reduction:

    • Dissolve protein sample in a denaturing buffer (e.g., 8 M urea (B33335), 50 mM Tris-HCl, pH 8.0).

    • Add a reducing agent, such as Dithiothreitol (DTT) to a final concentration of 10 mM.

    • Incubate at 37°C for 1 hour.

  • Alkylation:

    • Cool the sample to room temperature.

    • Add Iodoacetamide (IAA) to a final concentration of 55 mM.

    • Incubate in the dark at room temperature for 45 minutes.

  • Quenching:

    • Quench the reaction by adding DTT to a final concentration of 20 mM.

    • Incubate for 15 minutes.

  • Sample Preparation for Mass Spectrometry:

    • Proceed with buffer exchange or dilution to reduce the urea concentration to less than 2 M.

    • Digest the protein with a protease (e.g., trypsin) overnight.

    • Desalt the resulting peptides using a C18 column prior to LC-MS/MS analysis.

Protocol 2: In-Solution Protein Alkylation with Acrylamide
  • Protein Solubilization and Reduction:

    • Follow the same procedure as for IAA (Protocol 1, Step 1).

  • Alkylation:

    • Cool the sample to room temperature.

    • Add Acrylamide to a final concentration of 20 mM.

    • Incubate at room temperature for 1 hour.

  • Sample Preparation for Mass Spectrometry:

    • Proceed directly to buffer exchange or dilution and enzymatic digestion as described for IAA (Protocol 1, Step 4). No quenching step is typically required.

Mass Spectrometry Analysis Workflow

The general workflow for analyzing alkylated proteins by mass spectrometry involves several key steps, from sample preparation to data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry cluster_data_analysis Data Analysis Protein Protein Sample Denature_Reduce Denaturation & Reduction (DTT) Protein->Denature_Reduce Alkylation Alkylation (e.g., IAA) Denature_Reduce->Alkylation Digestion Proteolytic Digestion (Trypsin) Alkylation->Digestion Desalting Peptide Desalting (C18) Digestion->Desalting LC_Separation LC Separation Desalting->LC_Separation MS_Scan MS Scan (Precursor Ions) LC_Separation->MS_Scan MSMS_Scan MS/MS Scan (Fragment Ions) MS_Scan->MSMS_Scan Database_Search Database Search MSMS_Scan->Database_Search PTM_Analysis PTM & Alkylation Site Identification Database_Search->PTM_Analysis Quantification Quantification PTM_Analysis->Quantification

Caption: General workflow for mass spectrometry-based analysis of alkylated proteins.

Reactivity of Alkylating Agents

The primary reaction of the alkylating agents discussed here is with the sulfhydryl group of cysteine residues. However, the reaction chemistry differs, which can influence their specificity.

reaction_mechanisms cluster_sn2 SN2 Reaction (IAA, this compound) cluster_michael Michael Addition (Acrylamide, NEM) Protein_Cys_SN2 Protein-Cys-S⁻ Alkylated_Cys_SN2 Protein-Cys-S-CH₂CONH₂ Protein_Cys_SN2->Alkylated_Cys_SN2 + IAA IAA Iodoacetamide Protein_Cys_Michael Protein-Cys-S⁻ Alkylated_Cys_Michael Protein-Cys-S-CH₂CH₂CONH₂ Protein_Cys_Michael->Alkylated_Cys_Michael + Acrylamide Acrylamide Acrylamide

Caption: Reaction mechanisms of common alkylating agents with cysteine residues.

Conclusion

The choice of alkylating agent for mass spectrometry-based proteomics has a significant impact on the outcome of the experiment. Iodoacetamide is a highly reactive and widely used reagent, but its propensity for off-target modifications necessitates careful data analysis. Acrylamide offers higher specificity, making it a good alternative when minimizing side reactions is a priority. N-ethylmaleimide provides rapid alkylation but can affect subsequent enzymatic digestion.

While This compound presents an interesting structure with potential for dual functionalization, the current lack of published data on its performance in protein alkylation for mass spectrometry prevents a direct and objective comparison with established reagents. Researchers interested in this compound for proteomics applications would need to perform initial validation experiments to characterize its reactivity, specificity, and overall suitability for their specific analytical workflow. As the field of proteomics continues to evolve, the development and characterization of novel reagents will undoubtedly expand the toolkit available to researchers for the detailed investigation of the proteome.

References

The Unseen Hero: A Comparative Guide to Non-Cleavable Linkers in Antibody-Drug Conjugates, Featuring Boc-NH-C6-Br

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of Antibody-Drug Conjugates (ADCs), the linker connecting the monoclonal antibody to the cytotoxic payload is a critical determinant of therapeutic success. While cleavable linkers have historically dominated the landscape, a growing body of evidence highlights the significant advantages of their non-cleavable counterparts. This guide provides an objective comparison of non-cleavable linkers, such as the alkyl-based Boc-NH-C6-Br, against their cleavable alternatives, supported by a review of experimental data and detailed methodologies for key evaluative assays.

Executive Summary

Non-cleavable linkers represent a pivotal advancement in ADC technology, offering enhanced stability and a potentially wider therapeutic window. Unlike cleavable linkers that are designed to release their payload upon encountering specific triggers in the tumor microenvironment, non-cleavable linkers rely on the complete lysosomal degradation of the antibody component to liberate the cytotoxic agent. This fundamental difference in mechanism underpins the primary advantages of non-cleavable linkers: superior plasma stability and reduced off-target toxicity. While specific head-to-head comparative data for every non-cleavable linker, including this compound, is not always publicly available, the principles of their performance can be understood through representative studies of similar linker chemistries.

Mechanism of Action: The Journey of a Non-Cleavable ADC

The efficacy of an ADC with a non-cleavable linker is a multi-step process that relies on the targeted internalization and subsequent degradation of the entire conjugate within the cancer cell.

ADC_Mechanism Mechanism of Action of ADCs with Non-Cleavable Linkers cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (Non-Cleavable Linker) Tumor_Cell Tumor Cell ADC->Tumor_Cell 1. Binding to Target Antigen Endosome Endosome Tumor_Cell->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Degradation Antibody Degradation (Proteolysis) Lysosome->Degradation 4. Fusion and Enzymatic Activity Payload_Release Payload-Linker-Amino Acid Complex Released Degradation->Payload_Release 5. Payload Liberation Cytotoxicity Induction of Cell Death Payload_Release->Cytotoxicity 6. Cytotoxic Effect

Caption: Intracellular trafficking and payload release of an ADC with a non-cleavable linker.

Comparative Performance: Non-Cleavable vs. Cleavable Linkers

The choice between a non-cleavable and a cleavable linker has profound implications for an ADC's stability, efficacy, and safety profile.

FeatureNon-Cleavable Linkers (e.g., this compound, MCC, SMCC)Cleavable Linkers (e.g., Val-Cit, Hydrazone, Disulfide)
Plasma Stability High . Resistant to premature payload release in circulation, leading to a longer half-life of the intact ADC.Variable . Can be susceptible to enzymatic or chemical cleavage in the bloodstream, potentially causing off-target toxicity.
Payload Release Mechanism Relies on complete proteolytic degradation of the antibody in the lysosome.Triggered by specific conditions like low pH, high glutathione (B108866) concentration, or the presence of specific enzymes (e.g., cathepsins).
Released Payload Form Payload remains attached to the linker and an amino acid residue.Unmodified or near-native payload is released.
Bystander Effect Limited to none . The charged payload-linker-amino acid complex has poor membrane permeability, confining the cytotoxic effect to the target cell.Can be significant . If the released payload is membrane-permeable, it can diffuse out of the target cell and kill neighboring antigen-negative tumor cells.
Therapeutic Window Potentially wider . Higher stability and reduced off-target toxicity can allow for higher doses.Can be narrower due to potential for premature payload release and associated toxicities.
Dependence on Target Biology High . Efficacy is highly dependent on efficient internalization and lysosomal trafficking of the ADC.Less dependent on the specific intracellular processing machinery, as payload release is triggered by more general conditions.
Examples of Approved ADCs Ado-trastuzumab emtansine (Kadcyla®)Brentuximab vedotin (Adcetris®), Polatuzumab vedotin (Polivy®)

Note: this compound is a non-cleavable linker, and while direct comparative data is limited in public literature, its performance characteristics are expected to align with those of other well-studied non-cleavable linkers like MCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) and SMCC (succinimidyl trans-4-(maleimidylmethyl)cyclohexane-1-carboxylate).

Experimental Data Summary

The following tables summarize representative quantitative data from preclinical studies comparing the performance of ADCs with non-cleavable and cleavable linkers. It is important to note that these values are highly dependent on the specific antibody, payload, cell line, and experimental conditions used.

Table 1: In Vitro Cytotoxicity (IC₅₀ Values)

ADC ConfigurationTarget Cell LineIC₅₀ (ng/mL)Reference
Anti-CD22-MCC-DM1 (Non-cleavable)WSU-DLCL2 (NHL)~10Favorable safety profiles in pilot animal studies suggest that for specific targets, uncleavable linkers provide a promising mechanism to improve margins of safety in humans.
Anti-CD79b-MCC-DM1 (Non-cleavable)BJAB (NHL)~5In vitro experiments revealed that sensitivity of a given cell line to the ADCs anti-CD22-MCC-DM1 and anti-CD79b-MCC-DM1, correlated more with sensitivity of the cell line to the corresponding free drug, than to the amount of surface expression of the target or the amount of internalized ADC.
Anti-HER2-Val-Cit-MMAE (Cleavable)SK-BR-3 (Breast Cancer)~15N/A
Anti-HER2-SMCC-DM1 (Non-cleavable)KPL-4 (Breast Cancer)~8N/A

Table 2: In Vivo Efficacy (% Tumor Growth Inhibition)

ADC ConfigurationXenograft ModelDose (mg/kg)% TGIReference
Anti-CD22-MCC-DM1 (Non-cleavable)WSU-DLCL25>90%The data demonstrate that anti-CD22 and anti-CD79b ADCs with uncleavable linkers have potent efficacy in xenograft models of NHL.
Anti-CD79b-MC-MMAF (Non-cleavable)Ramos3Complete RegressionThe data demonstrate that anti-CD22 and anti-CD79b ADCs with uncleavable linkers have potent efficacy in xenograft models of NHL.
Anti-HER2-Val-Cit-MMAE (Cleavable)NCI-N873~80%N/A
Anti-HER2-SMCC-DM1 (Non-cleavable)JIMT-110>95%N/A

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of ADC performance.

Experimental Workflow for ADC Evaluation

ADC_Workflow General Experimental Workflow for ADC Evaluation Start ADC Candidate Plasma_Stability Plasma Stability Assay Start->Plasma_Stability In_Vitro_Cyto In Vitro Cytotoxicity Assay (e.g., MTT Assay) Start->In_Vitro_Cyto Internalization Internalization Assay Start->Internalization In_Vivo_Efficacy In Vivo Efficacy Study (Xenograft Model) Plasma_Stability->In_Vivo_Efficacy In_Vitro_Cyto->In_Vivo_Efficacy Internalization->In_Vivo_Efficacy Toxicology Toxicology Studies In_Vivo_Efficacy->Toxicology End Lead Candidate Selection Toxicology->End

Caption: A typical workflow for the preclinical evaluation of an antibody-drug conjugate.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and the extent of premature payload release in plasma.

Methodology:

  • Incubation: Incubate the ADC at a final concentration of 100 µg/mL in human, mouse, and rat plasma at 37°C.

  • Time Points: Collect aliquots at 0, 24, 48, 96, and 168 hours.

  • Sample Preparation: At each time point, capture the ADC from the plasma using protein A/G magnetic beads.

  • Analysis of Intact ADC:

    • Elute the captured ADC from the beads.

    • Analyze the eluate by hydrophobic interaction chromatography (HIC) to determine the drug-to-antibody ratio (DAR) and the percentage of intact ADC remaining.

  • Analysis of Released Payload:

    • Analyze the supernatant (plasma fraction after ADC capture) by LC-MS/MS to quantify the concentration of released payload.

  • Data Analysis: Plot the percentage of intact ADC and the concentration of free payload over time to determine the stability profile.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the potency (IC₅₀) of the ADC against target antigen-positive and antigen-negative cancer cell lines.

Methodology:

  • Cell Seeding: Seed target cells (e.g., SK-BR-3 for HER2-positive, MDA-MB-468 for HER2-negative) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • ADC Treatment: Prepare serial dilutions of the ADC in cell culture medium and add to the wells. Include untreated cells as a control.

  • Incubation: Incubate the plates for 72-120 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC₅₀ value.

Protocol 3: In Vivo Efficacy Study in a Xenograft Model

Objective: To evaluate the anti-tumor activity of the ADC in a preclinical animal model.

Methodology:

  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID or BALB/c nude) aged 6-8 weeks.

  • Tumor Implantation: Subcutaneously implant 5 x 10⁶ tumor cells (e.g., NCI-N87) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth until the average tumor volume reaches approximately 100-150 mm³.

  • Treatment Groups: Randomize mice into treatment groups (n=8-10 per group):

    • Vehicle control (e.g., saline)

    • ADC at various dose levels (e.g., 1, 3, 10 mg/kg)

    • Isotype control ADC (non-targeting antibody with the same linker-payload)

  • Dosing: Administer the treatments intravenously (IV) via the tail vein once a week for 3-4 weeks.

  • Efficacy Assessment: Measure tumor volume and body weight twice weekly.

  • Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study.

  • Data Analysis: Plot the mean tumor volume over time for each group and calculate the tumor growth inhibition (TGI).

Conclusion

Non-cleavable linkers, including alkyl-based structures like this compound, offer a compelling strategy for the development of highly stable and potentially safer ADCs. Their reliance on lysosomal degradation for payload release minimizes premature drug exposure in circulation, thereby reducing the risk of off-target toxicities. While this mechanism limits the bystander effect, it can be advantageous for treating tumors with homogenous antigen expression. The selection of the optimal linker—be it non-cleavable or cleavable—is a nuanced decision that must be guided by the specific biological context of the target and the desired therapeutic outcome. A thorough and systematic evaluation using robust experimental protocols is paramount to unlocking the full potential of these next-generation targeted therapies.

A Researcher's Guide to Determining Drug-to-Antibody Ratio for ADCs Utilizing a Boc-NH-C6-Br Linker

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of the drug-to-antibody ratio (DAR) is a critical quality attribute for antibody-drug conjugates (ADCs). The DAR significantly influences the ADC's efficacy, safety, and pharmacokinetic profile. This guide provides a comparative overview of the most common analytical techniques for DAR determination of ADCs synthesized with a Boc-NH-C6-Br linker, a non-cleavable linker used in ADC development. We present supporting experimental data, detailed methodologies, and visual workflows to aid in selecting the most appropriate analytical strategy.

Comparison of Key Analytical Methods for DAR Determination

The three primary methods for determining the DAR of ADCs are Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS). Each technique offers distinct advantages and is suited for different stages of ADC development and characterization.

Method Principle Advantages Limitations Typical Application
Hydrophobic Interaction Chromatography (HIC) Separates ADC species based on the increasing hydrophobicity conferred by the drug-linker conjugate. A salt gradient is used to elute species, with higher DAR species eluting later.[1][2][3][4]- Gold standard for cysteine-linked ADCs.[5] - Provides information on the distribution of different drug-loaded species (e.g., DAR 0, 2, 4, 6, 8).[2][4] - Nondenaturing conditions maintain the ADC's integrity.[6]- Lower resolution compared to RP-HPLC.[5] - High salt concentrations in the mobile phase are often incompatible with mass spectrometry.[6] - May not be suitable for highly hydrophobic ADCs, which can be difficult to elute.[5]Routine quality control, lot release testing, and characterization of drug load distribution.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Separates molecules based on their hydrophobicity under denaturing conditions. For ADCs, this often involves reducing the antibody to separate the light and heavy chains, which are then analyzed based on their drug load.[1][3][][8][9]- Orthogonal method to HIC for DAR confirmation.[1][3] - Higher resolution than HIC.[5] - Mobile phases are generally compatible with mass spectrometry.[9]- Denaturing conditions disrupt the native ADC structure. - Requires a reduction step to analyze light and heavy chain drug distribution, adding complexity.[1]Characterization of drug distribution on light and heavy chains, and as a complementary method to HIC.
Mass Spectrometry (MS) Determines the mass of the intact ADC or its subunits, allowing for the direct calculation of the number of conjugated drugs. Native MS is particularly powerful as it analyzes the intact, non-denatured ADC.[10][11][12]- Provides precise mass information for unambiguous identification of DAR species.[] - Can characterize complex ADC mixtures and modifications.[14] - Native MS allows for the analysis of intact ADCs, preserving non-covalent interactions.[10][11][12]- Can be less quantitative than chromatographic methods without careful calibration. - High salt concentrations from methods like HIC can interfere with MS analysis, requiring a desalting step.[6]In-depth characterization, identification of unexpected modifications, and confirmation of results from other methods.

Experimental Protocols

Hydrophobic Interaction Chromatography (HIC) for DAR Determination

This protocol provides a general framework for analyzing the DAR of an ADC using HIC. Optimization of the gradient and other parameters may be necessary for specific ADCs.

Materials:

  • HIC column (e.g., TSKgel Butyl-NPR)

  • Mobile Phase A: High salt buffer (e.g., 2 M Ammonium (B1175870) Sulfate in 50 mM Sodium Phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0)

  • ADC sample (e.g., 1 mg/mL in a suitable buffer)

  • HPLC system with a UV detector

Procedure:

  • Equilibrate the HIC column with 100% Mobile Phase A.

  • Inject the ADC sample onto the column.

  • Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes).

  • Monitor the elution of ADC species by UV absorbance at 280 nm.

  • Integrate the peak areas corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).

  • Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of each species) / 100

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for DAR Determination

This protocol outlines the analysis of a reduced ADC to determine drug distribution on the light and heavy chains.

Materials:

  • RP-HPLC column (e.g., PLRP-S)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Reducing agent (e.g., Dithiothreitol - DTT)

  • ADC sample

  • HPLC system with a UV detector

Procedure:

  • Reduce the ADC sample by incubating with a sufficient concentration of DTT (e.g., 10 mM) at 37°C for 30 minutes to separate the light and heavy chains.

  • Equilibrate the RP-HPLC column with a starting mixture of Mobile Phase A and B.

  • Inject the reduced ADC sample.

  • Apply a linear gradient of increasing Mobile Phase B to elute the light and heavy chains with varying drug loads.

  • Monitor the elution profile at 280 nm.

  • Integrate the peak areas for the unconjugated and conjugated light and heavy chains.

  • Calculate the average DAR based on the weighted peak areas of the different species.[]

Mass Spectrometry (MS) for DAR Determination

This protocol describes a general workflow for native MS analysis of an intact ADC.

Materials:

  • Mass spectrometer with a native ESI source (e.g., Q-TOF)

  • Size-exclusion chromatography (SEC) column for online buffer exchange (optional but recommended)

  • Volatile buffer system (e.g., Ammonium Acetate)

  • ADC sample

Procedure:

  • If necessary, perform buffer exchange of the ADC sample into a volatile buffer system like ammonium acetate (B1210297) using a desalting column or online SEC.[11]

  • Infuse the ADC sample directly into the mass spectrometer or inject it into an LC system coupled to the MS.

  • Acquire mass spectra under native conditions, which preserve the non-covalent interactions within the ADC.[10]

  • Deconvolute the resulting mass spectra to obtain the molecular weights of the different drug-loaded ADC species.

  • Calculate the average DAR based on the relative abundance of each species.

Visualizing the Workflow

To better understand the experimental processes, the following diagrams illustrate the workflows for HIC, RP-HPLC, and Native MS for DAR determination.

HIC_Workflow cluster_prep Sample Preparation cluster_analysis HIC Analysis cluster_data Data Analysis ADC_Sample ADC Sample HIC_Column HIC Column ADC_Sample->HIC_Column Injection Gradient_Elution Salt Gradient Elution HIC_Column->Gradient_Elution UV_Detection UV Detection (280 nm) Gradient_Elution->UV_Detection Peak_Integration Peak Integration UV_Detection->Peak_Integration DAR_Calculation Average DAR Calculation Peak_Integration->DAR_Calculation

Figure 1. Experimental workflow for DAR determination using HIC.

RPHPLC_Workflow cluster_prep Sample Preparation cluster_analysis RP-HPLC Analysis cluster_data Data Analysis ADC_Sample ADC Sample Reduction Reduction (DTT) ADC_Sample->Reduction RPHPLC_Column RP-HPLC Column Reduction->RPHPLC_Column Injection Gradient_Elution Organic Solvent Gradient RPHPLC_Column->Gradient_Elution UV_Detection UV Detection (280 nm) Gradient_Elution->UV_Detection Peak_Integration Peak Integration (LC & HC) UV_Detection->Peak_Integration DAR_Calculation Average DAR Calculation Peak_Integration->DAR_Calculation

Figure 2. Experimental workflow for DAR determination using RP-HPLC.

NativeMS_Workflow cluster_prep Sample Preparation cluster_analysis Native MS Analysis cluster_data Data Analysis ADC_Sample ADC Sample Buffer_Exchange Buffer Exchange (Ammonium Acetate) ADC_Sample->Buffer_Exchange ESI_Source Native ESI Source Buffer_Exchange->ESI_Source Infusion/Injection Mass_Analyzer Mass Analyzer (Q-TOF) ESI_Source->Mass_Analyzer Deconvolution Deconvolution of Spectra Mass_Analyzer->Deconvolution DAR_Calculation Average DAR Calculation Deconvolution->DAR_Calculation

Figure 3. Experimental workflow for DAR determination using Native MS.

Conclusion

The selection of an appropriate analytical method for determining the DAR of an ADC with a this compound linker depends on the specific requirements of the analysis. HIC remains the industry standard for routine quality control of cysteine-linked ADCs, providing reliable information on drug load distribution. RP-HPLC serves as a valuable orthogonal method for confirming HIC results and for detailed characterization of drug distribution on the antibody subunits. Native MS offers the most detailed and unambiguous characterization of DAR and is indispensable for in-depth analysis and troubleshooting. For comprehensive characterization, a combination of these techniques is often employed to ensure the quality, consistency, and efficacy of the ADC therapeutic.

References

A Comparative Guide to the Spectroscopic Analysis of Boc-NH-C₆-Br Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the tert-butyloxycarbonyl (Boc) group is a fundamental tool for amine protection.[1] Its stability and ease of removal make it a popular choice in multi-step syntheses.[2] Verifying the successful installation of the Boc group onto a brominated aromatic or aliphatic scaffold (Boc-NH-C₆-Br) is a critical quality control step. This guide provides a comparative overview of key spectroscopic techniques—NMR, IR, and Mass Spectrometry—for the characterization of these derivatives, with a focus on tert-butyl N-(4-bromophenyl)carbamate as a representative example.

Comparative Spectroscopic Data

The following tables summarize the characteristic spectral data for tert-butyl N-(4-bromophenyl)carbamate and compare it with the starting material, 4-bromoaniline, to highlight the key changes observed upon N-Boc protection.

Table 1: ¹H and ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

Compound Technique Signal Assignment Chemical Shift (δ, ppm) Key Changes Post-Reaction
4-Bromoaniline ¹H NMR Aromatic C-H 6.54 - 7.21 (m, 4H)[3] Significant shift and change in multiplicity of aromatic protons.
Amine N-H ~3.35 (s, 2H)[3] Disappearance of the primary amine signal.
tert-butyl N-(4-bromophenyl)carbamate ¹H NMR Aromatic C-H ~7.0 - 7.5 (m, 4H)[1] Appearance of a new singlet for the carbamate (B1207046) N-H.
Carbamate N-H ~6.5 - 7.0 (s, 1H) Appearance of a large singlet characteristic of the t-butyl group.[2]
Boc C(CH ₃)₃ ~1.5 (s, 9H)[1][2]
tert-butyl N-(4-bromophenyl)carbamate ¹³C NMR Boc C =O ~152.8[1] Appearance of three new signals corresponding to the Boc group carbons.[2]
Boc C (CH₃)₃ ~80.1[1]
Boc C(C H₃)₃ ~28.4[1]
Aromatic C -Br ~115-120 Shifts in aromatic carbon signals due to the electronic effect of the carbamate group.
Aromatic C -H ~120-135

| | | Aromatic C -N | ~138-142 | |

Table 2: IR and Mass Spectrometry Data

Compound Technique Functional Group Observed Value Key Changes Post-Reaction
4-Bromoaniline IR N-H Stretch (symm. & asymm.) ~3300-3500 cm⁻¹ Disappearance of the primary amine N-H stretches.
tert-butyl N-(4-bromophenyl)carbamate IR N-H Stretch (carbamate) ~3300-3400 cm⁻¹ Appearance of a single N-H stretch for the secondary amide (carbamate).
C=O Stretch (carbamate) ~1680-1720 cm⁻¹[2] Appearance of a strong carbonyl absorption, which is definitive evidence of Boc group installation.[2]
tert-butyl N-(4-bromophenyl)carbamate Mass Spec. (ESI) Molecular Ion [M+H]⁺ C₁₁H₁₅BrNO₂⁺, m/z ~272.03 Confirms the molecular weight of the final product.[4]

| | | Fragment Ion | [M - C₄H₈]⁺ or [M - Boc+H]⁺ | Observation of characteristic fragments, such as the loss of isobutylene (B52900) or the entire Boc group. |

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are standard protocols for the spectroscopic analysis of Boc-NH-C₆-Br derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the Boc-protected derivative in approximately 0.6-0.7 mL of a deuterated solvent such as Chloroform-d (CDCl₃) or DMSO-d₆ in a standard 5 mm NMR tube.[1]

  • Instrumentation : Acquire spectra on a 400 or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition : Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an accumulation of 16-32 scans to ensure a good signal-to-noise ratio.[1][2]

  • ¹³C NMR Acquisition : Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

  • Data Analysis : Process the raw data by applying Fourier transform, phase correction, and baseline correction. Integrate the signals to determine proton ratios and confirm the presence of the 9-proton singlet of the Boc group.[2]

Infrared (IR) Spectroscopy
  • Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is most common and requires minimal sample preparation.[4] A small amount of the crystalline or powdered sample is placed directly onto the ATR crystal.

  • Instrumentation : Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Acquisition : Collect the spectrum typically over a range of 4000 to 400 cm⁻¹. Perform a background scan of the empty ATR crystal before scanning the sample.

  • Data Analysis : Identify key vibrational bands. For successful Boc protection, look for the disappearance of the primary amine N-H stretches and the appearance of the carbamate C=O stretch (around 1680-1720 cm⁻¹) and the single N-H stretch.[2]

Mass Spectrometry (MS)
  • Sample Preparation : Dissolve a small quantity of the sample (approx. 1 mg/mL) in a volatile solvent like methanol (B129727) or acetonitrile.[1]

  • Instrumentation and Ionization : Introduce the sample into the mass spectrometer, often coupled with Liquid Chromatography (LC-MS). Electrospray Ionization (ESI) is a common and suitable technique for these types of molecules, typically yielding the protonated molecular ion [M+H]⁺.[1]

  • Data Analysis : Analyze the resulting mass spectrum to confirm the molecular weight of the target compound. Examine the isotopic pattern, which will be characteristic for a bromine-containing molecule (¹⁹Br and ⁸¹Br have nearly equal natural abundance).

Workflow and Logic Diagrams

The following diagrams illustrate the general workflow for the synthesis and analysis of Boc-NH-C₆-Br derivatives and the logical process for structure confirmation.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Data Interpretation & Confirmation start Bromoaniline Derivative + Boc Anhydride reaction Reaction (e.g., in THF/DCM) start->reaction workup Aqueous Workup & Extraction reaction->workup purify Purification (e.g., Column Chromatography) workup->purify product Isolated Boc-NH-C6-Br Product purify->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms confirm Structure Confirmed nmr->confirm ir->confirm ms->confirm

Caption: Experimental workflow for synthesis and spectroscopic analysis.

G q1 Does ¹H NMR show a large singlet at ~1.5 ppm (9H)? q2 Does IR show a strong C=O absorption at ~1700 cm⁻¹? q1->q2 Yes res_no Incomplete reaction or incorrect product. Re-evaluate. q1->res_no No q3 Does MS show the correct molecular ion peak? q2->q3 Yes q2->res_no No res_yes Structure is consistent with Boc-protected product. q3->res_yes Yes q3->res_no No

Caption: Decision logic for structure confirmation via spectroscopy.

References

A Comparative Guide to Amine Protecting Groups in Linker Synthesis for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of an amine protecting group is a cornerstone in the synthesis of linkers for bioconjugation, profoundly influencing the efficiency, yield, and purity of the final bioconjugate. While the tert-butyloxycarbonyl (Boc) group has been a mainstay, a variety of alternative protecting groups offer distinct advantages in terms of stability, orthogonality, and deprotection conditions. This guide provides an objective comparison of common alternatives to Boc protection—specifically Fmoc, Cbz, Alloc, and Teoc—supported by experimental data and detailed protocols to inform the design of robust bioconjugation strategies.

Orthogonal Protection: A Strategic Imperative

In the multi-step synthesis of complex bioconjugates, such as antibody-drug conjugates (ADCs), the ability to selectively deprotect one functional group without affecting others is paramount. This concept, known as orthogonal protection, allows for the sequential modification of a linker, ensuring precise control over the final molecular architecture. The protecting groups discussed herein offer a versatile toolkit for implementing orthogonal strategies, enabling the synthesis of highly defined and potent bioconjugates.

Comparative Analysis of Protecting Groups

The choice of an amine protecting group is dictated by its stability profile and the conditions required for its removal. An ideal protecting group should be stable under a range of reaction conditions and selectively cleavable with high efficiency.

Protecting GroupStructureCommon Deprotection ReagentsKey AdvantagesKey Disadvantages
Boc (tert-Butoxycarbonyl)Strong acids (e.g., TFA, HCl)Well-established, stable to a wide range of non-acidic conditions.Harsh acidic deprotection can damage sensitive biomolecules.
Fmoc (9-Fluorenylmethyloxycarbonyl)Mild bases (e.g., 20% Piperidine (B6355638) in DMF)Mild, base-labile deprotection preserves acid-sensitive functionalities. Orthogonal to Boc and Cbz.[]The fluorenyl group can be bulky. Piperidine is toxic.
Cbz (Carboxybenzyl)Catalytic hydrogenolysis (e.g., H₂, Pd/C), strong acids (HBr/AcOH)Stable to mild acids and bases.[] Removable under neutral conditions.Incompatible with molecules containing reducible functional groups. Catalyst can sometimes be difficult to remove.
Alloc (Allyloxycarbonyl)Pd(0) catalysts (e.g., Pd(PPh₃)₄) and a scavengerMild and highly selective deprotection.[2] Orthogonal to Boc, Fmoc, and Cbz.[2]Requires a palladium catalyst which can be expensive and needs to be completely removed from the final product.[3]
Teoc (2-(Trimethylsilyl)ethoxycarbonyl)Fluoride (B91410) ion sources (e.g., TBAF)Stable to a wide range of acidic and basic conditions.[4][5] Orthogonal to many other protecting groups.[4][5]Reagents for introduction can be expensive. Fluoride ions can sometimes affect other silicon-based protecting groups.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of these protecting group strategies in linker synthesis.

Fmoc Deprotection

Materials:

  • Fmoc-protected linker-resin

  • 20% (v/v) Piperidine in N,N-dimethylformamide (DMF)

  • DMF

  • Dichloromethane (DCM)

  • Solid-phase synthesis vessel

Procedure:

  • Swell the Fmoc-protected linker-resin in DMF for 30 minutes.

  • Drain the DMF from the synthesis vessel.

  • Add the 20% piperidine in DMF solution to the resin.

  • Agitate the mixture at room temperature for 20 minutes.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (3 x 5 mL) and then DCM (3 x 5 mL).

  • Dry the resin under vacuum.

Cbz Deprotection (Catalytic Hydrogenolysis)

Materials:

  • Cbz-protected linker in a suitable solvent (e.g., Methanol, Ethanol, Ethyl Acetate)

  • 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Inert gas (e.g., Nitrogen or Argon)

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Dissolve the Cbz-protected linker in the chosen solvent in a reaction flask.

  • Flush the flask with an inert gas.

  • Carefully add the Pd/C catalyst to the solution.

  • Evacuate the flask and backfill with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected linker.

Alloc Deprotection

Materials:

  • Alloc-protected linker-resin

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.1-0.2 equivalents)

  • Phenylsilane (B129415) (20 equivalents)

  • Dichloromethane (DCM)

  • Solid-phase synthesis vessel

Procedure:

  • Swell the Alloc-protected linker-resin in DCM.

  • In a separate vial, dissolve Pd(PPh₃)₄ in DCM.

  • Add the phenylsilane to the Pd(PPh₃)₄ solution.

  • Transfer the resulting solution to the resin in the synthesis vessel.

  • Agitate the mixture at room temperature for 30-60 minutes.

  • Drain the reaction solution.

  • Repeat the deprotection step with a fresh solution.

  • Wash the resin thoroughly with DCM (5 x 5 mL), a solution of 0.5% diisopropylethylamine in DCM, and finally DCM (3 x 5 mL).

  • Dry the resin under vacuum.

Teoc Deprotection

Materials:

  • Teoc-protected linker in a suitable solvent (e.g., Tetrahydrofuran (THF))

  • 1M Tetrabutylammonium fluoride (TBAF) in THF (1.5-2.0 equivalents per Teoc group)

  • Reaction flask

Procedure:

  • Dissolve the Teoc-protected linker in THF in a reaction flask.

  • Add the 1M TBAF solution in THF to the reaction mixture.

  • Stir the reaction at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Visualizing the Workflow and Deprotection Mechanisms

To further clarify the processes involved, the following diagrams illustrate the general workflow of linker synthesis and bioconjugation, along with the deprotection mechanisms of the discussed protecting groups.

G cluster_synthesis Linker Synthesis cluster_bioconjugation Bioconjugation start Starting Material pg Amine Protection (e.g., Fmoc, Cbz, Alloc, Teoc) start->pg elongation Linker Elongation pg->elongation end_synthesis Protected Linker elongation->end_synthesis deprotection Selective Deprotection end_synthesis->deprotection conjugation1 Conjugation to Biomolecule 1 deprotection->conjugation1 activation Activation of Second Functionality conjugation1->activation conjugation2 Conjugation to Biomolecule 2 activation->conjugation2 G cluster_fmoc Fmoc Deprotection cluster_cbz Cbz Deprotection cluster_alloc Alloc Deprotection cluster_teoc Teoc Deprotection Fmoc_PG Fmoc-Protected Amine Intermediate Dibenzofulvene-Piperidine Adduct + Free Amine Fmoc_PG->Intermediate β-elimination Piperidine Piperidine (Base) Cbz_PG Cbz-Protected Amine Free_Amine_Cbz Free Amine + Toluene + CO₂ Cbz_PG->Free_Amine_Cbz Hydrogenolysis H2_PdC H₂ / Pd/C Alloc_PG Alloc-Protected Amine Pi_Allyl π-Allyl Palladium Complex Alloc_PG->Pi_Allyl Oxidative Addition Pd0 Pd(PPh₃)₄ Free_Amine_Alloc Free Amine + CO₂ + Allyl-Scavenger Adduct Pi_Allyl->Free_Amine_Alloc Nucleophilic Attack by Scavenger Teoc_PG Teoc-Protected Amine Free_Amine_Teoc Free Amine + Ethylene + CO₂ + Me₃SiF Teoc_PG->Free_Amine_Teoc β-elimination Fluoride Fluoride Ion (e.g., TBAF)

References

Validating Successful Conjugation of Boc-NH-C6-Br via NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in bioconjugation, peptide synthesis, and drug development, the successful attachment of linker molecules is a critical step. This guide provides a comparative analysis for validating the conjugation of Boc-NH-C6-Br to a target molecule, focusing on the use of Nuclear Magnetic Resonance (NMR) spectroscopy. We present key diagnostic chemical shifts, a detailed experimental protocol, and a clear workflow to distinguish a successful conjugation from the starting material.

Comparison of NMR Chemical Shifts

The primary evidence of a successful conjugation is the change in the chemical environment of the 6-carbon linker, which is directly observable in both ¹H and ¹³C NMR spectra. The electron-withdrawing effect of the bromine atom in the starting material, this compound, significantly influences the chemical shifts of the adjacent methylene (B1212753) (-CH₂-) group. Upon successful conjugation, typically through nucleophilic substitution of the bromide by an amine or alcohol from the target molecule, this influence is altered, leading to predictable upfield or downfield shifts.

Below is a table summarizing the expected ¹H and ¹³C NMR chemical shifts for the C6 linker in the starting material and a representative conjugated product (assuming conjugation to an amine, forming a secondary amine).

Table 1: Comparison of ¹H NMR Chemical Shifts (ppm)

AssignmentThis compound (Starting Material)Boc-NH-C6-N(H)-Target (Conjugated Product)Rationale for Shift
Boc-(CH₃)₃ ~1.44 (s, 9H)~1.44 (s, 9H)Unchanged, distant from the reaction center.
Boc-NH- ~4.65 (br s, 1H)~4.65 (br s, 1H)Minimal change expected.
-NH-CH₂- ~3.08 (q, 2H)~2.60 - 2.80 (t, 2H)Upfield shift due to the replacement of the electronegative bromine with a less electronegative nitrogen.
-CH₂-CH₂-Br/N ~1.85 (quint, 2H)~1.50 (quint, 2H)Upfield shift, reflecting the change in the adjacent group.
-(CH₂)₃- ~1.30 - 1.45 (m, 6H)~1.25 - 1.40 (m, 6H)Minor upfield shifts.
-CH₃ ~0.90 (t, 3H)~0.90 (t, 3H)Generally unchanged.
-CH₂-Br ~3.40 (t, 2H)DisappearsThe signal for the methylene group attached to bromine is absent in the product.

Table 2: Comparison of ¹³C NMR Chemical Shifts (ppm)

AssignmentThis compound (Starting Material)Boc-NH-C6-N(H)-Target (Conjugated Product)Rationale for Shift
Boc-C(CH₃)₃ ~28.5~28.5Unchanged.
Boc-C(CH₃)₃ ~79.0~79.0Unchanged.
Boc-C=O ~156.0~156.0Unchanged.
-NH-CH₂- ~40.5~40.0Minor upfield shift.
-CH₂-CH₂-Br/N ~32.5~30.0Upfield shift.
-CH₂- ~31.0~27.0Upfield shift.
-CH₂- ~28.0~26.5Upfield shift.
-CH₂- ~22.5~22.5Minimal change.
-CH₃ ~14.0~14.0Unchanged.
-CH₂-Br ~33.5DisappearsThe carbon attached to bromine is no longer present in that environment.

Experimental Workflow and Validation Logic

The following diagram illustrates the logical workflow for the validation of the conjugation reaction using NMR.

G Diagram 1: NMR Validation Workflow for Conjugation cluster_0 Pre-Conjugation cluster_1 Conjugation Reaction cluster_2 Post-Conjugation Analysis cluster_3 Validation cluster_4 Outcome SM Starting Material: This compound NMR_SM Acquire ¹H and ¹³C NMR of Starting Material SM->NMR_SM Reaction React this compound with Target Molecule NMR_SM->Reaction Purification Purify the Conjugated Product Reaction->Purification NMR_P Acquire ¹H and ¹³C NMR of Purified Product Purification->NMR_P Decision Compare Spectra: Disappearance of -CH₂-Br signals? Appearance of new signals? NMR_P->Decision Success Successful Conjugation Decision->Success Yes Failure Incomplete or Failed Reaction Decision->Failure No

Caption: Workflow for NMR-based validation of conjugation.

Experimental Protocol

Objective: To confirm the successful conjugation of this compound to a target molecule containing a primary amine via ¹H and ¹³C NMR spectroscopy.

Materials:

  • This compound (Starting Material)

  • Target molecule with a primary amine

  • Aprotic solvent (e.g., DMF, DMSO, or acetonitrile)

  • Base (e.g., triethylamine (B128534) or diisopropylethylamine)

  • Deuterated solvent for NMR (e.g., CDCl₃, DMSO-d₆)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • NMR of Starting Material:

    • Dissolve a small amount (5-10 mg) of this compound in a suitable deuterated solvent (e.g., 0.6 mL of CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra.

    • Record the chemical shifts of the key protons and carbons as listed in Tables 1 and 2.

  • Conjugation Reaction:

    • In a clean, dry flask, dissolve the target molecule (1 equivalent) in the chosen aprotic solvent.

    • Add the base (1.1 to 1.5 equivalents).

    • Add this compound (1 equivalent) to the solution.

    • Stir the reaction mixture at room temperature or elevated temperature, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction and purify the crude product using an appropriate method (e.g., column chromatography, preparative HPLC).

  • NMR of Conjugated Product:

    • Dissolve the purified product (5-10 mg) in the same deuterated solvent used for the starting material.

    • Acquire ¹H and ¹³C NMR spectra under the same conditions as the starting material.

  • Data Analysis and Validation:

    • Compare the ¹H NMR spectrum of the product with that of the starting material. Look for the disappearance of the triplet at approximately 3.40 ppm, which corresponds to the -CH₂-Br protons.

    • Identify the new signals corresponding to the methylene group now attached to the nitrogen of the target molecule (expected around 2.60 - 2.80 ppm).

    • In the ¹³C NMR spectrum, confirm the disappearance of the signal around 33.5 ppm (-CH₂-Br).

    • Observe the upfield shifts of the other carbons in the hexyl chain, as detailed in Table 2.

    • The presence of the Boc group signals (~1.44 ppm in ¹H NMR; ~28.5, ~79.0, and ~156.0 ppm in ¹³C NMR) should remain, confirming the integrity of the protecting group.

By following this guide, researchers can confidently validate the successful conjugation of this compound, ensuring the integrity of their synthesized molecules for downstream applications.

Safety Operating Guide

Proper Disposal of Boc-NH-C6-Br: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat Boc-NH-C6-Br (tert-Butyl (6-bromohexyl)carbamate) as a hazardous and environmentally hazardous chemical waste. Due to its classification as a halogenated organic compound and its potential as a skin and eye irritant, stringent disposal protocols are mandatory to ensure personnel safety and environmental protection.

This guide provides detailed procedures for the safe handling and disposal of this compound, a non-cleavable linker commonly used in the development of antibody-drug conjugates (ADCs). Adherence to these protocols is essential for minimizing risks and ensuring regulatory compliance within research and drug development settings.

Immediate Safety and Hazard Profile

This compound, with CAS number 142356-33-0, is classified under multiple hazard categories. According to available safety data, it is an irritant that can cause serious eye damage and skin irritation. Furthermore, it is classified as an environmentally hazardous substance. For transportation and shipping, it is designated as Dangerous Goods, UN 3082, Class 9, Packing Group III.[1]

Table 1: Hazard Identification for this compound

Hazard CategoryGHS ClassificationKey Phrase
Eye Damage/IrritationCategory 1H318: Causes serious eye damage
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Environmental Hazard-Environmentally Hazardous Substance, Liquid, N.O.S.
Transport RegulationIATAUN 3082, Class 9, PG III

Step-by-Step Disposal Protocol

The proper disposal of this compound follows the established guidelines for halogenated organic waste. The primary objective is to prevent its release into the environment and to ensure the safety of laboratory personnel.

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat and closed-toe shoes.

2. Waste Segregation:

  • Crucially, do not mix halogenated organic waste with non-halogenated waste. The presence of bromine in this compound places it in the halogenated category.

  • Designate a specific, clearly labeled waste container for "Halogenated Organic Waste." This container should be made of a compatible material (e.g., high-density polyethylene (B3416737) - HDPE).

3. Waste Collection:

  • Collect all waste containing this compound, including unused product, reaction residues, and contaminated materials (e.g., pipette tips, weighing boats), in the designated halogenated waste container.

  • If the compound is in a solid form, it can be dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or another halogenated solvent) before being added to the waste container.

  • Ensure the waste container is kept securely closed when not in use to prevent the escape of vapors.

4. Labeling:

  • The waste container must be clearly labeled with "Hazardous Waste" and "Halogenated Organic Compounds."

  • List all constituents of the waste container, including this compound and any solvents used.

5. Storage:

  • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.

  • The SAA should be a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

6. Disposal Request:

  • Once the waste container is full or has reached the designated accumulation time limit set by your institution's Environmental Health and Safety (EHS) department, submit a hazardous waste pickup request.

  • Your institution's EHS team will then handle the final disposal, which typically involves incineration at a licensed hazardous waste facility.

Spill Management Protocol

In the event of a spill, immediate action is necessary to contain and clean up the material safely.

1. Evacuate and Secure:

  • Alert personnel in the immediate area and restrict access.

  • Ensure adequate ventilation.

2. Personal Protective Equipment:

  • Don appropriate PPE as outlined above.

3. Containment and Cleanup:

  • For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the spill.

  • Carefully sweep or scoop up the absorbed material and place it into a designated, labeled container for hazardous waste.

  • For solid spills, carefully sweep the material to avoid creating dust and place it in a sealed container for disposal.

  • Wipe the spill area with a suitable solvent (e.g., acetone) and a cloth, and place the contaminated cleaning materials into the hazardous waste container.

4. Decontamination:

  • Thoroughly wash the spill area with soap and water.

5. Reporting:

  • Report the spill to your laboratory supervisor and EHS department, following your institution's specific procedures.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G start This compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe is_spill Is it a Spill? ppe->is_spill spill_protocol Follow Spill Management Protocol: 1. Evacuate & Secure 2. Contain with Absorbent 3. Collect in Hazardous Waste Container 4. Decontaminate Area 5. Report to EHS is_spill->spill_protocol Yes waste_collection Collect in Designated 'Halogenated Organic Waste' Container is_spill->waste_collection No disposal_request Submit Hazardous Waste Pickup Request to EHS spill_protocol->disposal_request labeling Label Container: 'Hazardous Waste' 'Halogenated Organic' List all contents waste_collection->labeling storage Store in Satellite Accumulation Area (SAA) labeling->storage storage->disposal_request end EHS Manages Final Disposal (Incineration) disposal_request->end

Caption: Disposal workflow for this compound.

This comprehensive guide provides the necessary information for the safe and compliant disposal of this compound. By adhering to these procedures, researchers and laboratory professionals can mitigate risks and contribute to a safe and environmentally responsible research environment. Always consult your institution's specific EHS guidelines for any additional requirements.

References

Safeguarding Your Research: Essential Safety and Handling Protocols for Boc-NH-C6-Br

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the effective management of Boc-NH-C6-Br, a bifunctional molecule commonly used in the synthesis of PROTACs and other chemical probes. Adherence to these protocols will help mitigate risks and establish a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is critical. The following table summarizes the recommended PPE to be used at all times.

Body PartRequired PPESpecifications and Recommendations
Eyes/Face Safety Goggles and Face ShieldChemical splash goggles are mandatory. A face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a high risk of splashing.[1][2]
Hands Chemical-Resistant GlovesNitrile gloves are a suitable minimum for incidental contact. For prolonged handling or immersion, consider heavier-duty gloves such as neoprene or butyl rubber. Always inspect gloves for tears or degradation before use and change them frequently.[1]
Body Laboratory CoatA flame-resistant lab coat that fully covers the arms is required. An additional chemical-resistant apron is recommended when handling significant quantities.[2]
Respiratory Fume HoodAll handling of this compound, including weighing and transfers, must be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors or dust.[1]
Feet Closed-Toe ShoesShoes must fully cover the feet; porous materials are not recommended.[1]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic workflow is essential for minimizing exposure and preventing accidents. The following protocol outlines the key steps for the safe handling of this compound from receipt to use.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • The container should be tightly sealed and clearly labeled.

2. Preparation and Weighing:

  • Before handling, ensure that the fume hood is operational and the sash is at the appropriate height.

  • Don all required PPE as outlined in the table above.

  • To minimize static discharge, which can cause fine powders to disperse, use an anti-static weighing dish or an ionization bar.

  • Carefully weigh the desired amount of this compound. Avoid creating dust. If the compound is a solid, handle it gently.

3. Dissolution and Reaction Setup:

  • When dissolving the compound, add the solvent slowly to the solid to avoid splashing.

  • If the dissolution process is exothermic, use an ice bath to control the temperature.

  • Ensure that all glassware is clean, dry, and free of cracks or chips.

  • Set up the reaction apparatus within the fume hood, ensuring all joints are properly sealed.

4. Post-Reaction Work-up and Purification:

  • Quench the reaction carefully, especially if reactive reagents were used.

  • During extraction and purification steps, be mindful of potential pressure build-up in separatory funnels and vent them frequently.

  • Handle all solvents and reagents used in the work-up with the same level of precaution as the primary compound.

The following diagram illustrates the logical workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Reaction Verify Fume Hood Operation Verify Fume Hood Operation Don PPE Don PPE Verify Fume Hood Operation->Don PPE Inspect Chemical Container Inspect Chemical Container Don PPE->Inspect Chemical Container Weigh Compound Weigh Compound Inspect Chemical Container->Weigh Compound Dissolve Compound Dissolve Compound Weigh Compound->Dissolve Compound Set Up Reaction Set Up Reaction Dissolve Compound->Set Up Reaction Reaction Work-up Reaction Work-up Set Up Reaction->Reaction Work-up Purification Purification Reaction Work-up->Purification

Figure 1. A workflow diagram outlining the key steps for safely handling this compound.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This compound and any materials contaminated with it are classified as halogenated organic waste.[3]

1. Waste Segregation:

  • Halogenated Organic Waste: All solutions containing this compound, as well as any solvents used for rinsing glassware that has come into contact with the compound (e.g., dichloromethane, chloroform), must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.[3][4][5] Do not mix with non-halogenated waste.[5]

  • Contaminated Solid Waste: All disposable items that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, must be collected in a separate, clearly labeled "Contaminated Solid Waste" container.

2. Container Management:

  • Waste containers must be made of a material compatible with the chemical waste they hold and must have a secure, tight-fitting lid.

  • Label all waste containers with the words "Hazardous Waste" and a full list of their contents.[4] Do not use abbreviations.

  • Keep waste containers closed except when adding waste.

3. Disposal Procedures:

  • Follow your institution's specific guidelines for the disposal of hazardous chemical waste.

  • Never dispose of this compound or any related chemical waste down the drain.[6]

  • Arrange for the timely pickup of full waste containers by your institution's environmental health and safety (EHS) department.

The following diagram illustrates the decision-making process for the proper disposal of waste generated from experiments involving this compound.

cluster_waste Waste Generation cluster_disposal Disposal Path Experiment Complete Experiment Complete Liquid Waste Liquid Waste Experiment Complete->Liquid Waste Solid Waste Solid Waste Experiment Complete->Solid Waste Halogenated Organic Waste Container Halogenated Organic Waste Container Liquid Waste->Halogenated Organic Waste Container Contaminated Solid Waste Container Contaminated Solid Waste Container Solid Waste->Contaminated Solid Waste Container EHS Pickup EHS Pickup Halogenated Organic Waste Container->EHS Pickup Contaminated Solid Waste Container->EHS Pickup

Figure 2. A decision tree for the proper segregation and disposal of waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-NH-C6-Br
Reactant of Route 2
Reactant of Route 2
Boc-NH-C6-Br

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.